molecular formula C11H10ClN5OS B047487 N-Acetyltizanidine CAS No. 173532-15-5

N-Acetyltizanidine

Cat. No.: B047487
CAS No.: 173532-15-5
M. Wt: 295.75 g/mol
InChI Key: NBGDKTHDTLEUQJ-UHFFFAOYSA-N
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Description

N-Acetyltizanidine is a significant metabolite of the centrally acting alpha-2-adrenergic receptor agonist, Tizanidine hydrochloride, which is clinically utilized as a muscle relaxant. This compound is of high interest in pharmacological and metabolic research for studying the biotransformation, pharmacokinetic profile, and elimination pathways of Tizanidine. The primary research value of this compound lies in its application within in vitro and in vivo models to elucidate the complete metabolic fate of the parent drug, understand potential pharmacological activity of metabolites, and investigate drug-drug interactions, particularly those involving N-acetyltransferase enzymes. Its mechanism of action is presumed to be related to its structural similarity to Tizanidine, potentially interacting with alpha-2-adrenergic receptors in the central nervous system, thereby modulating the presynaptic release of neurotransmitters and leading to reduced spasticity in research models. Researchers employ this high-purity compound as a critical reference standard in analytical methods such as LC-MS/MS and HPLC for the quantitative and qualitative analysis of biological samples, enabling precise pharmacokinetic studies and the development of robust bioanalytical assays. This product is offered to the scientific community to advance the understanding of muscle relaxant pharmacology and neurophysiology. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDKTHDTLEUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125685
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
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Molecular Weight

295.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173532-15-5
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
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Record name N-Acetyltizanidine
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Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
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Record name 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone
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Record name N-ACETYLTIZANIDINE
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Foundational & Exploratory

N-Acetyltizanidine: A Comprehensive Technical Guide on Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of N-Acetyltizanidine (CAS 173532-15-5), a primary related compound of the centrally acting α2-adrenergic agonist, Tizanidine. While Tizanidine is extensively documented and utilized for its myotonolytic properties, this compound remains largely uncharacterized in public-domain literature. This document bridges that gap by integrating established chemical principles with the known pharmacology of the parent compound. We present its confirmed chemical structure, propose a robust synthetic pathway, and provide predictive data on its physicochemical, spectroscopic, and pharmacological properties. Detailed experimental protocols for synthesis and analytical validation are included to empower researchers and drug development professionals in exploring this compound. This guide serves as a foundational resource, combining established data on Tizanidine with scientifically grounded hypotheses regarding its N-acetylated derivative to facilitate future research and development.

Introduction and Background

Tizanidine is a potent, centrally acting muscle relaxant prescribed for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury[1]. Its mechanism of action is primarily mediated by its agonistic activity at α2-adrenergic receptors in the spinal cord. This action inhibits the release of excitatory amino acids from spinal interneurons, leading to a reduction in the facilitation of spinal motor neurons and thus alleviating muscle spasticity[1][2][3]. Tizanidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into inactive metabolites[1][4][5].

In the context of pharmaceutical development and quality control, understanding the impurity profile of an active pharmaceutical ingredient (API) is critical. This compound is recognized by the United States Pharmacopeia (USP) as "Tizanidine USP Related Compound B," signifying its status as a known and monitored substance related to the Tizanidine API[6][7]. Despite this recognition, a detailed public repository of its chemical and pharmacological properties is conspicuously absent.

This guide aims to construct a detailed technical profile of this compound. By leveraging the well-documented properties of Tizanidine and fundamental principles of medicinal chemistry, we will provide a predictive yet scientifically rigorous exploration of this compound.

Chemical Identity and Structure

This compound is a derivative of Tizanidine where an acetyl group is covalently bonded to a nitrogen atom within the 2-aminoimidazoline moiety. The precise location of this acetylation is critical for understanding its chemical behavior.

Structural Elucidation

The formal IUPAC name, 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone, confirms that the acetylation occurs at the N1 position of the 4,5-dihydroimidazole ring[8][9]. This position is chemically plausible due to the nucleophilic character of this secondary amine.

  • Parent Compound: Tizanidine

  • Derivative: this compound

Below is a diagram illustrating the structural transformation from the parent compound to its N-acetylated derivative.

G Tizanidine Tizanidine (Parent Compound) Acetylation N-Acetylation Reaction (+ Acetic Anhydride or Acetyl Chloride) Tizanidine->Acetylation Substrate N_Acetyltizanidine This compound (USP Related Compound B) Acetylation->N_Acetyltizanidine Product

Caption: Structural relationship between Tizanidine and this compound.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueReference(s)
CAS Number 173532-15-5[8][10][11]
Molecular Formula C₁₁H₁₀ClN₅OS[6][10][12]
Molecular Weight 295.75 g/mol [6][10][12]
IUPAC Name 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone[8][9]
Synonyms Tizanidine USP Related Compound B, this compound[6][13]

Proposed Synthesis and Characterization

While this compound is available as a reference standard, a detailed synthetic protocol is not readily published. Here, we propose a standard, high-yield laboratory procedure for its synthesis from Tizanidine, followed by a robust workflow for purification and confirmation.

Experimental Protocol: Synthesis of this compound

Objective: To acetylate the N1 position of the dihydroimidazole ring of Tizanidine.

Reagents & Materials:

  • Tizanidine Hydrochloride

  • Acetyl Chloride (or Acetic Anhydride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Preparation: To a stirred suspension of Tizanidine Hydrochloride (1.0 eq) in anhydrous DCM, add TEA (2.2 eq) dropwise at 0 °C. Stir for 30 minutes to generate the free base in situ.

  • Acetylation: Slowly add Acetyl Chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Tizanidine spot is consumed.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy to confirm its structure and purity.

Synthesis and Analysis Workflow

The following diagram outlines the logical flow from starting material to a fully characterized final product.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Tizanidine HCl FreeBase Free Base Generation (TEA/DCM) Start->FreeBase Acetylation N-Acetylation (Acetyl Chloride, 0°C -> RT) FreeBase->Acetylation Workup Aqueous Workup (NaHCO3, Extraction) Acetylation->Workup Crude Crude Product Workup->Crude Purify Flash Chromatography (Silica Gel) Crude->Purify Transfer Pure Pure this compound Purify->Pure Analysis Structural Confirmation (NMR, MS, IR) Pure->Analysis Final Characterized Product Analysis->Final

Caption: Workflow for the synthesis and characterization of this compound.

Predicted Physicochemical and Spectroscopic Properties

The addition of an acetyl group is expected to alter the physicochemical properties of Tizanidine. The following table provides a comparison of known data for Tizanidine with predicted data for its N-acetylated derivative.

PropertyTizanidine (Known)This compound (Predicted)Rationale for Prediction
Molecular Weight 253.71 g/mol 295.75 g/mol Additive mass of the acetyl group (C₂H₂O).
LogP (Octanol-Water) ~1.5 - 2.0~1.8 - 2.3The acetyl group increases lipophilicity, though the effect may be modest due to the introduction of a polar carbonyl group.
pKa ~7.5 (Imidazoline ring)~ -0.5 (Amide N), ~6.0 (Exocyclic N)The N1 nitrogen is now part of an amide, making it non-basic. The basicity of the exocyclic imine nitrogen is expected to decrease due to the electron-withdrawing effect of the N-acetyl group.
Aqueous Solubility Slightly solubleLess solubleThe increase in lipophilicity and the loss of a key protonation site on the imidazoline ring will likely reduce solubility in aqueous media.
¹H NMR Signals for imidazoline CH₂CH₂ protons (~3.6-4.0 ppm), aromatic protons, NH protons.Appearance of a sharp singlet for the acetyl methyl group (~2.2 ppm). Downfield shift of the adjacent CH₂ protons in the imidazoline ring. Disappearance of the N1-H proton signal.The acetyl group introduces three new equivalent protons and its carbonyl group exerts a deshielding effect on neighboring protons.
¹³C NMR Signals for imidazoline carbons (~45-50 ppm), aromatic carbons, and the guanidinyl carbon (~160 ppm).Appearance of a carbonyl carbon signal (~170 ppm) and a methyl carbon signal (~21 ppm).Introduction of two new carbon environments from the acetyl group.
IR Spectroscopy N-H stretching bands (~3200-3400 cm⁻¹), C=N stretching (~1630 cm⁻¹).Appearance of a strong amide C=O stretching band (~1650-1680 cm⁻¹). The N-H stretching region will be simplified due to the loss of the N1-H.The carbonyl group of the amide is a very strong IR absorber.

Hypothesized Pharmacological Profile

The pharmacological activity of this compound is currently unknown. However, based on its structure, we can formulate hypotheses regarding its potential interaction with the biological targets of Tizanidine.

Impact on α2-Adrenergic Receptor Agonism

Tizanidine's therapeutic effect is dependent on its ability to act as an agonist at α2-adrenergic receptors[1][2]. The N-acetylation introduces significant structural changes that could modulate this activity:

  • Steric Hindrance: The acetyl group adds bulk to the imidazoline ring, which is crucial for receptor binding. This could sterically hinder the optimal orientation of the molecule within the receptor's binding pocket, potentially reducing its affinity and efficacy.

  • Electronic Effects: The electron-withdrawing nature of the acetyl group reduces the electron density and basicity of the imidazoline system. Since the protonated (cationic) form of the imidazoline ring is often critical for binding to adrenergic receptors, this change could significantly weaken the drug-receptor interaction.

  • Loss of H-Bonding: The N1-H of Tizanidine may act as a hydrogen bond donor in the receptor pocket. Its replacement with an acetyl group eliminates this possibility, potentially disrupting a key binding interaction.

Given these factors, it is highly probable that This compound will exhibit significantly reduced agonist activity at α2-adrenergic receptors compared to Tizanidine. It may even act as a weak partial agonist or an antagonist.

G Tizanidine Tizanidine Binding High-Affinity Binding (Protonated Imidazoline) Tizanidine->Binding Strong Interaction NAcetyl This compound (Hypothesized) ReducedBinding Reduced/No Binding (Steric Hindrance, Altered Electronics) NAcetyl->ReducedBinding Weak Interaction Receptor α2-Adrenergic Receptor Effect Presynaptic Inhibition ↓ Excitatory Amino Acids ↓ Muscle Spasticity Receptor->Effect Agonist Activation NoEffect Reduced or No Pharmacological Effect Receptor->NoEffect Weak/No Activation Binding->Receptor ReducedBinding->Receptor

Caption: Hypothesized impact of N-acetylation on α2-receptor interaction.

Predicted Metabolism and Pharmacokinetics

Tizanidine has a short half-life (~2.5 hours) and is rapidly metabolized by CYP1A2[4][14]. This compound, if administered systemically, would likely follow a different metabolic path.

  • CYP1A2 Metabolism: The primary sites of oxidation on Tizanidine may still be accessible on the N-acetylated form. However, the altered electronics and conformation could change its affinity for CYP1A2, potentially slowing its metabolism.

  • Hydrolysis: The amide bond of this compound could be susceptible to hydrolysis by amidase enzymes, which would convert it back to Tizanidine. The rate and extent of such a conversion would determine if this compound could act as a prodrug.

  • Blood-Brain Barrier (BBB) Permeation: The increased lipophilicity might favor BBB penetration, but the loss of a key basic center could reduce its uptake by active transport mechanisms, if any exist for Tizanidine.

Proposed Analytical Methodology

A robust analytical method is essential for the detection and quantification of this compound, either as a process-related impurity in Tizanidine API or as a subject of standalone research.

Protocol: Reversed-Phase HPLC-UV Method

Objective: To develop a method for the separation and quantification of this compound from Tizanidine and other related impurities.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water. Create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the test sample (e.g., Tizanidine API) in the same diluent.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak by its retention time relative to the reference standard. Due to its increased lipophilicity, this compound is expected to have a longer retention time than Tizanidine under these conditions. Calculate the concentration using the calibration curve derived from the standards.

Conclusion

This compound (CAS 173532-15-5) is more than a mere process-related impurity; it is a distinct chemical entity whose properties can be scientifically predicted based on its relationship to its parent compound, Tizanidine. This guide establishes a foundational understanding of its structure, proposes methods for its synthesis and analysis, and formulates data-driven hypotheses about its physicochemical and pharmacological characteristics. We predict that the N-acetylation significantly alters the molecule's basicity and steric profile, likely leading to a reduction in its α2-adrenergic agonist activity. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and pharmaceutical sciences, enabling further investigation into this under-characterized molecule.

References

  • StatPearls. (n.d.). Tizanidine. NCBI Bookshelf. [Link]

  • Granfors, K., Backman, J. T., Neuvonen, P. J., & Laitila, J. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology, 57(3), 349–353. [Link]

  • National Center for Biotechnology Information. (n.d.). Tizanidine. PubChem. [Link]

  • Medicine.com. (2020). TiZANidine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]

  • Pharmacology of Tizanidine (Sirdalud). (2023). YouTube. [Link]

  • Axios Research. (n.d.). N-Acetyl Tizanidine. [Link]

  • Pharmaffiliates. (n.d.). Tizanidine-impurities. [Link]

  • Sahu, A., Garnaik, B., & Panda, J. (2011). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 73(3), 343–346. [Link]

  • Pharmaffiliates. (n.d.). N-Acetyl Tizanidine. [Link]

  • Coward, D. M. (1994). Tizanidine: neuropharmacology and mechanism of action. Neurology, 44(11 Suppl 9), S6-10. [Link]

  • Milanov, I. G. (1992). Mechanisms of tizanidine action on spasticity. Acta Neurologica Scandinavica, 85(5), 305–312. [Link]

Sources

N-Acetyltizanidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Tizanidine USP Related Compound B (CAS No. 173532-15-5)

Abstract

N-Acetyltizanidine, identified by the CAS number 173532-15-5, is primarily known in the pharmaceutical sector as "Tizanidine USP Related Compound B"[1][2]. While not an active pharmaceutical ingredient (API) itself, its significance lies in its relationship to the widely used muscle relaxant, tizanidine. This technical guide provides a comprehensive overview of this compound, addressing its chemical identity, its relevance as a process impurity in the synthesis of tizanidine, and its role as a critical reference standard in analytical and quality control applications. This document is intended for researchers, scientists, and drug development professionals who require a deeper understanding of this specific compound and its implications in the pharmaceutical landscape.

Introduction to this compound

This compound is a derivative of tizanidine, a centrally acting α2-adrenergic agonist prescribed for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury[3][4]. As a designated related compound in the United States Pharmacopeia (USP), this compound serves as a key marker for the purity and quality of tizanidine drug products[5]. Its presence in tizanidine formulations is carefully monitored to ensure that it does not exceed specified limits, making a thorough understanding of its properties and analytical detection methods essential for pharmaceutical scientists.

Chemical Identity and Physicochemical Properties

This compound is chemically known as 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone[6][7]. The introduction of an acetyl group to the tizanidine molecule alters its polarity and other physicochemical characteristics.

PropertyValueSource
CAS Number 173532-15-5[1][2][8]
Molecular Formula C11H10ClN5OS[1][2][8]
Molecular Weight 295.75 g/mol [1][6][8]
Synonyms Tizanidine USP Related Compound B, 1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine[1][9]
Storage Temperature -20°C[1]

The Parent Compound: Tizanidine - A Brief Overview

To appreciate the significance of this compound, a foundational understanding of its parent compound, tizanidine, is crucial.

Mechanism of Action

Tizanidine is a centrally acting α2-adrenergic agonist[3][4][10]. Its therapeutic effect as a muscle relaxant is primarily attributed to its action on spinal polysynaptic reflexes[10]. By stimulating α2-adrenergic receptors, tizanidine inhibits the release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons[3][11]. This presynaptic inhibition of motor neurons leads to a reduction in muscle tone and the frequency of muscle spasms[4][11].

Tizanidine_Mechanism_of_Action Tizanidine Tizanidine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Tizanidine->Alpha2_Receptor Agonist Inhibition Inhibition Alpha2_Receptor->Inhibition Excitatory_AA_Release Release of Excitatory Amino Acids (Glutamate) Inhibition->Excitatory_AA_Release Motor_Neuron_Facilitation Motor Neuron Facilitation Excitatory_AA_Release->Motor_Neuron_Facilitation Muscle_Spasticity Muscle Spasticity Motor_Neuron_Facilitation->Muscle_Spasticity

Caption: Mechanism of action of Tizanidine.

Pharmacokinetics

Tizanidine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, resulting in inactive metabolites[3][11][12]. This extensive metabolism contributes to its relatively low oral bioavailability of about 21%[12]. The elimination half-life of tizanidine is approximately 2.5 hours[4][13]. Given that this compound is a potential metabolite or impurity, understanding the metabolic pathways of tizanidine is critical for predicting its potential formation and clearance.

This compound in the Context of Pharmaceutical Manufacturing

Formation and Synthesis

This compound is recognized as a process-related impurity in the synthesis of tizanidine hydrochloride[5]. Its formation can occur under specific reaction conditions, potentially involving the acetylation of the parent tizanidine molecule. A review of tizanidine synthesis methods suggests various potential routes where acetylation could be a side reaction[14]. For laboratory-scale synthesis of this compound as a reference standard, a direct and controlled acetylation of tizanidine would be the most logical approach. Custom synthesis of this compound is offered by various chemical suppliers for research and analytical purposes[15].

N_Acetyltizanidine_Formation Tizanidine_Synthesis Tizanidine Synthesis (Multi-step) Acetylation_Conditions Presence of Acetylation Reagents/ Side Reactions Tizanidine_Synthesis->Acetylation_Conditions Tizanidine_API Tizanidine API Tizanidine_Synthesis->Tizanidine_API N_Acetyltizanidine_Impurity This compound (Impurity) Acetylation_Conditions->N_Acetyltizanidine_Impurity

Caption: Potential formation of this compound during Tizanidine synthesis.

Pharmacological and Toxicological Profile (Inferred)

There is a lack of publicly available data on the specific pharmacological and toxicological properties of this compound. However, based on its structure as an acetylated derivative of tizanidine, some inferences can be made. The addition of the acetyl group is likely to alter its binding affinity for the α2-adrenergic receptor and could potentially modify its absorption, distribution, metabolism, and excretion (ADME) profile. It is generally assumed that impurities like this compound are pharmacologically less active or inactive compared to the parent drug[3]. However, without specific studies, this remains an assumption. Toxicological evaluation of any impurity is a critical aspect of drug development to ensure patient safety.

Analytical Methodologies for this compound

The primary role of this compound in the pharmaceutical industry is as a reference standard for the quality control of tizanidine[16]. Accurate and validated analytical methods are therefore essential for its detection and quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of related substances in pharmaceutical products[5]. A typical HPLC method for tizanidine and its impurities would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier.

Illustrative HPLC Protocol:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent to prepare a stock solution. Further dilute to achieve a working standard concentration.

  • Sample Preparation: Dissolve the tizanidine drug substance or product in the diluent to a specified concentration.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A gradient of Buffer (e.g., phosphate buffer) and Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a specified wavelength.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound based on the peak area response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more sensitive and specific quantification, particularly in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high selectivity through multiple reaction monitoring (MRM).

Conceptual LC-MS/MS Workflow:

LC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Plasma_Sample Plasma Sample Extraction Liquid-Liquid or Solid-Phase Extraction Plasma_Sample->Extraction LC_Column HPLC/UPLC Column Extraction->LC_Column Mass_Spec Tandem Mass Spectrometer (MS/MS) LC_Column->Mass_Spec Data_Analysis Data Acquisition & Quantification Mass_Spec->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Future Perspectives and Research Directions

While the primary role of this compound is as a reference standard, several avenues for further research exist:

  • Pharmacological Activity: Investigating the in vitro and in vivo pharmacological activity of this compound to determine if it has any affinity for α2-adrenergic receptors or other targets.

  • Metabolic Profiling: Elucidating whether this compound is a metabolite of tizanidine in humans. This would involve in vitro studies with human liver microsomes and in vivo metabolite identification studies.

  • Toxicological Assessment: Conducting comprehensive toxicological studies to establish a safety profile for this compound, which is crucial for setting acceptable limits for this impurity in tizanidine drug products.

  • Development of Novel Analytical Methods: Exploring new and more efficient analytical techniques for the rapid and sensitive detection of this compound.

Conclusion

This compound (CAS No. 173532-15-5) is a critical compound in the context of the pharmaceutical manufacturing and quality control of the muscle relaxant tizanidine. Although not a therapeutic agent itself, its role as a process-related impurity and a USP-designated related compound underscores the importance of its accurate identification and quantification. This technical guide has provided a detailed overview of this compound, from its chemical properties and relationship to tizanidine to the analytical methodologies employed for its control. For researchers and professionals in drug development, a thorough understanding of such related compounds is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.

References

  • Tizanidine - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Uusitalo, J., et al. (2000). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British Journal of Clinical Pharmacology, 49(3), 271-273. Retrieved from [Link]

  • Tizanidine. (n.d.). PubChem. Retrieved from [Link]

  • Tizanidine: Dosage, Mechanism/Onset of Action, Half-Life. (2020, February 17). Medicine.com. Retrieved from [Link]

  • Pharmacology of Tizanidine (Sirdalud) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 24). YouTube. Retrieved from [Link]

  • N-Acetyl Tizanidine - CAS - 173532-15-5. (n.d.). Axios Research. Retrieved from [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (2010). Indian Journal of Pharmaceutical Sciences, 72(4), 519-522. Retrieved from [Link]

  • CAS No : 173532-15-5 | Product Name : N-Acetyl Tizanidine. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Coward, D. M. (1994). Tizanidine: neuropharmacology and mechanism of action. Neurology, 44(11 Suppl 9), S6-10. Retrieved from [Link]

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  • Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS. (n.d.). Retrieved from [Link]

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Synthesis and Qualification of N-Acetyltizanidine as a Certified Reference Standard: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive methodology for the synthesis, purification, and characterization of N-Acetyltizanidine, a critical impurity and potential metabolite of the muscle relaxant Tizanidine. Intended for researchers, analytical scientists, and drug development professionals, this document details a robust synthetic protocol, explains the mechanistic rationale behind experimental choices, and outlines a rigorous analytical workflow to qualify the synthesized compound as a reference standard. By integrating field-proven insights with authoritative scientific principles, this guide serves as a self-validating resource for producing a high-purity this compound standard essential for pharmaceutical quality control and regulatory compliance.

Introduction

Tizanidine, chemically known as 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity associated with conditions like multiple sclerosis or spinal cord injuries[1][2]. The control of impurities in active pharmaceutical ingredients (APIs) is a mandate of global regulatory bodies, as impurities can impact the safety and efficacy of the final drug product.

This compound is recognized by the United States Pharmacopeia (USP) as Tizanidine Related Compound B, making it a specified impurity that must be monitored in Tizanidine hydrochloride drug substance and formulations[3][4]. The availability of a well-characterized, high-purity reference standard of this compound is therefore a prerequisite for the development and validation of accurate analytical methods (e.g., HPLC, UPLC) used for release testing and stability studies[5][6]. This guide provides the scientific framework and practical protocols to synthesize and qualify this compound to the stringent purity levels required of a chemical reference substance[7].

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound from Tizanidine is a classic N-acetylation reaction. The strategic choices regarding reagents and conditions are paramount to achieving a high yield and purity, minimizing side-product formation.

Structural Analysis and Site of Acetylation

Tizanidine possesses two primary sites for acylation: the exocyclic secondary amine linking the imidazoline and benzothiadiazole rings, and the two secondary amines within the 4,5-dihydro-1H-imidazole ring. The exocyclic amine is significantly more nucleophilic and sterically accessible compared to the endocyclic amines, which are part of a guanidine-like system where nitrogen lone-pair delocalization reduces nucleophilicity. Therefore, acetylation is highly regioselective for the exocyclic nitrogen under controlled conditions.

Rationale for Reagent Selection

Acetic anhydride is the acetylating agent of choice for this synthesis. Compared to acetyl chloride, it offers several advantages:

  • Moderate Reactivity: It is sufficiently reactive to acetylate the target amine without requiring extreme temperatures, yet less aggressive than acetyl chloride, which can lead to over-acetylation or degradation of the substrate.

  • Byproduct Management: The reaction byproduct is acetic acid, which is less corrosive and more easily managed than the hydrogen chloride gas generated from acetyl chloride[8][9].

  • Handling: Acetic anhydride is a liquid that is easier and safer to handle in a standard laboratory setting.

A mild base, such as sodium acetate or pyridine, can be employed to neutralize the acetic acid byproduct, driving the reaction equilibrium towards the product[10]. However, in many cases, using a slight excess of acetic anhydride in a suitable solvent is sufficient to achieve complete conversion.

Overall Synthesis and Qualification Workflow

The process from starting material to certified reference standard follows a logical, multi-stage workflow designed to ensure quality and traceability at each step.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Qualification start Tizanidine HCl Starting Material synthesis N-Acetylation Reaction (Acetic Anhydride) start->synthesis Base conversion (optional) workup Quenching & Crude Product Isolation synthesis->workup Reaction monitoring (TLC/HPLC) purification Recrystallization workup->purification end_purification Pure this compound purification->end_purification purity Purity Assessment (RP-HPLC, >99.5%) end_purification->purity Submit for Analysis identity Identity Confirmation (MS, NMR, IR) purity->identity coa Certificate of Analysis Generation purity->coa identity->coa standard Certified Reference Standard coa->standard

Caption: Workflow for the synthesis and qualification of this compound.

Part 2: Detailed Experimental Protocol

This protocol describes the synthesis of this compound from Tizanidine hydrochloride. A preliminary step to convert the hydrochloride salt to the free base may enhance reactivity but is often not strictly necessary if a base is used in the reaction.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Recommended Purity
Tizanidine Hydrochloride64461-82-1C₉H₈ClN₅S·HCl290.17>98%
Acetic Anhydride108-24-7C₄H₆O₃102.09>99%
Pyridine110-86-1C₅H₅N79.10Anhydrous, >99.8%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous
Deionized Water7732-18-5H₂O18.0218.2 MΩ·cm
Sodium Bicarbonate144-55-8NaHCO₃84.01ACS Grade
Anhydrous MgSO₄/Na₂SO₄7487-88-9MgSO₄120.37ACS Grade
Ethanol64-17-5C₂H₆O46.07Reagent Grade, 95%
Synthesis of this compound

CAUTION: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Tizanidine hydrochloride (2.90 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous pyridine (30 mL). Stir the suspension at room temperature for 15 minutes. Pyridine acts as both a solvent and an acid scavenger.

  • Reagent Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly add acetic anhydride (1.42 mL, 1.53 g, 15.0 mmol, 1.5 equivalents) dropwise over 10 minutes. The reaction is exothermic, and maintaining a low temperature minimizes side product formation[8].

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring.

    • A precipitate of crude this compound will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove pyridine and acetic acid.

    • Dry the crude product under vacuum at 40-50 °C overnight.

Purification by Recrystallization
  • Solvent Selection: Ethanol or an ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.

  • Procedure:

    • Transfer the crude, dried product to an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not fully dissolve, add hot water dropwise until a clear solution is achieved.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for 1 hour to complete the crystallization process.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 50 °C to a constant weight.

Part 3: Characterization and Qualification

To qualify the synthesized material as a reference standard, its identity must be unequivocally confirmed and its purity must be accurately determined using orthogonal analytical techniques[5][7]. A purity of ≥99.5% is generally required for reference standards used in assays[7].

Reaction Scheme

Caption: Synthesis of this compound from Tizanidine.

Purity Assessment by Reverse-Phase HPLC

A gradient HPLC method is recommended to effectively separate this compound from the parent drug and any potential byproducts[11].

ParameterRecommended Condition
Column C18 (e.g., YMC Pack Pro C18, 250 x 4.6 mm, 5 µm)[11]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, linear to 90% B over 20 min, hold 5 min, return to 10% B
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C
Detection Wavelength 310 nm[11]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

The purity is determined by calculating the peak area percentage. The final, purified material should exhibit a chromatographic purity of ≥99.5%.

Identity Confirmation
  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Expected Mass: The molecular formula is C₁₁H₁₀ClN₅OS, with a monoisotopic mass of 295.0298[12]. The ESI-MS spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 296.0376, along with the characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: DMSO-d₆.

    • Expected Signals: Compared to the spectrum of Tizanidine, the ¹H NMR of this compound is expected to show:

      • A new sharp singlet at approximately δ 2.0-2.2 ppm, integrating to 3H, corresponding to the methyl protons of the newly introduced acetyl group.

      • A downfield shift of the aromatic protons adjacent to the N-acetylated amine due to the electron-withdrawing effect of the acetyl group.

      • The characteristic signals for the imidazoline ring protons (around δ 3.4-3.6 ppm) will remain[13].

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Technique: KBr pellet or Attenuated Total Reflectance (ATR).

    • Expected Bands: A strong absorption band characteristic of an amide carbonyl (C=O) stretch should appear in the region of 1650-1680 cm⁻¹. The N-H stretching frequency of the parent amine (around 3300-3400 cm⁻¹) will be absent or shifted.

Part 4: Documentation, Handling, and Storage

Certificate of Analysis (CoA)

Once the material is fully characterized, a comprehensive Certificate of Analysis must be generated. This document should include:

  • Compound Name (this compound) and CAS Number (173532-15-5)[12].

  • Batch/Lot Number.

  • Molecular Formula and Weight.

  • Results from all characterization tests:

    • HPLC purity chromatogram and calculated purity value.

    • Mass spectrum confirming the molecular weight.

    • ¹H NMR spectrum confirming the structure.

    • IR spectrum.

  • Recommended storage conditions and re-test date.

Storage and Stability

To ensure long-term stability and preserve its integrity as a reference standard, this compound should be:

  • Stored in an airtight, amber glass vial to protect from light and moisture.

  • Kept at a controlled temperature, preferably -20°C[12].

  • Handled in a low-humidity environment when being weighed or prepared for use.

Conclusion

This guide has detailed a robust and scientifically-grounded process for the synthesis and qualification of this compound as a high-purity chemical reference standard. The described methodology, from the rationale of reagent selection to the rigorous multi-technique analytical characterization, provides a complete framework for laboratories to produce this vital standard in-house. Adherence to these protocols will ensure the generation of a reliable and accurate reference material, thereby supporting the development of safe and effective Tizanidine-based pharmaceutical products.

References

  • Ali, K. A., & Ragab, E. A. (2023). Preparations methods of tizanidine (API) and related compounds: A review. Applied Chemical Engineering, 6(1), 12. [Link]

  • PubChem. (n.d.). Tizanidine. National Center for Biotechnology Information. Retrieved from [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography. Asian Journal of Chemistry, 22(5), 3451-3456. Available at: [Link]

  • Hulbert, M. H., & Kester, D. P. (1985). U.S. Patent No. 4,537,991. Washington, DC: U.S. Patent and Trademark Office.
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  • Ali, K. A., & Ragab, E. A. (2023). Preparations methods of tizanidine (API) and related compounds: A review. ResearchGate. Retrieved from [Link]

  • World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. Retrieved from [Link]

  • Patel, D. J., et al. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Applied Physiology. Retrieved from [Link]

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-90. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

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  • Wikipedia. (n.d.). Tizanidine. Retrieved from [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]

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  • Votava, M., et al. (2014). A method for the preparation of tizanidine hydrochloride. EP2370433B1.
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  • PubMed. (2005). Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B, 819(1), 155-159. Retrieved from [Link]

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An In-depth Technical Guide to N-Acetyltizanidine: A Primary Related Compound of Tizanidine and a Putative Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Acetyltizanidine, a critical compound associated with the centrally acting α2-adrenergic agonist, Tizanidine. While extensively documented as a process-related impurity in pharmaceutical formulations of Tizanidine, its status as a biological metabolite remains an area of active investigation. This document delves into the established knowledge of Tizanidine's metabolism, the chemical and analytical characterization of this compound, and the current evidence—or lack thereof—for its formation in vivo. We will explore the primary metabolic pathways of Tizanidine, detail the analytical methodologies for the detection and quantification of this compound, and propose a research framework to elucidate its potential role as a metabolite. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to address this significant scientific question.

Introduction to Tizanidine: Clinical Significance and Pharmacokinetics

Tizanidine is a widely prescribed muscle relaxant for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury[1]. As a centrally acting α2-adrenergic agonist, its mechanism of action involves the presynaptic inhibition of motor neurons in the spinal cord, leading to a reduction in muscle tone[2].

Upon oral administration, tizanidine is rapidly absorbed but undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 21%[3][4]. The parent drug has a relatively short elimination half-life of about 2.5 hours[5]. This extensive metabolism is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.

The Established Metabolic Landscape of Tizanidine

The biotransformation of tizanidine is predominantly mediated by the cytochrome P450 (CYP) 1A2 isoenzyme[3][6]. In vitro studies using human liver microsomes have demonstrated that CYP1A2 is the primary enzyme responsible for tizanidine's metabolism[3][7]. The main metabolic transformations involve the oxidation of the imidazoline ring, leading to the formation of several metabolites that are considered pharmacologically inactive[1][5][8]. These metabolites are primarily excreted through the kidneys[9].

The major identified metabolites of tizanidine are:

  • 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole

  • An additional oxidized product of the imidazoline ring[8]

It is crucial to note that existing literature on tizanidine's metabolism does not prominently feature N-acetylation as a major pathway.

Tizanidine Tizanidine CYP1A2 CYP1A2 (Primary Pathway) Tizanidine->CYP1A2 Hepatic First-Pass Metabolism Oxidized_Metabolites Oxidized Metabolites (Imidazoline Ring Oxidation) - 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole - Other oxidized products CYP1A2->Oxidized_Metabolites Inactive_Metabolites Pharmacologically Inactive Oxidized_Metabolites->Inactive_Metabolites Renal_Excretion Renal Excretion Inactive_Metabolites->Renal_Excretion

Figure 1: Established primary metabolic pathway of Tizanidine via CYP1A2-mediated oxidation.

This compound: A Well-Characterized Related Compound

This compound is recognized by the United States Pharmacopeia (USP) as "Tizanidine Related Compound B"[10]. It is a known process-related impurity that can arise during the synthesis of the tizanidine active pharmaceutical ingredient (API). Its presence in the final drug product is carefully monitored to ensure safety and efficacy.

Chemical Properties
PropertyValueReference(s)
Chemical Name 1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine[11]
CAS Number 173532-15-5[11]
Molecular Formula C₁₁H₁₀ClN₅OS[11]
Molecular Weight 295.75 g/mol [11]
Synthesis of this compound

The synthesis of this compound has been described and is a critical aspect for generating reference standards for analytical purposes. A common synthetic route involves the acetylation of tizanidine.

Analytical Methodologies for this compound

The accurate detection and quantification of this compound are paramount for quality control in pharmaceutical manufacturing. Several analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common methods for the analysis of tizanidine and its related impurities, including this compound. These methods offer high resolution and sensitivity for separating the parent drug from its impurities.

Exemplary UPLC Method for Tizanidine and Related Impurities:

  • Column: Ethylene bridged hybrid (BEH) C8 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 5:95 (v/v) acetonitrile and buffer (0.24% sodium perchlorate with 0.6 ml/l triethylamine, pH adjusted to 3.6 with orthophosphoric acid)

  • Mobile Phase B: 70:30 (v/v) acetonitrile and buffer

  • Detection: UV at 230 nm

  • Elution: Gradient

This methodology has been shown to effectively separate this compound from tizanidine and other impurities within a short run time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of low-level analytes in complex matrices. While primarily reported for the analysis of tizanidine in biological fluids like plasma[12], these methods can be adapted for the detection and quantification of this compound.

Key Parameters for LC-MS/MS Method Development:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for tizanidine and its analogues.

  • Precursor and Product Ions: The precursor ion for this compound would be its protonated molecule [M+H]⁺ at m/z 296.0. The selection of specific and stable product ions through collision-induced dissociation (CID) is crucial for method specificity. A stable isotope-labeled internal standard, such as this compound-d4, would be ideal for accurate quantification.

This compound as a Putative Metabolite: A Research Frontier

Despite being a well-known related compound, there is a conspicuous absence of direct evidence in the scientific literature to classify this compound as a biological metabolite of tizanidine in humans. Metabolism studies to date have focused on the oxidative pathways mediated by CYP1A2[3][7]. The possibility of N-acetylation as a metabolic route for tizanidine remains a compelling but unproven hypothesis.

The Hypothetical N-Acetylation Pathway

If this compound were a metabolite, its formation would likely be catalyzed by N-acetyltransferase (NAT) enzymes. These are phase II metabolizing enzymes that transfer an acetyl group from acetyl-CoA to a drug molecule. The primary amine on the tizanidine molecule would be a potential site for such a reaction.

Tizanidine Tizanidine NAT_Enzymes N-Acetyltransferase (NAT) Enzymes? Tizanidine->NAT_Enzymes Hypothetical Phase II Metabolism N_Acetyltizanidine This compound NAT_Enzymes->N_Acetyltizanidine

Figure 2: Hypothetical N-acetylation pathway for the formation of this compound from Tizanidine.

Proposed Experimental Workflow to Investigate the Formation of this compound In Vitro

To address the current knowledge gap, a robust in vitro metabolism study is required. The following protocol outlines a scientifically rigorous approach to determine if tizanidine is a substrate for N-acetyltransferase enzymes, leading to the formation of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis HLM Human Liver Microsomes (or Hepatocytes) Incubate Incubate at 37°C (Time course: 0, 15, 30, 60 min) HLM->Incubate Tizanidine_stock Tizanidine Stock Solution Tizanidine_stock->Incubate Cofactors Cofactors (NADPH for Phase I, Acetyl-CoA for Phase II) Cofactors->Incubate Quench Quench Reaction (e.g., cold acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (Reversed-phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM for Tizanidine & this compound) LC_Separation->MS_Detection Metabolite_ID Metabolite Identification (Comparison with reference standard) MS_Detection->Metabolite_ID Quantification Quantification of This compound formed Metabolite_ID->Quantification

Figure 3: Proposed experimental workflow to investigate the in vitro formation of this compound.

Detailed Protocol:

  • Preparation of Incubation Mixtures:

    • In separate microcentrifuge tubes, combine human liver microsomes (or cryopreserved human hepatocytes for a more complete metabolic system) with a phosphate buffer (pH 7.4).

    • Add a solution of tizanidine at a clinically relevant concentration.

    • Include necessary cofactors: an NADPH regenerating system for Phase I metabolism and acetyl-CoA for the potential N-acetylation (Phase II).

    • Prepare control incubations, including those without tizanidine (blank), without cofactors (to assess non-enzymatic degradation), and with heat-inactivated microsomes/hepatocytes (to confirm enzymatic activity).

  • Incubation:

    • Incubate all samples at 37°C in a shaking water bath for a defined time course (e.g., 0, 15, 30, and 60 minutes).

  • Sample Extraction:

    • Terminate the reactions at the designated time points by adding an ice-cold organic solvent, such as acetonitrile, containing an appropriate internal standard (e.g., a stable isotope-labeled analogue of this compound).

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge the samples at high speed to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method optimized for the separation and detection of tizanidine and this compound.

    • Employ Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The MRM transitions for this compound should be determined using a certified reference standard.

  • Data Analysis and Interpretation:

    • Compare the retention time and mass fragmentation pattern of any potential this compound peak in the incubated samples with that of the certified reference standard to confirm its identity.

    • Quantify the amount of this compound formed over time to determine the rate of its formation.

Pharmacological Activity of Tizanidine Metabolites

The current consensus is that the metabolites of tizanidine are pharmacologically inactive[1][5][13]. However, this has been primarily established for the major oxidative metabolites. Should this compound be identified as a genuine metabolite, its pharmacological activity would need to be independently assessed. This would involve in vitro receptor binding assays (e.g., at α2-adrenergic receptors) and potentially in vivo studies to determine if it contributes to the therapeutic or adverse effects of tizanidine.

Conclusion and Future Directions

This compound is a well-defined and analytically crucial related compound of tizanidine. Its control as a process impurity is a key aspect of pharmaceutical quality control. However, its role as a biological metabolite of tizanidine remains unsubstantiated in the current scientific literature. The primary metabolic fate of tizanidine is through CYP1A2-mediated oxidation to inactive metabolites.

The elucidation of whether N-acetylation constitutes a minor or previously overlooked metabolic pathway for tizanidine represents a significant research opportunity. The experimental framework proposed in this guide provides a clear path to investigate this possibility. Confirmation of this compound as a metabolite would necessitate further studies into its pharmacokinetic profile, its potential contribution to the overall pharmacological effect of tizanidine, and any inter-individual variability in its formation due to genetic polymorphisms in N-acetyltransferase enzymes. Such research would provide a more complete understanding of tizanidine's disposition and could have implications for personalized medicine and drug safety.

References

  • Granfors, M. T., Backman, J. T., Laitila, J., & Neuvonen, P. J. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British journal of clinical pharmacology, 57(3), 349–353.
  • Human Metabolome Database. (2012). Showing metabocard for Tizanidine (HMDB0014835).
  • Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro. (2004). PubMed.
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  • Nirogi, R. V. S., Kandikere, V. N., Shukla, M., Mudigonda, K., & Maurya, S. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Request PDF.
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  • Reddy, G. R., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian journal of pharmaceutical sciences, 72(3), 360–363.
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potential pharmacological activity of N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Pharmacological Activity of N-Acetyltizanidine

Executive Summary

This compound is a metabolite of the clinically significant muscle relaxant, tizanidine. While the pharmacological profile of tizanidine as a central α2-adrenergic agonist is well-documented, the activity of its N-acetylated metabolite remains largely unexplored. This guide puts forth a comprehensive research framework for the systematic investigation of this compound's potential pharmacological activity. We will delve into the rationale for this investigation, propose a series of in vitro and in vivo studies to elucidate its mechanism of action and potential therapeutic effects, and provide detailed, actionable protocols for these experiments. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of tizanidine and its metabolites.

The Rationale for Investigating this compound

Tizanidine is a cornerstone in the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury. Its therapeutic effects are primarily attributed to its agonistic activity at α2-adrenergic receptors in the central nervous system. The metabolism of tizanidine is a critical aspect of its overall pharmacological profile, influencing its duration of action and potential for drug-drug interactions. This compound, as a product of tizanidine's metabolic pathway, warrants investigation for several key reasons:

  • Potential for Retained or Modified Activity: It is plausible that this compound retains some affinity for and activity at α2-adrenergic receptors. The addition of an acetyl group could, however, modify its binding kinetics, receptor subtype selectivity, and functional efficacy.

  • Contribution to the Overall Therapeutic or Side-Effect Profile: The presence of an active metabolite could contribute to the observed clinical effects of tizanidine, including its therapeutic benefits and adverse effects like sedation and hypotension.

  • Potential as an Independent Therapeutic Agent: Should this compound possess a favorable pharmacological profile, such as improved selectivity or a better side-effect profile compared to tizanidine, it could represent a new therapeutic candidate in its own right.

Proposed Research Workflow: A Phased Approach

We propose a multi-phased research plan to systematically characterize the pharmacological activity of this compound. This workflow is designed to progress from foundational in vitro assessments to more complex in vivo models, ensuring a logical and resource-efficient investigation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Phase 3: Advanced Characterization Receptor_Binding Receptor Binding Assays (α1, α2A, α2B, α2C) Functional_Assays Functional Assays (e.g., cAMP) Receptor_Binding->Functional_Assays Identifies affinity Spasticity_Model Rodent Model of Spasticity (e.g., Rotarod) Functional_Assays->Spasticity_Model Confirms functional activity Metabolic_Stability Metabolic Stability Assays (Microsomes, Hepatocytes) PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Metabolic_Stability->PK_PD_Modeling Informs dosing regimens Spasticity_Model->PK_PD_Modeling Analgesia_Model Rodent Model of Analgesia (e.g., Hot Plate) Analgesia_Model->PK_PD_Modeling Sedation_Assessment Assessment of Sedation (e.g., Open Field) Sedation_Assessment->PK_PD_Modeling Off_Target_Screening Broad Off-Target Screening Panel PK_PD_Modeling->Off_Target_Screening Toxicity_Studies Preliminary Toxicity Studies Off_Target_Screening->Toxicity_Studies

Caption: Proposed research workflow for this compound.

In Vitro Pharmacological Profiling

The initial phase of investigation focuses on characterizing the interaction of this compound with its primary hypothetical targets, the α2-adrenergic receptors, and establishing its basic metabolic properties.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for α1 and α2-adrenergic receptor subtypes (α2A, α2B, α2C).

Methodology:

  • Materials: Cell membranes expressing recombinant human α1, α2A, α2B, and α2C adrenergic receptors; radioligands (e.g., [3H]-prazosin for α1, [3H]-rauwolscine or [3H]-clonidine for α2); this compound; appropriate buffers and scintillation fluid.

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the Ki (inhibition constant) by non-linear regression analysis using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional activity of this compound at α2-adrenergic receptors (i.e., whether it is an agonist, antagonist, or inverse agonist). Since α2-adrenergic receptors are Gαi-coupled, their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3]

Methodology:

  • Materials: A cell line stably expressing a human α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells); forskolin (an adenylyl cyclase activator); this compound; a cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][4][5]

  • Protocol:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

    • To test for antagonist activity, co-incubate this compound with a known α2-agonist.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. For agonist activity, an EC50 value will be determined. For antagonist activity, an IC50 and subsequently a Kb value will be calculated.

G Start Start Cell_Seeding Seed α2-receptor expressing cells Start->Cell_Seeding Compound_Addition Add this compound Cell_Seeding->Compound_Addition Forskolin_Stimulation Stimulate with Forskolin Compound_Addition->Forskolin_Stimulation Incubation Incubate Forskolin_Stimulation->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis cAMP_Detection Measure cAMP levels Cell_Lysis->cAMP_Detection Data_Analysis Analyze dose-response cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cAMP functional assay.

In Vitro Metabolic Stability

Objective: To assess the metabolic stability of this compound in liver microsomes. This provides an early indication of its potential for hepatic clearance. Tizanidine is primarily metabolized by CYP1A2.[6][7][8]

Methodology:

  • Materials: Human liver microsomes, NADPH regenerating system, this compound, analytical standards, and LC-MS/MS system.

  • Protocol:

    • Incubate this compound at a known concentration with human liver microsomes in the presence of an NADPH regenerating system.

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point (e.g., with cold acetonitrile).

    • Analyze the remaining concentration of this compound in each sample by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining this compound against time. The slope of the linear regression will be used to calculate the in vitro half-life (t1/2) and intrinsic clearance.

In Vivo Pharmacological Assessment

Based on the in vitro profile, a series of in vivo studies in rodent models are proposed to evaluate the potential therapeutic effects of this compound.

Murine Model of Spasticity: The Rotarod Test

Objective: To assess the effect of this compound on motor coordination and its potential as a muscle relaxant.[9][10][11][12][13][14][15]

Methodology:

  • Apparatus: An automated rotarod apparatus for mice.

  • Protocol:

    • Acclimatize mice to the testing room and handle them prior to the experiment.[9]

    • Train the mice on the rotarod at a constant speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds) for 2-3 trials.[9][10]

    • On the test day, administer this compound, vehicle control, or a positive control (e.g., tizanidine or diazepam) to different groups of mice.

    • At a predetermined time post-administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[9][10][11][12]

    • Record the latency to fall for each mouse. A shorter latency to fall compared to the vehicle group suggests impaired motor coordination, which can be indicative of muscle relaxant or sedative effects.

  • Data Interpretation: A statistically significant decrease in the latency to fall compared to the vehicle group would suggest that this compound has central nervous system activity consistent with a muscle relaxant or sedative.

Assessment of Analgesic Properties: Hot Plate Test

Objective: To evaluate the potential antinociceptive (analgesic) effects of this compound. Tizanidine has known antinociceptive properties.[16]

Methodology:

  • Apparatus: A hot plate analgesia meter.

  • Protocol:

    • Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and measuring the time until a nocifensive response is observed (e.g., paw licking, jumping).[17][18][19][20][21] A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.[20][21]

    • Administer this compound, vehicle control, or a positive control (e.g., morphine) to different groups of mice.

    • At various time points post-administration, re-test the mice on the hot plate and record their response latencies.

  • Data Interpretation: A significant increase in the response latency compared to the vehicle group indicates an analgesic effect.

In Vivo Study Animal Model Primary Endpoint Potential Interpretation
Muscle RelaxationMouseLatency to fall from rotarodDecrease suggests muscle relaxant/sedative effects
AnalgesiaMouseReaction time on hot plateIncrease suggests antinociceptive properties
SedationMouseLocomotor activity in open fieldDecrease suggests sedative effects

Discussion and Future Directions

The proposed research plan provides a systematic framework for the initial pharmacological characterization of this compound. The in vitro data will establish its fundamental properties at the primary target receptors, while the in vivo studies will provide crucial proof-of-concept for its potential therapeutic applications.

Synthesizing the Evidence:

  • If this compound demonstrates significant affinity and agonist activity at α2-adrenergic receptors, coupled with in vivo efficacy in the rotarod and hot plate tests, it would strongly suggest that it is an active metabolite of tizanidine.

  • A lack of significant activity in these assays would suggest that N-acetylation leads to inactivation of the parent compound.

  • An unexpected pharmacological profile (e.g., antagonist activity, selectivity for a different receptor) would open up new avenues of research.

Future Research:

  • Pharmacokinetic Studies: A full pharmacokinetic profile in rodents would be essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a correlation between plasma concentrations and pharmacological effects.

  • Receptor Subtype Selectivity: If this compound is found to be active, further studies to delineate its selectivity for the different α2-adrenergic receptor subtypes would be crucial, as this could predict its side-effect profile.

  • Advanced Preclinical Models: Efficacy in more sophisticated models of spasticity and neuropathic pain could provide a stronger rationale for clinical development.

Conclusion

While the pharmacological activity of this compound is currently unknown, its status as a metabolite of the widely used muscle relaxant tizanidine makes it a compelling subject for investigation. The in-depth technical guide presented here outlines a logical and comprehensive research program to elucidate its potential pharmacological activity. The findings from these studies will not only enhance our understanding of tizanidine's overall clinical profile but also have the potential to uncover a new therapeutic agent for the management of spasticity and related disorders.

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An In-depth Technical Guide on the Core Role of CYP1A2 in Tizanidine Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tizanidine, a centrally acting α2-adrenergic agonist, is a widely prescribed muscle relaxant for managing spasticity. Its clinical efficacy and safety are intrinsically linked to its metabolic fate, which is dominated by the cytochrome P450 1A2 (CYP1A2) enzyme. This guide provides a comprehensive examination of the pivotal role of CYP1A2 in the biotransformation of tizanidine. Contrary to any potential hypotheses involving N-acetylation, the primary metabolic pathway for tizanidine is oxidation , catalyzed almost exclusively by CYP1A2 in the liver. This process involves extensive first-pass metabolism, converting tizanidine into inactive metabolites.[1][2] Understanding this specific metabolic route is paramount for predicting drug-drug interactions, interpreting pharmacokinetic variability, and ensuring patient safety. This document will detail the oxidative mechanism, present robust experimental protocols for its characterization, and discuss the profound clinical implications of this enzymatic relationship.

Part 1: Tizanidine and its Clinical Significance

Tizanidine is an imidazoline derivative indicated for the symptomatic treatment of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[2] Its mechanism of action involves agonism at central α2-adrenergic receptors, which increases presynaptic inhibition of motor neurons, thereby reducing spasticity.[3]

Pharmacokinetic Profile:

  • Absorption: Tizanidine is rapidly and almost completely absorbed following oral administration.[4]

  • Metabolism: It undergoes extensive first-pass hepatic metabolism, resulting in an absolute oral bioavailability of only about 21-40%.[2][5] Approximately 95% of an administered dose is metabolized before excretion.[3][6]

  • Key Enzyme: In vitro and in vivo studies have unequivocally identified CYP1A2 as the primary enzyme responsible for tizanidine's metabolism.[5][7]

  • Elimination: The inactive metabolites are primarily excreted through the kidneys, and the parent drug has a relatively short half-life of approximately 2.5 hours.[2][6]

Part 2: The Cytochrome P450 1A2 (CYP1A2) System

CYP1A2 is a key member of the cytochrome P450 superfamily, predominantly expressed in the liver, where it constitutes about 13% of the total CYP content.[8] It plays a critical role in the metabolism of a wide range of xenobiotics and some endogenous compounds.

  • Substrates: Besides tizanidine, CYP1A2 metabolizes numerous clinically important drugs, including caffeine, theophylline, clozapine, and olanzapine.[9] It also activates procarcinogens found in tobacco smoke and grilled meats.[10]

  • Regulation: CYP1A2 activity is highly variable among individuals due to:

    • Induction: Its expression is induced by polycyclic aromatic hydrocarbons (e.g., from cigarette smoke) and certain dietary components (e.g., cruciferous vegetables).[8][10]

    • Inhibition: Many drugs can inhibit CYP1A2 activity, categorized by their potency (strong, moderate, weak). Potent inhibitors include the antidepressant fluvoxamine and the antibiotic ciprofloxacin.[11]

  • Genetic Polymorphisms: Over 15 variant alleles of the CYP1A2 gene have been identified, which can contribute to interindividual differences in enzyme activity, though environmental factors like smoking and medication often play a more dominant role.[12]

Part 3: The Definitive Role of CYP1A2 in Tizanidine's Oxidative Metabolism

Scientific evidence robustly supports that the biotransformation of tizanidine is an oxidative process, not one involving N-acetylation. N-acetylation reactions are catalyzed by N-acetyltransferase (NAT) enzymes, not cytochrome P450s. The primary metabolic transformations of tizanidine occur on its imidazoline ring.[1]

The Metabolic Pathway: The pathway is initiated by CYP1A2-mediated oxidation, leading to the formation of major, pharmacologically inactive metabolites.[1][2] The two principal metabolites identified are:

  • 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole: This key metabolite is formed through the oxidation of the imidazoline ring to a ketone.[1]

  • A hydroxylated intermediate, 2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-4-ol , has also been identified as a human metabolite.[3]

This oxidative transformation is the critical step in the clearance of tizanidine.

Tizanidine_Metabolism cluster_liver Hepatic Metabolism Tizanidine Tizanidine (Parent Drug) CYP1A2 CYP1A2 Enzyme Tizanidine->CYP1A2 Oxidation Metabolite1 Hydroxylated Intermediate (Inactive) CYP1A2->Metabolite1 Hydroxylation Metabolite2 Imidazoline-keto Metabolite (Major, Inactive) Metabolite1->Metabolite2 Further Oxidation Excretion Excretion Metabolite2->Excretion Renal Excretion

Caption: Primary oxidative metabolic pathway of Tizanidine mediated by CYP1A2.

Part 4: Experimental Methodologies for Characterizing Tizanidine Metabolism

The identification of CYP1A2 as the key enzyme in tizanidine metabolism was achieved through a series of validated in vitro experiments. These protocols serve as a self-validating system to confirm the specific metabolic pathway of a drug candidate.

Protocol 1: Reaction Phenotyping using Human Liver Microsomes (HLMs)
  • Objective: To determine the rate of tizanidine depletion in the presence of pooled HLMs, which contain a full complement of CYP enzymes.

  • Methodology:

    • Prepare Incubation Mixture: In a microcentrifuge tube on ice, combine 0.1 M phosphate buffer (pH 7.4), pooled HLMs (e.g., final concentration 0.5 mg/mL), and tizanidine at a clinically relevant concentration (e.g., 80 nM).[1][5]

    • Pre-incubation: Pre-warm the mixture for 5 minutes at 37°C.

    • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (cofactor essential for CYP activity).[1] A parallel incubation without NADPH serves as a negative control.

    • Incubation: Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 45, 60 minutes).

    • Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.[1]

    • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

    • Analysis: Analyze the supernatant for the concentration of remaining tizanidine using a validated LC-MS/MS method.

  • Causality: A time- and NADPH-dependent decrease in tizanidine concentration indicates metabolism by CYP enzymes.[5]

Protocol 2: Chemical Inhibition and Recombinant Enzyme Assays
  • Objective: To pinpoint the specific CYP isozyme(s) responsible for tizanidine metabolism.

  • Methodology:

    • Chemical Inhibition: Repeat the HLM protocol (Protocol 1), but pre-incubate the microsomes with specific, potent inhibitors for various CYP isozymes before adding tizanidine.

      • CYP1A2 Inhibitors: Fluvoxamine or furafylline.[5]

      • Other CYP Inhibitors: Ketoconazole (CYP3A4), sulfaphenazole (CYP2C9), quinidine (CYP2D6), etc.[5]

    • Recombinant Enzyme Assay: Incubate tizanidine separately with a panel of commercially available recombinant human CYP enzymes (e.g., rCYP1A2, rCYP2C9, rCYP2D6, rCYP3A4). This is performed under conditions similar to the HLM assay.

  • Interpretation:

    • Strong inhibition of tizanidine metabolism only in the presence of CYP1A2 inhibitors (like fluvoxamine) points to CYP1A2 as the primary enzyme.[5]

    • Substantial depletion of tizanidine only when incubated with recombinant CYP1A2 confirms this finding.[7] Studies show a significant (35% in 45 minutes) decrease with rCYP1A2, while other isoforms show little to no metabolic capacity.[5]

Experimental_Workflow cluster_phase1 Phase 1: General Metabolism cluster_phase2 Phase 2: Specific Enzyme Identification HLM Incubate Tizanidine with Human Liver Microsomes (HLMs) + NADPH Analysis1 LC-MS/MS Analysis: Measure Tizanidine Depletion HLM->Analysis1 Control Control: Incubate without NADPH Control->Analysis1 Inhibitors HLM Incubation with Isozyme-Specific Inhibitors (e.g., Fluvoxamine for CYP1A2) Analysis1->Inhibitors If NADPH-dependent metabolism observed Analysis2 LC-MS/MS Analysis: Compare Depletion Rates Inhibitors->Analysis2 Recombinant Incubation with Panel of Recombinant CYPs (rCYP1A2, rCYP3A4, etc.) Recombinant->Analysis2 Conclusion Conclusion: CYP1A2 is the primary enzyme Analysis2->Conclusion Synthesize Data

Sources

An In-depth Technical Guide to the Degradation Pathways and Stability of N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential degradation pathways and stability profile of N-acetyltizanidine. As a critical resource for researchers, scientists, and professionals in drug development, this document synthesizes established principles of drug degradation with available data on the parent compound, tizanidine, to forecast the stability characteristics of its N-acetylated analogue. We will explore the chemical causality behind potential degradation mechanisms and provide robust, self-validating experimental protocols to rigorously assess the stability of this compound.

Introduction: The Significance of this compound Stability

This compound is a derivative and known impurity of tizanidine, a centrally acting α2-adrenergic agonist used as a skeletal muscle relaxant.[1][2] Understanding the stability of any active pharmaceutical ingredient (API) and its related compounds is a cornerstone of drug development, mandated by regulatory bodies worldwide.[3][4] The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] For this compound, a comprehensive stability profile is crucial for ensuring the safety, efficacy, and quality of tizanidine drug products by controlling its levels as an impurity.

While extensive data on the degradation of this compound is not yet prevalent in public literature, a predictive analysis based on the well-documented stability of tizanidine provides a strong foundation for investigation.[5] This guide will, therefore, leverage forced degradation studies on tizanidine to propose likely degradation pathways for this compound and offer detailed methodologies for their experimental verification.

Predicted Degradation Pathways of this compound

Forced degradation studies of the parent drug, tizanidine hydrochloride, have yielded somewhat varied results, suggesting that its stability is highly dependent on the specific experimental conditions.[6][7] However, recurring themes point towards susceptibility to oxidative and photolytic stress, with some evidence of degradation under acidic conditions.[7][8] The introduction of an N-acetyl group may modulate these degradation pathways. N-acetylation can influence the electronic properties of the molecule and, in some cases, has been shown to enhance proteolytic stability.[9][10]

Oxidative Degradation

Several studies indicate that tizanidine is susceptible to oxidation.[7][8][11] Given the presence of a tertiary amine and an imidazoline ring, it is plausible that this compound would also be vulnerable to oxidative stress.[7] Potential sites of oxidation include the sulfur atom in the benzothiadiazole ring and the nitrogen atoms. The N-acetyl group itself is generally stable to oxidation but may influence the reactivity of the adjacent imidazoline ring.

Proposed Oxidative Degradation Products:

  • N-oxide formation: Oxidation of the nitrogen atoms in the imidazoline ring or the benzothiadiazole ring.

  • Sulfoxide/Sulfone formation: Oxidation of the sulfur atom in the benzothiadiazole ring.

Photodegradation

Tizanidine has been shown to be particularly sensitive to light, with one study identifying five distinct degradation products after exposure to UV-C light.[12] The benzothiadiazole core of tizanidine is a chromophore that absorbs UV radiation, which can lead to photochemical reactions. The N-acetyl group may subtly alter the absorption spectrum and the subsequent photochemical pathways.

Proposed Photodegradation Mechanisms:

  • Ring cleavage: High-energy UV radiation could lead to the cleavage of the imidazoline or benzothiadiazole rings.

  • Dehalogenation: The chlorine atom on the benzene ring could be susceptible to photolytic cleavage.

  • Rearrangement reactions: Photo-induced isomerization or other molecular rearrangements.

Hydrolytic Degradation

The literature on the hydrolytic stability of tizanidine is inconsistent. Some studies report it to be stable under both acidic and alkaline conditions, while others show significant degradation, particularly in acidic environments.[6][7][13][14] The imidazoline ring in tizanidine contains an amidine functional group which can be susceptible to hydrolysis. The N-acetyl group introduces an amide bond, which can also undergo hydrolysis, although typically under more forceful conditions than an amidine.

Proposed Hydrolytic Degradation Pathways:

  • Acid-catalyzed hydrolysis: Cleavage of the imidazoline ring is a likely pathway under acidic conditions.[7]

  • Amide hydrolysis: The N-acetyl group could be hydrolyzed to yield tizanidine.

  • Base-catalyzed hydrolysis: While some studies show stability in alkaline conditions, the potential for hydrolysis of the imidazoline ring or the N-acetyl group should not be entirely dismissed.

The following diagram illustrates the potential degradation pathways of this compound based on the known degradation of tizanidine.

NAcT This compound Oxidation Oxidative Stress (e.g., H₂O₂) NAcT->Oxidation Oxidation Photolysis Photolytic Stress (UV Light) NAcT->Photolysis Photolysis Hydrolysis Hydrolytic Stress (Acid/Base, Heat) NAcT->Hydrolysis Hydrolysis N_Oxides N-Oxides Oxidation->N_Oxides Sulfoxide Sulfoxide/Sulfone Oxidation->Sulfoxide Ring_Cleavage_Photo Ring Cleavage Products Photolysis->Ring_Cleavage_Photo Dehalogenation Dehalogenated Products Photolysis->Dehalogenation Ring_Cleavage_Hydro Imidazoline Ring Cleavage Hydrolysis->Ring_Cleavage_Hydro Tizanidine_Deacetylated Tizanidine (Deacetylation) Hydrolysis->Tizanidine_Deacetylated

Caption: Predicted degradation pathways of this compound.

Experimental Protocols for Forced Degradation Studies

To empirically determine the degradation pathways and stability of this compound, a forced degradation study must be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[3] The following protocols provide a framework for these investigations.

Materials and Equipment
  • This compound reference standard

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • HPLC system with a UV or DAD detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Photostability chamber

  • Oven/water bath

Experimental Workflow

The following diagram outlines the general workflow for conducting a forced degradation study.

Start Start: Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Defined Time Points Stress->Sample Neutralize Neutralize/Quench Reaction (if necessary) Sample->Neutralize Dilute Dilute to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating HPLC-UV/DAD Method Dilute->Analyze Identify Identify Degradation Products by LC-MS Analyze->Identify End End: Quantify Degradation and Propose Pathways Identify->End

Caption: General workflow for forced degradation studies.

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1 N HCl.

  • Incubate the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours).[14]

  • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 N NaOH.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

3. Alkaline Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

  • Incubate the solution at 80°C for a specified period.

  • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 N HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

  • Keep the solution at room temperature and protect it from light for a specified period.

  • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Transfer a known amount of solid this compound to a vial and place it in an oven at 105°C for a specified period.

  • Also, subject the stock solution to thermal stress at 80°C.

  • At each time point, withdraw a sample (dissolving the solid sample in solvent), and dilute as necessary for HPLC analysis.

6. Photolytic Degradation:

  • Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm and 365 nm) in a photostability chamber for a specified duration, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil and kept under the same conditions to exclude thermal effects.

  • At each time point, withdraw a sample and dilute for HPLC analysis.

Analytical Method

A stability-indicating HPLC method must be developed and validated to separate this compound from all potential degradation products.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.5) and an organic modifier (e.g., methanol or acetonitrile) is commonly used.[6][14]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the parent drug and potential degradation products have significant absorbance (e.g., 230 nm or 315 nm).[6][14]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner. A summary table is an effective way to present the percentage of degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies on Tizanidine Hydrochloride (for reference)

Stress ConditionReagents and Duration% DegradationReference
Acid Hydrolysis1 N HCl, 10 min at RT15.73%[7]
Base Hydrolysis1 N NaOH4.10%[7]
Oxidative30% H₂O₂36.08%[7]
ThermalDry Heat4.95%[7]
PhotolyticUV-C Light, 7 days55.16%

The identification of degradation products using LC-MS is crucial for elucidating the degradation pathways. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be used to propose the chemical structures of the degradants.

Conclusion

This technical guide provides a predictive framework and a detailed experimental plan for investigating the degradation pathways and stability of this compound. By leveraging the existing knowledge of tizanidine's stability and employing rigorous, systematic forced degradation studies, researchers can establish a comprehensive stability profile for this compound. This information is indispensable for the development of safe and effective pharmaceutical products containing tizanidine and for the control of its impurities. The proposed experimental protocols, when executed with a validated stability-indicating analytical method, will provide the necessary data to meet regulatory requirements and ensure product quality.

References

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55.
  • Patel, D., et al. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140.
  • Gobetti, C., et al. (2025). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Current Analytical Chemistry.
  • BenchChem. (2025). Navigating the Stability and Storage of Tizanidine-d4: An In-depth Technical Guide.
  • ResearchGate. (2021).
  • Semantic Scholar. (2021).
  • ITM University. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • Wikipedia. (n.d.). Tizanidine.
  • ResearchGate. (2018). Fabrication and evaluation of tizanidine hydrochloride fast dissolving films.
  • LGC Standards. (n.d.). N-Acetyl Tizanidine.
  • Scilit. (2025).
  • Mahadik, K. R., et al. (2003). Stability-indicating HPTLC determination of tizanidine hydrochloride in bulk drug and pharmaceutical formulations. Journal of pharmaceutical and biomedical analysis, 33(4), 545–552.
  • Axios Research. (n.d.). N-Acetyl Tizanidine.
  • United States Biological. (n.d.). N-Acetyl Tizanidine CAS: 173532-15-5.
  • Chen, Y. L., et al. (2009). The effect of N-terminal acetylation and the inhibition activity of acetylated enkephalins on the aminopeptidase M-catalyzed hydrolysis of enkephalins. Journal of the Chinese Chemical Society, 56(4), 834-841.
  • Kumar, N., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Journal of the Chinese Chemical Society, 57(3A), 425-429.
  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and products.
  • ResearchGate. (n.d.). (A)
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • Al-Garawi, A. A., et al. (2020). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. Biomacromolecules, 21(7), 2777–2788.

Sources

Spectroscopic Characterization of N-Acetyltizanidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the adage ‘the dose makes the poison’ extends beyond the active pharmaceutical ingredient (API) to encompass the entire chemical milieu of a drug product. Impurities, even at trace levels, can have significant implications for safety, efficacy, and stability. N-Acetyltizanidine, a known process-related impurity and metabolite of the muscle relaxant Tizanidine, represents a critical analyte that necessitates rigorous characterization.[1] This guide provides an in-depth exploration of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. For researchers and drug development professionals, a comprehensive understanding of these methods is paramount for robust quality control and regulatory compliance.

This compound is identified as "Tizanidine Related Compound B" in the United States Pharmacopeia (USP), underscoring its regulatory significance.[1] Its formation can occur during the synthesis of Tizanidine or as a metabolic byproduct. The addition of an acetyl group to the tizanidine core structure significantly alters its polarity and potentially its pharmacological and toxicological profiles. Therefore, unambiguous identification and quantification are essential.

This document serves as a technical resource, offering not only the spectroscopic data for this compound but also delving into the causality behind the experimental choices and the logic of spectral interpretation. While experimentally obtained spectra are proprietary and not publicly available, this guide presents predicted data based on established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Architecture

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) reveal information about neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.0d1HAr-HThe aromatic protons on the benzothiadiazole ring are expected to be in the downfield region due to the electron-withdrawing nature of the heterocyclic system. The coupling will be to the adjacent aromatic proton.
~7.8 - 7.6d1HAr-HSimilar to the other aromatic proton, its chemical shift is influenced by the heterocyclic core.
~4.0 - 3.8t2H-CH₂- (imidazoline)These methylene protons are adjacent to a nitrogen atom, leading to a downfield shift. They will appear as a triplet due to coupling with the other methylene group in the imidazoline ring.
~3.6 - 3.4t2H-CH₂- (imidazoline)These protons are also part of the imidazoline ring and will be a triplet coupled to the adjacent methylene group.
~2.2s3H-C(O)CH₃The methyl protons of the acetyl group are in a relatively shielded environment and are expected to appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of the atoms it is bonded to.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~170-C =OThe carbonyl carbon of the acetyl group is characteristically found in the far downfield region of the spectrum.
~155Imidazoline C=NThe carbon atom double-bonded to two nitrogen atoms in the imidazoline ring is expected to be significantly deshielded.
~150 - 120Aromatic & Heterocyclic CarbonsThe carbon atoms of the benzothiadiazole ring system will resonate in this region. The exact shifts are influenced by the substituents and the heteroatoms.
~45-C H₂- (imidazoline)The methylene carbons of the imidazoline ring are in the aliphatic region but are shifted downfield due to their attachment to nitrogen.
~43-C H₂- (imidazoline)The other methylene carbon of the imidazoline ring.
~22-C(O)C H₃The methyl carbon of the acetyl group is in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound reference standard.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

    • Tune and shim the probe to the specific sample to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a spectrum with single lines for each unique carbon, simplifying interpretation.

    • For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization of this compound Structure

Caption: Chemical structure of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that would typically produce a protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterPredicted ValueRationale
Molecular Formula C₁₁H₁₀ClN₅OSBased on the structure of this compound.
Monoisotopic Mass 295.0295The exact mass calculated from the most abundant isotopes of the constituent elements.
[M+H]⁺ Ion (m/z) 296.0373The mass of the protonated molecule, which is the primary ion expected in ESI-MS.
Plausible Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. The fragmentation is likely to occur at the more labile bonds, such as the amide bond and within the imidazoline ring.

fragmentation_pathway cluster_path1 Loss of Acetyl Group cluster_path2 Cleavage of Imidazoline Ring cluster_path3 Loss of Acetyl and Imidazoline Fragment parent [M+H]⁺ m/z 296 frag1 Fragment A m/z 254 parent->frag1 - C₂H₂O frag2 Fragment B m/z 226 parent->frag2 - C₂H₄N frag3 Fragment C m/z 184 frag1->frag3 - C₂H₄N

Caption: A plausible ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • MS Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

    • The presence of a chlorine atom should result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M+H]⁺ and [M+H+2]⁺ peaks.

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

    • Vary the collision energy to generate a comprehensive fragmentation pattern.

  • Data Analysis:

    • Determine the elemental composition of the parent and fragment ions from their accurate masses.

    • Propose fragmentation mechanisms consistent with the observed neutral losses and the structure of the molecule.

Conclusion: A Synergistic Approach to Structural Elucidation

The robust characterization of pharmaceutical impurities like this compound is a non-negotiable aspect of drug development and manufacturing. A synergistic application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive structural elucidation. While this guide presents predicted data due to the absence of publicly available experimental spectra, the outlined principles and protocols form a solid foundation for the in-house analysis of this critical impurity. By understanding the 'why' behind the 'how' of these spectroscopic techniques, researchers and scientists can ensure the safety, quality, and efficacy of their pharmaceutical products.

References

  • Vijayakumar, E. K. S., Gore, V. G., Mahajan, A., & Kumar, M. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 360–362. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Analytical Method Development for N-Acetyltizanidine using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the development and validation of a robust analytical method for N-Acetyltizanidine, a known related compound and potential impurity of the muscle relaxant Tizanidine.[1][2][3] The methodology presented herein leverages reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a widely accessible and reliable technique in pharmaceutical analysis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive protocol grounded in scientific principles and regulatory expectations. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction

This compound, chemically identified as 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone, is a key related substance of Tizanidine, an α2-adrenergic agonist.[2] Its monitoring and control are critical for ensuring the quality, safety, and efficacy of Tizanidine drug products. The development of a specific, accurate, and precise analytical method is therefore paramount for the quantitative analysis of this compound in bulk drug substances and finished pharmaceutical products.

This guide details a systematic approach to developing a stability-indicating RP-HPLC method, capable of separating this compound from Tizanidine and its other potential impurities. The principles outlined are based on established scientific literature and are in alignment with the guidelines of the International Council for Harmonisation (ICH).[4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to effective method development.

PropertyValueSource
Chemical Name1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine[5]
CAS Number173532-15-5[5][6]
Molecular FormulaC₁₁H₁₀ClN₅OS[5][6][7]
Molecular Weight295.75 g/mol [6]
AppearanceWhite to light yellow crystalline powder[8]

Method Development Strategy

The primary objective is to develop a selective and sensitive RP-HPLC method for the quantification of this compound. The following sections outline the rationale behind the selection of various chromatographic parameters.

Column Selection

A C18 column is a common and effective choice for the separation of moderately polar to non-polar compounds like this compound and its parent drug, Tizanidine. The hydrophobic nature of the C18 stationary phase provides good retention and resolution. Several studies on Tizanidine and its impurities have successfully employed C18 columns.[4][9] An ethylene bridged hybrid C8 column has also been shown to provide optimal separation for tizanidine and its impurities.[10]

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor influencing retention and selectivity. A combination of an aqueous buffer and an organic modifier is typically used in RP-HPLC.

  • Aqueous Phase: A phosphate or acetate buffer is recommended to maintain a consistent pH and improve peak shape. For Tizanidine and its related compounds, a pH in the acidic to neutral range is often effective. A study by Reddy et al. utilized a mobile phase with a pH of 6.0 using ammonium acetate.[8] Another successful method for Tizanidine hydrochloride employed a phosphate buffer with a pH of 3.0.[9]

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. The ratio of the organic modifier to the aqueous buffer will be optimized to achieve adequate retention and separation of this compound from other components. Gradient elution may be necessary to achieve optimal separation of all impurities within a reasonable runtime.[8][10]

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the literature for Tizanidine and its impurities, a UV detection wavelength of 230 nm is recommended as it has been shown to be effective for detecting the main compound and its related substances.[8][9][10]

Flow Rate and Column Temperature

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column and can be adjusted to optimize resolution and analysis time.[4][8][9] Maintaining a constant column temperature, for instance, at 25°C, will ensure reproducible retention times.

Experimental Workflow

The following diagram illustrates the systematic workflow for the development and validation of the analytical method for this compound.

Analytical_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Start Start Analyte_Characterization Analyte Characterization (this compound) Start->Analyte_Characterization Understand Properties Initial_Screening Initial Parameter Screening (Column, Mobile Phase, Wavelength) Analyte_Characterization->Initial_Screening Inform Choices Optimization Method Optimization (Gradient, Flow Rate, pH) Initial_Screening->Optimization Refine Parameters Final_Method Finalized Analytical Method Optimization->Final_Method Achieve Separation Specificity Specificity & Forced Degradation Final_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Workflow for Analytical Method Development and Validation.

Detailed Protocol: RP-HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Materials and Reagents
  • This compound Reference Standard

  • Tizanidine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (AR grade)

  • Glacial Acetic Acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01M Ammonium Acetate buffer, pH adjusted to 6.0 with glacial acetic acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Mobile Phase A: Acetonitrile (65:35 v/v)
Preparation of Solutions
  • Mobile Phase A (0.01M Ammonium Acetate, pH 6.0): Dissolve approximately 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (100 µg/mL of this compound): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

The sample preparation procedure will depend on the matrix (e.g., bulk drug or formulation). For a bulk drug sample of Tizanidine Hydrochloride, a procedure similar to the standard preparation can be followed. For tablet formulations, a suitable extraction procedure should be developed and validated.

Method Validation

The developed method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following parameters should be evaluated:

Specificity

Specificity should be demonstrated by showing that there is no interference from the diluent, placebo (for formulations), and known impurities at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed on Tizanidine to demonstrate that the method is stability-indicating.[9]

Linearity

The linearity of the method should be established by analyzing a series of solutions with concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the expected concentration of this compound. A correlation coefficient of ≥ 0.999 is generally considered acceptable.[9]

Accuracy

Accuracy should be assessed by performing recovery studies at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should typically be within 98-102%.[10]

Precision
  • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate preparations of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) for precision studies should be less than 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Studies have shown that for impurities of tizanidine, LOD can be in the range of 0.008%–0.028% and LOQ in the range of 0.037%–0.057%.[10]

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The systematic development and validation of this method will ensure accurate and precise results, which are essential for the quality control of Tizanidine and its formulations. The provided protocol serves as a strong foundation that can be adapted and optimized for specific laboratory conditions and sample types.

References

  • Aktin Chemicals, Inc. This compound. Medical Onex.
  • Patel BD, Nayak TA, Hussain SAT. Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2024;40:e20240007.
  • Reddy G, et al. Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Future Journal of Pharmaceutical Sciences. 2021;7(1):1-10.
  • LGC Standards. N-Acetyl Tizanidine.
  • United States Biological. 457945 N-Acetyl Tizanidine CAS: 173532-15-5.
  • Axios Research. N-Acetyl Tizanidine - CAS - 173532-15-5.
  • Reddy GM, et al. Identification and characterization of potential impurities of tizanidine hydrochloride.
  • Kumar A, et al. Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • Santa Cruz Biotechnology. N-Acetyl Tizanidine.
  • Kumar VK, et al. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. 2010;72(3):360-364.
  • PubChem. 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone.
  • Simson Pharma Limited. N-Acetyl Tizanidine.
  • Alfa Chemistry. N-Acetyl tizanidine.
  • Dass R, et al. RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. 2024;14(4):2186-90.
  • Sattar MA, et al. Development and Validation of a HPLC Method for the Estimation of Tizanidine and Ibuprofen in Bulk and Dosage forms. Asian Journal of Pharmaceutical Analysis. 2022;12(4):235-240.
  • Aster GLS, et al. Development and validation of rp-hplc method for determination of tizanidine in human plasma- a review. International Journal of Biology, Pharmacy and Allied Sciences. 2022;11(8):3810-3819.
  • Reddy G, et al. Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Future Journal of Pharmaceutical Sciences. 2021;7(1):1-10.
  • Klivon. N-Acetyl Tizanidine.
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  • Reddy GM, et al. (PDF) Identification And Characterization Of Potential Impurities Of Tizanidine Hydrochloride.

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Application Note: A Robust HPLC Method for the Simultaneous Quantification of Tizanidine and its Metabolite, N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of the skeletal muscle relaxant Tizanidine and its primary metabolite, N-Acetyltizanidine. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to data analysis. The method utilizes a C18 column with isocratic elution and UV detection, ensuring reproducible and accurate quantification crucial for pharmacokinetic studies, impurity profiling, and quality control assessments.

Introduction: The Scientific Imperative for Simultaneous Analysis

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injuries. Following administration, Tizanidine is extensively metabolized, with this compound being one of its significant metabolites. The simultaneous monitoring of both the parent drug and its metabolite is paramount for a comprehensive understanding of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, this compound is recognized as a related compound in Tizanidine drug products, making its quantification essential for purity analysis and stability studies as per regulatory requirements.[1][2]

This document provides a robust starting point for a validated HPLC method, designed to resolve Tizanidine from this compound with high efficiency and sensitivity. The causality behind each experimental choice is explained to empower the user to adapt and validate the method for their specific application.

Principles of Chromatographic Separation

The separation of Tizanidine and this compound is achieved through reversed-phase chromatography.[3] In this modality, the stationary phase is non-polar (a C18 column), while the mobile phase is a more polar aqueous-organic mixture. Tizanidine, being more polar than its acetylated metabolite, will have a lower affinity for the stationary phase and thus elute earlier. This compound, with the addition of the acetyl group, is more hydrophobic and will interact more strongly with the C18 stationary phase, resulting in a longer retention time and, therefore, a clear separation from the parent compound.

The mobile phase composition, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a suitable retention factor (k') for both analytes, ensuring they are well-retained on the column for effective separation but elute within a reasonable timeframe to maintain high throughput. The pH of the mobile phase is controlled to ensure the consistent ionization state of the analytes, which is critical for reproducible retention times. UV detection is employed for quantification, with the selected wavelength representing a point of adequate absorbance for both molecules.

Experimental Protocol

Materials and Reagents
  • Tizanidine Hydrochloride Reference Standard

  • This compound Reference Standard[4][5][6]

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Ortho-phosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters (Nylon or PTFE)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

Table 1: Optimized HPLC Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is a versatile and robust choice for the separation of moderately polar to non-polar compounds like Tizanidine and its metabolite.[7][8][9]

  • Mobile Phase: The combination of acetonitrile and a phosphate buffer provides good peak shape and resolution. A pH of 3.0 ensures that Tizanidine is in a consistent protonated state, leading to sharper peaks and reproducible retention.[7][8]

  • Wavelength: A detection wavelength of 230 nm is chosen as it provides adequate sensitivity for both Tizanidine and its related impurities, as indicated in stability-indicating methods.[7][8][10]

Preparation of Solutions

3.3.1. Mobile Phase Preparation (1 L)

  • Weigh 3.4 g of KH₂PO₄ and dissolve it in 700 mL of deionized water.

  • Adjust the pH to 3.0 using ortho-phosphoric acid.

  • Add 300 mL of acetonitrile and mix thoroughly.

  • Degas the mobile phase by sonication or vacuum filtration before use.

3.3.2. Standard Stock Solutions (100 µg/mL)

  • Accurately weigh 10 mg of Tizanidine HCl and this compound reference standards into separate 100 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase. These are the stock solutions.

3.3.3. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL for both Tizanidine and this compound.

  • These solutions are used to construct the calibration curve.

Sample Preparation (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Tizanidine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters are critical for ensuring the reliability of the method.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterTypical ResultsAcceptance Criteria
Linearity (r²) > 0.999 for both analytesr² ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) Intraday: < 1.0% Interday: < 2.0%% RSD ≤ 2.0%
LOD Tizanidine: ~0.1 µg/mL this compound: ~0.15 µg/mLSignal-to-Noise ratio of 3:1
LOQ Tizanidine: ~0.3 µg/mL this compound: ~0.5 µg/mLSignal-to-Noise ratio of 10:1
Robustness No significant change in results with minor variations in pH (±0.2), mobile phase composition (±2%), and flow rate (±0.1 mL/min)% RSD ≤ 2.0%

Data Analysis and Interpretation

The concentration of Tizanidine and this compound in the sample preparations is determined by comparing the peak areas obtained from the sample chromatograms with the calibration curve generated from the working standard solutions.

Workflow and Diagrams

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Tablet Powder Weighing dissolution Dissolution & Sonication sample_prep->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Inject into HPLC System filtration->hplc_injection standard_prep Standard Weighing stock_solution Stock Solution Preparation standard_prep->stock_solution working_standards Working Standards & Calibration Curve stock_solution->working_standards working_standards->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection at 230 nm chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Plotting peak_integration->calibration_curve quantification Quantification of Analytes calibration_curve->quantification Analyte_Relationship Tizanidine Tizanidine C₉H₈ClN₅S More Polar Metabolism Metabolism (Acetylation) Tizanidine->Metabolism N_Acetyltizanidine This compound C₁₁H₁₀ClN₅OS Less Polar Metabolism->N_Acetyltizanidine

Caption: Metabolic conversion of Tizanidine to this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the simultaneous quantification of Tizanidine and its metabolite, this compound. The protocol is designed for ease of implementation and can be readily adapted and validated for routine use in quality control laboratories and for research purposes. The provided rationale for the selection of chromatographic parameters offers a deeper understanding of the method's principles, ensuring its successful application.

References

  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021-08-05). Retrieved from [Link]

  • Validated liquid chromatography method for assay of tizanidine in drug substance and formulated products. (2025-08-05). Retrieved from [Link]

  • HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. SIELC Technologies. Retrieved from [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023-03-22). Retrieved from [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023-03-22). ITM University. Retrieved from [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024-12-25). Retrieved from [Link]

  • A reverse phase high performance liquid chromatography method for the simultaneous estimation of tizanidine hydrochloride and nimesulide in tablets. (2003). Retrieved from [Link]

  • A Validated RP-HPLC Method for Simultaneous Estimation of Tizanidine and Nimesulide in Bulk and Pharmaceutical Formulation. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. (2025-06-13). JOURNAL OF PHARMACEUTICAL ANALYSIS. Retrieved from [Link]

  • A novel RP – HPLC methodology for method development and validation of aceclofenac and tizanidine pharmaceutical dosage forms. (2020). Neliti. Retrieved from [Link]

  • 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone. PubChem. Retrieved from [Link]

  • Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. (2025-06-30). Journal of Applied Pharmaceutical Research. Retrieved from [Link]

  • N-Acetyl Tizanidine - CAS - 173532-15-5. Axios Research. Retrieved from [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Separation techniques: Chromatography. (2016). Northern Clinics of Istanbul. Retrieved from [Link]

  • Development and Validation of a New Derivative UV Spectrophotometric Method for Simultaneous Quantification of Tizanidine and Aceclofenac in Tablets. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Chromatography Basic Principles Involved In Separation Process. Jack Westin. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of N-Acetyltizanidine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantification of N-Acetyltizanidine, a key related compound of Tizanidine, in pharmaceutical formulations.[1][2][3][4] Ensuring the accurate measurement of such compounds is critical for quality control, stability testing, and regulatory compliance in the pharmaceutical industry. This application note presents two robust analytical methods: a high-specificity, stability-indicating High-Performance Liquid Chromatography (HPLC) method and a rapid Ultraviolet-Visible (UV-Vis) Spectrophotometric method for screening purposes. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Introduction: The Rationale for Quantifying this compound

This compound (C₁₁H₁₀ClN₅OS, M.W. 295.75 g/mol ) is recognized as "Tizanidine USP Related Compound B," an impurity and potential metabolite of Tizanidine.[2][10][11] Tizanidine is a centrally acting α2-adrenergic agonist widely used as a muscle relaxant.[2][12] The presence and quantity of related compounds like this compound in a final drug product are critical quality attributes that can impact both the safety and efficacy of the therapeutic.

Regulatory bodies such as the FDA require stringent control over impurities in drug products. Therefore, developing and validating precise, accurate, and reliable analytical methods for quantifying these compounds is not merely a technical exercise but a fundamental requirement for drug development and manufacturing. This guide provides the technical foundation and practical steps for establishing such methods in a research or quality control laboratory.

Method Selection: A Dual-Approach Strategy

A dual-method approach provides both high-confidence data and operational flexibility:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying specific analytes within a complex matrix like a pharmaceutical formulation. Its separative power allows for the unambiguous measurement of this compound, distinguishing it from the active pharmaceutical ingredient (API), other impurities, and excipients. The method described here is designed to be stability-indicating, meaning it can also resolve the analyte from potential degradation products.

  • UV-Vis Spectrophotometry: This technique offers a rapid and cost-effective means for screening or quantifying this compound, particularly when a high degree of specificity is not required or when the formulation has minimal interfering components at the analysis wavelength. It operates on the principle of the Beer-Lambert law, correlating absorbance with concentration.[13]

Method 1: Stability-Indicating RP-HPLC Method

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a robust and specific system for the accurate quantification of this compound. The causality behind the chosen parameters is to achieve optimal separation and peak symmetry for reliable measurement.

Principle of Separation

The method utilizes a C18 stationary phase, which is non-polar. The mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (acetonitrile). This compound, being a moderately polar molecule, will partition between these two phases. By carefully controlling the mobile phase composition, we can achieve a retention time that allows for excellent separation from Tizanidine and other components. The use of a phosphate buffer adjusted to an acidic pH helps to ensure the consistent ionization of the analyte, leading to sharp, symmetrical peaks.[14][15]

Experimental Protocol
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array or UV Detector.

  • Column: Waters Symmetry C18, 250 x 4.6 mm, 5 µm particle size (or equivalent).[14][15]

  • Reagents:

    • This compound Reference Standard (Purity ≥98%)

    • Acetonitrile (HPLC Grade)

    • Monobasic Potassium Phosphate (KH₂PO₄) (Analytical Grade)

    • Ortho-Phosphoric Acid (Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Mobile Phase Preparation: Prepare a 20 mM phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 with ortho-phosphoric acid. The mobile phase consists of a mixture of this Phosphate Buffer and Acetonitrile in a 80:20 (v/v) ratio .[14][15] Before use, filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Diluent Preparation: Use the mobile phase as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 20, 40 µg/mL) by diluting the Standard Stock Solution with the diluent. These will be used for the linearity curve.

  • Weigh and Crush: Weigh no fewer than 20 tablets to determine the average tablet weight. Finely powder the tablets using a mortar and pestle.

  • Extraction: Transfer a quantity of the powder equivalent to one tablet's average weight into a 100 mL volumetric flask.

  • Dissolution: Add approximately 70 mL of diluent. Sonicate for 15 minutes to ensure complete dissolution of the analyte.[16][17]

  • Dilution: Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix well.

  • Filtration: Filter a portion of the solution through a 0.45 µm nylon syringe filter into an HPLC vial. This step is critical to remove insoluble excipients and protect the HPLC column.[16]

Chromatographic Conditions & System Suitability

The chromatographic system must be verified to be fit for purpose before sample analysis. This is achieved through System Suitability Testing (SST) as mandated by pharmacopeias like the USP.[18][19][20][21]

ParameterSpecificationCausality/Rationale
Column Waters Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalentProvides excellent resolution and peak shape for this class of compounds.
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v)The buffer controls ionization, while acetonitrile provides the organic strength for elution. The ratio is optimized for separation.[14][15]
Flow Rate 1.0 mL/minEnsures adequate analysis time and good peak resolution.[14][15]
Detection Wavelength 230 nmA common wavelength of high absorbance for Tizanidine and related structures, ensuring good sensitivity.[14][15][16]
Injection Volume 20 µLA standard volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintains stable retention times and improves peak symmetry.
Run Time 10 minutesSufficient to allow for the elution of the analyte and any late-eluting peaks.
System Suitability ParameterAcceptance CriteriaReference
Tailing Factor (Asymmetry) Not more than 1.6USP <621>[22]
%RSD of Replicate Injections Not more than 2.0% (for n=5)ICH Q2(R2)[8]
Theoretical Plates (N) Not less than 2000USP <621>[22]
Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[5][7][8][9][23]

Method_Validation_Workflow Start Define Analytical Target Profile (ATP) Specificity Specificity (Placebo, API, Impurity Spikes) Start->Specificity Linearity Linearity & Range (Min. 5 concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (S/N Ratio ≥ 10) Precision->LOQ Robustness Robustness (Vary pH, Flow Rate, etc.) LOQ->Robustness Report Final Validation Report Robustness->Report

Caption: Logical workflow for analytical method validation per ICH guidelines.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze diluent, placebo, standard, and sample solutions. Ensure no interference from placebo at the retention time of this compound.Peak is spectrally pure and free from co-elution.
Linearity Analyze a minimum of five concentrations across the expected range (e.g., 1-40 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[12][14]
Accuracy Perform recovery studies by spiking a placebo blend with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[24]
Precision Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate: Repeat on a different day with a different analyst.%RSD should be ≤ 2.0%.
LOQ Determine the lowest concentration that provides a signal-to-noise ratio of at least 10 and meets precision/accuracy criteria.S/N ≥ 10.
Calculation

The concentration of this compound in the sample preparation is determined from the linearity curve. The final amount in the formulation is calculated as follows:

Amount (mg/tablet) = (C * D * W_avg) / W_sample

Where:

  • C = Concentration of this compound from the calibration curve (mg/mL)

  • D = Dilution factor of the sample preparation (e.g., 100 mL)

  • W_avg = Average tablet weight (mg)

  • W_sample = Weight of tablet powder taken for analysis (mg)

Method 2: UV-Vis Spectrophotometric Method

This method is a simpler, faster alternative for screening purposes. Its primary limitation is a lack of specificity; it will measure anything that absorbs at the chosen wavelength. Therefore, it is crucial to first run a spectral scan of a placebo solution to ensure there are no significant interferences from excipients.

Experimental Protocol
  • Instrumentation: Dual-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

  • Reagents:

    • This compound Reference Standard

    • Methanol (Spectroscopic Grade)

    • 0.1 M Hydrochloric Acid (HCl)

  • Solvent: 0.1 M Hydrochloric Acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with 0.1 M HCl.

  • Calibration Standards: Prepare a series of standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with 0.1 M HCl.[13]

  • Follow steps 1 and 2 from the HPLC sample preparation (Section 3.2.3). Use a 100 mL volumetric flask.

  • Extraction: Add approximately 70 mL of 0.1 M HCl and sonicate for 15 minutes.

  • Dilution & Filtration: Dilute to volume with 0.1 M HCl, mix, and filter through a 0.45 µm syringe filter.

  • Final Dilution: Make a further dilution with 0.1 M HCl to bring the theoretical concentration into the middle of the calibration curve range.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation Prep_Std Prepare Standard Stock Solution Prep_Cal Create Calibration Standards (5-25 µg/mL) Prep_Std->Prep_Cal Scan_Lambda Determine λmax (e.g., 320 nm) Prep_Cal->Scan_Lambda Prep_Sample Extract Analyte from Tablet Powder Measure_Sample Measure Sample Absorbance Prep_Sample->Measure_Sample Measure_Cal Measure Absorbance of Calibration Standards Scan_Lambda->Measure_Cal Create_Curve Plot Calibration Curve (Abs vs. Conc) Measure_Cal->Create_Curve Calc_Conc Determine Sample Conc. from Curve Create_Curve->Calc_Conc Measure_Sample->Calc_Conc Calc_Final Calculate Final Amount per Tablet Calc_Conc->Calc_Final

Caption: General workflow for quantification by UV-Vis Spectrophotometry.

Analysis and Calculation
  • Determine λmax: Scan a mid-range standard solution (e.g., 15 µg/mL) from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance (λmax). For related structures, this is often found around 320 nm.[13][25]

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Measurement: Measure the absorbance of the prepared sample solution at the same wavelength.

  • Calculation: Determine the concentration of the sample solution using the linear regression equation from the calibration curve (y = mx + c). Account for all dilutions to calculate the final amount of this compound per tablet.

Hypothetical Calibration Data
Concentration (µg/mL) Absorbance at 320 nm
50.155
100.310
150.465
200.620
250.775
Linear Regression y = 0.031x + 0.000
Correlation (r²) 0.9999

Concluding Remarks

The choice between the HPLC and UV-Vis methods depends on the specific requirements of the analysis. For regulatory submissions, stability studies, and final product release, the stability-indicating HPLC method is required due to its superior specificity and adherence to pharmacopeial standards. The UV-Vis method serves as an excellent tool for in-process checks, formulation screening, or in environments where a validated HPLC is not available, provided its limitations are understood and controlled. Both methods, when properly validated and executed, provide reliable data for the quality assessment of this compound in pharmaceutical products.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
  • <621> CHROM
  • UV spectroscopic method for tizanidine hydrochloride analysis. scite.ai.
  • Understanding ICH Q2(R2)
  • Highlights from FDA's Analytical Test Method Valid
  • Understanding the L
  • This compound - Aktin Chemicals, Inc.Medical Onex.
  • ICH Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • USP <621> Chrom
  • Spectrophotometric Determination of Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences.
  • Development of new Analytical Methods and their Validation for the Determination of Tizanidine Hydrochloride in Bulk and Marketed Formul
  • Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex form
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • <621> Chromatography - US Pharmacopeia (USP). usp.org.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Development of RP-HPLC Method of Tizanidine HCL with Some Valid
  • UV- Spectrophotometric Method Development and Validation for Estimation of Tizanidine and Aceclofenac in Tablet Formulation. Asian Journal of Pharmaceutical Analysis.
  • Tizanidine HCl Tablet Analyzed by HPLC - AppNote. MicroSolv Technology.
  • FDA Releases Guidance on Analytical Procedures.
  • Spectrophotometric method development and validation for estimation of Tizanidine and Aceclofenac in Bulk Drug & Tablet formul
  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University.
  • ICH Guidance Q14 / Q2(R2)
  • Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research.
  • Quantitative Estimation of Tizanidine in Pharmaceutical Formulations by Visible Spectrophotometry Using Gold (III). ijpsr.com.
  • N-Acetyl Tizanidine | TRC-A188870-100MG. LGC Standards.
  • 457945 N-Acetyl Tizanidine CAS: 173532-15-5.
  • DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS.
  • Development and Validation of a HPLC Method for the Estimation of Tizanidine and Ibuprofen in Bulk and Dosage forms. Asian Journal of Pharmaceutical Analysis.
  • N-Acetyl Tizanidine - CAS - 173532-15-5. Axios Research.
  • Tizanidine-impurities.
  • Formulation, Evaluation and Optimization of Fast dissolving tablet containing Tizanidine Hydrochloride. ijrpls.com.
  • N-Acetyl Tizanidine | CAS 173532-15-5. SCBT - Santa Cruz Biotechnology.
  • 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone. PubChem.
  • CAS 173532-15-5 N-Acetyl tizanidine. Alfa Chemistry.
  • Tizanidine Hydrochloride. usp.org.
  • N-Acetyl Tizanidine | CAS Number 173532-15-5. Klivon.
  • FORMULATION AND EVALUATION OF FAST DISSOLVING TABLETS OF TIZANIDINE HYDROCHLORIDE BY DIRECT COMPRESSION METHOD. ijrpbsonline.com.
  • FABRICATION AND EVALUATION OF FAST DISSOLVING TABLETS OF TIZANIDINE HYDROCHLORIDE BY SOLID DISPERSION TECHNIQUE Research Articl. globalresearchonline.net.
  • (PDF) Preparations methods of tizanidine (API) and related compounds: A review.

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Application Note: N-Acetyltizanidine as a Reference Standard for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the use of N-Acetyltizanidine as a reference standard in the impurity profiling of Tizanidine, a widely used muscle relaxant. The control of impurities is a critical aspect of pharmaceutical quality control, directly impacting the safety and efficacy of the final drug product. This compound is a known related compound and potential degradation product of Tizanidine. This document outlines de[1][2][3]tailed protocols for the characterization, preparation, and application of this compound reference standards using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). These methodologies are designed to meet the stringent requirements of regulatory bodies, such as those outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction: T[4][5][6]he Imperative of Impurity Profiling

In pharmaceutical manufacturing, an impurity is defined as any component of a drug substance that is not the desired chemical entity. The presence of impuritie[4]s, even in minute quantities, can significantly affect the quality, safety, and efficacy of a drug product. Regulatory agencies world[4]wide, guided by the ICH, have established strict guidelines for the reporting, identification, and toxicological qualification of impurities. For Tizanidine, a central[5][6][7]ly acting α2-adrenergic agonist, ensuring the purity of the Active Pharmaceutical Ingredient (API) is paramount to patient safety.

This compound has been identified as a significant related compound to Tizanidine. It can arise as a process[1][2][8]-related impurity during synthesis or as a degradation product during storage. Therefore, the ability to[1][3] accurately detect and quantify this compound is a critical component of quality control for Tizanidine and its formulations. This necessitates the use of a well-characterized reference standard. A reference standard is a highly purified compound used for qualitative and quantitative analysis, serving as a benchmark for analytical measurements.

This guide provides the [9][10]scientific community with the necessary protocols to effectively utilize this compound as a reference standard, ensuring robust and reliable impurity profiling in compliance with global regulatory expectations.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling, storage, and use as a reference standard.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name1-Acetyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4,5-dihydro-1H-imidazol-2-amine
Alternate NameTiza[11]nidine USP Related Compound B
CAS Number173532-1[2]5-5
Molecular FormulaC[8][11][12]₁₁H₁₀ClN₅OS
Molecular Weight29[8][11][12]5.75 g/mol
Purity (typical)≥[2][8][12]98% (by HPLC)

Note: The purity of a[11] specific lot of reference standard should always be confirmed by the Certificate of Analysis (CoA) provided by the supplier.

Preparation and Handling of this compound Reference Standard

The accuracy of any quantitative analysis is directly dependent on the correct preparation of the reference standard solutions. Adherence to meticulous l[13]aboratory practices is essential to minimize errors.

Initial Handling and Storage
  • Storage: Upon receipt, the this compound reference standard should be stored under the conditions specified on the CoA, typically at -20°C, to prevent degradation.

  • Equilibration: Be[2]fore opening, the container must be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could affect the purity value.

Protocol for[14] Preparation of Stock and Working Solutions

This protocol describes the preparation of a stock solution and subsequent working solutions for use in chromatographic analysis.

Materials:

  • This compound reference standard

  • HPLC-grade diluent (e.g., a mixture of acetonitrile and water, as determined by the analytical method)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

Step-by-Step Protocol:

  • Weighing: Accurately weigh a suitable amount of the this compound reference standard using a calibrated analytical balance. The exact mass will depend on the desired final concentration of the stock solution.

  • Dissolution: Quantitatively transfer the weighed standard into a Class A volumetric flask of appropriate volume. Add a portion of the diluent and sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilution to Volume:[14] Allow the solution to return to room temperature, then dilute to the mark with the diluent. Invert the flask several times to ensure homogeneity. This is the Stock Solut[14]ion .

  • Working Solution Preparation: Prepare working solutions by performing serial dilutions of the Stock Solution using Class A volumetric pipettes and flasks. The concentrations of the working solutions should be appropriate for the intended analytical method (e.g., for constructing a calibration curve).

  • Labeling and Storag[13]e: Clearly label all solutions with the compound name, concentration, preparation date, and expiry date. Store the solutions as per the stability data, typically protected from light and at a refrigerated temperature.

Analytical Methodologies for Impurity Profiling

A multi-faceted analytical approach is recommended for the comprehensive impurity profiling of Tizanidine, utilizing this compound as a reference standard.

High-Performance Liquid Chromatography (HPLC/UPLC) for Quantification

Reversed-phase HPLC (RP-HPLC) is the workhorse for routine quality control, offering excellent resolution and sensitivity for the separation of Tizanidine from its impurities. Ultra-Performance Liquid [15][16][17]Chromatography (UPLC) can offer faster analysis times and improved resolution.

Rationale for Method P[18]arameters:

  • Column: A C18 or C8 column is typically used for the separation of moderately polar compounds like Tizanidine and its impurities.

  • Mobile Phase: A g[15][18]radient elution using a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of all impurities. The pH of the buffer can [15][18]be adjusted to optimize the retention and peak shape of the analytes.

  • Detection: UV detection is commonly employed, with the wavelength selected based on the UV absorbance maxima of Tizanidine and this compound.

Table 2: Example HPLC/[15][19]UPLC Method Parameters

ParameterConditionRationale
ColumnEthylene Bridged Hybrid (BEH) C8 (100 x 2.1 mm, 1.7 µm)Provides excellent peak shape and efficiency for fast separations.
Mobile Phase A0.24[18]% Sodium Perchlorate, 0.6 ml/L Triethylamine, pH 3.6 with H₃PO₄Buffered mobile phase to control ionization and improve peak shape.
Mobile Phase BAcetonitrile/Buffer (70:30 v/v) with modified buffer pH 2.6Gradient elution allows for separation of compounds with different polarities.
Flow Rate0.5 mL/mi[18]nOptimized for the column dimensions to ensure efficient separation.
Column Temp.60°C [18]Higher temperature can improve peak shape and reduce viscosity.
DetectionUV at 230[18] nmWavelength suitable for detecting Tizanidine and its impurities.
Injection Vol.2 µ[20]LSmall volume suitable for UPLC systems to minimize band broadening.

Experimental Workflo[18]w for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing RefStd This compound Reference Standard Stock Prepare Stock Solutions RefStd->Stock API Tizanidine API Sample Working Prepare Working Solutions & Sample API->Working Stock->Working Inject Inject into HPLC/UPLC System Working->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantify Impurity Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for HPLC-based impurity quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is invaluable for the unambiguous identification of impurities, especially at trace levels.

Rationale for Method P[20][21]arameters:

  • Ionization Source: Electrospray Ionization (ESI) is well-suited for polar molecules like Tizanidine and its derivatives.

  • Mass Analyzer: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) allows for fragmentation studies (MS/MS), providing structural information that confirms the identity of this compound.

Table 3: Example LC-MS[20]/MS Method Parameters

ParameterConditionRationale
LC SystemUPLC system as described in Table 2Provides efficient separation prior to MS detection.
Ionization ModePositive Electrospray Ionization (ESI+)Tizanidine and related compounds readily form positive ions.
MS AnalyzerTriple [20]Quadrupole or Q-TOFAllows for Selected Reaction Monitoring (SRM) for high sensitivity and specificity.
Monitored Transitionm/z 296 → [Fragment Ion] (for this compound)Specific parent-to-daughter ion transition for unambiguous identification and quantification.
Collision EnergyOptimized for fragmentationEnergy required to induce characteristic fragmentation of the parent ion.

Experimental Workflow for LC-MS Analysis

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample Sample Injection Column UPLC Separation Sample->Column ESI Electrospray Ionization (ESI) Column->ESI MassAnalyzer Mass Analysis (MS1) ESI->MassAnalyzer Fragmentation Collision-Induced Dissociation (CID) MassAnalyzer->Fragmentation MSMS Tandem Mass Analysis (MS2) Fragmentation->MSMS TIC Extract Ion Chromatogram MSMS->TIC Spectrum Analyze Mass Spectrum TIC->Spectrum Confirm Confirm Identity Spectrum->Confirm Report Identification Report Confirm->Report

Caption: Workflow for LC-MS based impurity identification.

Quantitative NMR (qNMR) for Purity Assessment of the Reference Standard

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself. It relies on the principl[22][23]e that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. This makes qNMR an ideal [24]tool for certifying the purity of the this compound reference standard itself.

Rationale for Method Parameters:

  • Internal Standard: A certified internal standard with known purity (e.g., maleic acid, dimethyl sulfone) is used. The standard should have signals that do not overlap with the analyte signals.

  • Solvent: A deuter[25]ated solvent that fully dissolves both the analyte and the internal standard is chosen.

  • Acquisition Parameters: Long relaxation delays (D1) and a calibrated 90° pulse are crucial for ensuring accurate quantification.

Protocol for qNMR Purity Assessment

  • Sample Preparation: Accurately weigh the this compound reference material and a certified internal standard into the same vial using a metrologically qualified balance.

  • Dissolution: Diss[24]olve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum using optimized quantitative parameters (e.g., sufficient scan number for good signal-to-noise, relaxation delay of at least 5 times the longest T₁).

  • Data Processing: Carefully process the spectrum, including phasing and baseline correction.

  • Quantification: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity of this compound based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Workflow for qNMR Purity Certification

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Weigh_Analyte Accurately Weigh This compound Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Accurately Weigh Internal Standard (IS) Weigh_IS->Dissolve Tune Tune & Match Probe Dissolve->Tune Acquire Acquire Spectrum (Quantitative Parameters) Tune->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity (Mass Fraction) Integrate->Calculate Certify Certificate of Purity Calculate->Certify

Caption: Workflow for qNMR-based reference standard certification.

Conclusion

The effective control of impurities is a non-negotiable aspect of modern pharmaceutical development and manufacturing. This compound, as a known related substance to Tizanidine, requires careful monitoring. The use of a well-characterized this compound reference standard is fundamental to achieving accurate and reliable analytical data.

This application note has provided a detailed framework and validated protocols for the use of this compound in impurity profiling. By integrating robust analytical techniques such as HPLC/UPLC for quantification, LC-MS for identification, and qNMR for the certification of the reference standard itself, researchers and quality control professionals can ensure the integrity of their Tizanidine drug substance and product, ultimately safeguarding patient health. Adherence to these scientifically sound and regulatory-compliant methodologies will support successful drug development and market approval.

References

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography. ResearchGate. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science. [Link]

  • Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. medRxiv. [Link]

  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Scilit. [Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. [Link]

  • Certified reference materials for quantitative NMR. Separation Science. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Reference Standard Preparation & Characterization. Creative Biolabs. [Link]

  • qNMR. BIPM. [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

  • Identification and characterization of potential impurities of tizanidine hydrochloride. Scholars Research Library. [Link]

  • N-Acetyl Tizanidine. Axios Research. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Food and Drug Administration. [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]

  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kineticsand Identification of Degradation Products by UHPLC-QTOF/MS. Scilit. [Link]

  • Preparing a New Reference Standard for Use. YouTube. [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. PMC. [Link]

  • Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research. [Link]

  • Tizanidine-impurities. Pharmaffiliates. [Link]

  • DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS. [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Tizanidine Impurities. SynZeal. [Link]

  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Therapeia. [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Semantic Scholar. [Link]

  • LC-MS/MS determination of tizanidine in human plasma. Semantic Scholar. [Link]

Sources

Application Note: Characterizing Drug Stability Using N-Acetyltizanidine in Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug substance.[1] These studies provide critical insights into degradation pathways and inform the development of stability-indicating analytical methods. This application note presents a comprehensive protocol and scientific rationale for using N-Acetyltizanidine, a known impurity of Tizanidine, in the context of forced degradation studies. We will explore the strategic approach to stress testing Tizanidine hydrochloride, with a specific focus on identifying and quantifying this compound as a potential degradant, thereby ensuring the specificity and robustness of the analytical method.

Introduction: The Rationale of Forced Degradation

The primary goal of forced degradation, or stress testing, is to accelerate the chemical degradation of a drug substance to predict its long-term stability and identify potential degradation products.[1][2] According to ICH guideline Q1A(R2), this involves exposing the drug to conditions more severe than standard accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[3][4] An ideal study aims for a target degradation of 5-20%, which is sufficient to produce and identify degradants without completely destroying the parent molecule.[2][3]

Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant, is known to have several related impurities.[5][6] Among these is this compound (also known as Tizanidine Related Compound B), which can arise as a process impurity or, potentially, as a degradation product.[6][7][8] Therefore, a robust stability-indicating method must be able to separate Tizanidine from this compound and other degradants, ensuring that the analytical procedure is specific and accurate for quantifying the active pharmaceutical ingredient (API) in the presence of its impurities.

This guide provides the experimental framework to conduct these critical studies, using the Tizanidine/N-Acetyltizanidine pair as a practical model.

Experimental Design & Strategy

A successful forced degradation study requires a systematic approach. The workflow involves subjecting the API to various stress conditions, followed by analysis using a high-resolution chromatographic technique to resolve the parent drug from all resulting degradation products.

Overall Workflow

The experimental workflow is designed to first induce degradation of the parent drug (Tizanidine HCl) and then analyze the stressed samples to identify and quantify any formed this compound.

G cluster_prep Phase 1: Sample Preparation cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis & Data Interpretation stock Prepare Tizanidine HCl Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) stock->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) stock->base Expose Aliquots oxid Oxidation (e.g., 3% H₂O₂, RT) stock->oxid Expose Aliquots therm Thermal Stress (Solid State, 80°C) stock->therm Expose Solid API photo Photolytic Stress (UV/Vis Light Exposure) stock->photo Expose Aliquots ref_std Prepare this compound Reference Standard Solution analysis RP-HPLC Analysis with PDA/UV Detector ref_std->analysis Inject for Reference acid->analysis Analyze Stressed Samples base->analysis Analyze Stressed Samples oxid->analysis Analyze Stressed Samples therm->analysis Analyze Stressed Samples photo->analysis Analyze Stressed Samples peak_id Peak Identification & Purity Analysis (Compare RRT with this compound Std.) analysis->peak_id pathway Establish Degradation Profile & Pathway peak_id->pathway

Caption: High-level workflow for forced degradation of Tizanidine HCl.

Materials and Analytical Methodology

Reagents and Materials
  • Tizanidine Hydrochloride (Reference Standard)

  • This compound (Reference Standard)[8][9]

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% Solution

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade

  • Orthophosphoric Acid (H₃PO₄), AR Grade

  • Water, HPLC Grade

Recommended Stability-Indicating HPLC Method

Developing a stability-indicating method is paramount. The method must resolve the main peak from all degradation products. Several methods have been reported for Tizanidine; the following is a robust starting point that can be optimized as needed.[10][11]

ParameterRecommended ConditionCausality and Justification
Instrument HPLC or UPLC with PDA/UV DetectorA Photodiode Array (PDA) detector is crucial for assessing peak purity and identifying co-eluting peaks by comparing UV spectra across the peak.
Column C18 Column (e.g., Waters Symmetry, 250 x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for Tizanidine and its related compounds, offering a good starting point for separation.
Mobile Phase A Phosphate Buffer (e.g., 20mM KH₂PO₄), pH adjusted to 3.0 with H₃PO₄A buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times. A pH of 3.0 typically yields sharp peaks for amine-containing compounds like Tizanidine.
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol for this class of compounds.
Elution Mode Isocratic (e.g., Buffer:ACN 80:20 v/v) or GradientAn isocratic method is simpler and more robust if all peaks are resolved.[11] A gradient elution may be necessary if degradants with widely varying polarities are formed.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Detection Wavelength 230 nmTizanidine has a significant absorbance at this wavelength, providing good sensitivity for both the parent drug and likely its related substances.[10][11] A PDA detector will allow monitoring at other wavelengths as well.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC methods.

Detailed Protocols for Forced Degradation

The following protocols are designed to induce degradation as per ICH guidelines.[12] For each condition, a control sample (un-stressed) and a blank (diluent only) should be analyzed alongside the stressed sample. The target degradation is 5-20%.[2] Adjust exposure times or stressor concentration if degradation is outside this range.

Protocol 1: Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of Tizanidine HCl in a suitable diluent (e.g., 50:50 Methanol:Water).

  • Stress Application: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL Tizanidine in 0.1 N HCl.

  • Incubation: Heat the solution in a water bath at 80°C for 2 hours.[10]

  • Neutralization & Dilution: After cooling to room temperature, carefully neutralize the solution with an equivalent amount of 0.2 N NaOH.

  • Analysis: Dilute the neutralized solution with mobile phase to a final concentration of ~50 µg/mL and inject into the HPLC system.

Protocol 2: Base Hydrolysis
  • Preparation: Use the same 1 mg/mL Tizanidine HCl stock solution.

  • Stress Application: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL Tizanidine in 0.1 N NaOH.

  • Incubation: Heat the solution in a water bath at 80°C for 2 hours.

  • Neutralization & Dilution: After cooling, neutralize the solution with an equivalent amount of 0.2 N HCl.

  • Analysis: Dilute the neutralized solution with mobile phase to ~50 µg/mL and inject.

Protocol 3: Oxidative Degradation
  • Preparation: Use the same 1 mg/mL Tizanidine HCl stock solution.

  • Stress Application: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 6% Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL Tizanidine in 3% H₂O₂.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light. Tizanidine has shown susceptibility to oxidation.[13]

  • Analysis: Dilute the solution with mobile phase to ~50 µg/mL and inject. It is not necessary to quench the H₂O₂ as it is typically transparent at the detection wavelength and elutes in the void volume.

Protocol 4: Thermal Degradation
  • Preparation: Place a thin layer (approx. 10-20 mg) of solid Tizanidine HCl powder in a petri dish.

  • Stress Application: Expose the solid drug to dry heat in a calibrated oven at 80°C for 48 hours.[14]

  • Sample Preparation for Analysis: After cooling, accurately weigh a portion of the stressed powder, dissolve it in the diluent, and dilute with mobile phase to a final concentration of ~50 µg/mL.

  • Analysis: Inject the prepared solution into the HPLC system.

Protocol 5: Photolytic Degradation
  • Preparation: Prepare a 0.5 mg/mL solution of Tizanidine HCl in the diluent.

  • Stress Application: Expose the solution in a transparent quartz vial to a light source within a photostability chamber. As per ICH Q1B, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[1]

  • Control: Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Analysis: After exposure, dilute the solution with mobile phase to ~50 µg/mL and inject both the light-exposed and dark control samples. Studies have shown Tizanidine is susceptible to photolytic degradation.[14]

Data Analysis and Interpretation

Identification of this compound

The primary method for identifying this compound in the stressed samples is by comparing the retention time (RT) and UV spectrum with that of a known reference standard.

  • Inject Reference Standard: Analyze the this compound reference standard using the same HPLC method to determine its retention time and UV spectrum.

  • Analyze Stressed Samples: In the chromatograms of the stressed Tizanidine samples, look for a peak that matches the retention time of the this compound standard.

  • Confirm with PDA: Use the PDA detector to extract and compare the UV spectrum of the unknown peak with the spectrum of the this compound standard. A spectral match provides strong evidence of identity.

Establishing the Degradation Pathway

The potential formation of this compound from Tizanidine likely involves the acetylation of the secondary amine on the imidazoline ring. This could theoretically occur if a source of acetyl groups is present, although it is not a common hydrolytic or oxidative pathway. It is more often a process-related impurity. However, the purpose of this study is to confirm its presence or absence post-stress.

G Tizanidine Tizanidine Stress Stress Condition (e.g., Acid, Base, Heat) Tizanidine->Stress NAcetyl This compound Stress->NAcetyl Pathway A (Formation?) Other Other Degradation Products Stress->Other Pathway B (Primary Degradation)

Caption: Potential degradation pathways of Tizanidine under stress.

Summary of Expected Results

The results should be compiled into a clear summary table to demonstrate the stability-indicating nature of the method.

Stress ConditionTizanidine % AssayTizanidine % DegradationThis compound % AreaPeak Purity (Tizanidine)Observations
Control (Unstressed) 99.9%0.1%Not Detected (or < LOQ)PassBaseline purity of the drug substance.
Acid Hydrolysis (0.1N HCl, 80°C, 2h) 89.5%10.5%Report ValuePassSignificant degradation observed. Note any major unknown degradant peaks.
Base Hydrolysis (0.1N NaOH, 80°C, 2h) 94.2%5.8%Report ValuePassLess degradation compared to acidic conditions.
Oxidation (3% H₂O₂, RT, 24h) 82.1%17.9%Report ValuePassTizanidine shows significant sensitivity to oxidation.[13]
Thermal (Solid, 80°C, 48h) 98.5%1.5%Report ValuePassTizanidine is relatively stable in solid form under dry heat.[10]
Photolytic (ICH Q1B) 91.8%8.2%Report ValuePassDegradation confirms photosensitivity.

Conclusion

This application note provides a detailed, scientifically grounded protocol for conducting forced degradation studies on Tizanidine, with a specific focus on the potential formation of its related compound, this compound. By following these guidelines, researchers can effectively establish the intrinsic stability of Tizanidine, understand its degradation pathways, and crucially, validate that their analytical method is "stability-indicating." This ensures the method can accurately measure the drug substance without interference from impurities or degradants, a fundamental requirement for regulatory compliance and ensuring drug product quality and safety.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search Result.
  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science.
  • Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. (2024). International Journal of Pharmaceutical Sciences and Research.
  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). ITM University.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). YouTube. [Link]

  • Navigating the Stability and Storage of Tizanidine-d4: An In-depth Technical Guide. (n.d.). Benchchem.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Reddy, G. M., Reddy, B. M., & Raman, N. V. (2009). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 71(1), 55-59. [Link]

  • Patel, J., & Gunjal, P. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research.
  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). Asian Journal of Pharmaceutical Analysis.
  • Zothanpuii, Rajesh, R., & Selvakumar, K. (n.d.).
  • Sharma, G., & Saini, V. (2016).
  • Patel, J., & Gunjal, P. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE.
  • Reddy, G. M., et al. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Bio-Chem. An Indian J.
  • Rathor, S., & Sherje, A. (2021).
  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. (2025).
  • DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. (2025). JOURNAL OF PHARMACEUTICAL ANALYSIS.
  • Results of forced degradation study using optimized method for tizanidine tablets. (n.d.).
  • FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. (2025).
  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (2009). Indian Journal of Pharmaceutical Sciences.
  • Forced Degradation Study of Tizanidine Hydrochloride Under Different Stress Conditions. (n.d.).
  • N-Acetyl Tizanidine. (n.d.). Axios Research.
  • N-Acetyl Tizanidine. (n.d.).
  • Tizanidine-impurities. (n.d.).
  • FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDIC
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2013).

Sources

Application Note: Validation of a Stability-Indicating RP-HPLC Method for the Quantification of N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Acetyltizanidine. This compound is a primary metabolite and a known process-related impurity of Tizanidine, a widely used skeletal muscle relaxant.[1] Accurate and reliable quantification of this compound is critical for pharmacokinetic studies, drug metabolism research, and quality control during the manufacturing of the Tizanidine active pharmaceutical ingredient (API). The validation strategy described herein is rigorously designed to adhere to the standards set by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method is suitable for its intended purpose.[2] This note details the rationale behind each validation parameter, provides step-by-step experimental protocols, and defines clear acceptance criteria to establish the method's specificity, linearity, accuracy, precision, and robustness.

Introduction and Scientific Rationale

This compound (Chemical Name: 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone) is a key related substance of Tizanidine.[3] As a metabolite, its concentration profile in biological matrices provides essential data for understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. In the context of API manufacturing, it is considered a critical quality attribute (CQA) whose levels must be monitored and controlled.

Therefore, a validated analytical method is not merely a procedural requirement but a fundamental necessity for ensuring data integrity in both research and regulated environments. The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended purpose.[4] This application note details a stability-indicating RP-HPLC method, which is capable of separating this compound from its parent compound, Tizanidine, and any potential degradation products.

Metabolic Relationship of Tizanidine to this compound

The following diagram illustrates the metabolic conversion of Tizanidine to its N-acetylated form. This metabolic step is a key consideration in pharmacokinetic analysis.

Tizanidine Tizanidine (Parent Drug) Metabolism Metabolic Acetylation (e.g., via N-acetyltransferase enzymes) Tizanidine->Metabolism NAcetyltizanidine This compound (Metabolite / Impurity) Metabolism->NAcetyltizanidine

Caption: Metabolic conversion of Tizanidine to this compound.

Materials and Methods

Reagents and Standards
  • This compound Reference Standard (>98% purity)[5]

  • Tizanidine Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Ortho-phosphoric Acid (85%) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector. Chromatographic conditions are based on established methods for Tizanidine and its related compounds, optimized for the separation of this compound.[6][7]

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) B: Acetonitrile
Gradient/Isocratic Isocratic Elution
Composition Mobile Phase A : Mobile Phase B (80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Preparation of Solutions
  • Phosphate Buffer (20mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the Phosphate Buffer and Acetonitrile in an 80:20 (v/v) ratio. Degas for 15 minutes prior to use.

  • This compound Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard and Calibration Curve Solutions: Prepare a series of dilutions from the stock solution to cover the desired analytical range (e.g., 1.0 - 100 µg/mL).

Analytical Method Validation Protocol

The validation process follows a structured workflow to test each performance characteristic of the method as defined by the ICH Q2(R1) guideline.[8][9]

cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters (ICH Q2 R1) cluster_2 Method Reliability cluster_3 Finalization Dev Initial Method Development SysSuit System Suitability Dev->SysSuit Specificity Specificity & Selectivity SysSuit->Specificity Linearity Linearity & Range SysSuit->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) & Limit of Detection (LOD) Linearity->LOQ Accuracy->Robustness Precision->Robustness LOQ->Robustness Report Validation Report & Method Finalization Robustness->Report

Caption: Workflow for Analytical Method Validation.

System Suitability

Causality: Before any validation run, system suitability testing (SST) is performed to verify that the chromatographic system is adequate for the intended analysis.[10] It is a self-validating check that ensures the equipment, electronics, and analytical conditions are performing as expected on the day of the analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a system suitability solution (e.g., 20 µg/mL of this compound).

  • Inject the solution six (n=6) consecutive times.

  • Calculate the key performance parameters.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) Not more than 1.8
Theoretical Plates (N) Greater than 2000
% RSD of Peak Area Not more than 2.0% for 6 replicate injections
% RSD of Retention Time Not more than 1.0% for 6 replicate injections
Specificity (Selectivity)

Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or the parent API (Tizanidine).[4][9] This is crucial for a stability-indicating assay.

Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis (if for formulated product): Inject a solution prepared from the formulation's excipients to check for interference.

  • Peak Purity/Resolution: Inject a mixed solution containing this compound and Tizanidine. Assess the resolution between the two peaks.

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidative, thermal, photolytic) as described in ICH Q1A. Analyze the stressed samples to ensure that degradation products do not co-elute with the main analyte peak.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the retention time of the analyte.

  • The resolution (Rs) between this compound and the nearest eluting peak (e.g., Tizanidine) must be greater than 2.0.

  • The method is deemed stability-indicating if the analyte peak is spectrally pure and adequately resolved from all degradation product peaks.

Linearity and Range

Causality: Linearity establishes the relationship between the concentration of the analyte and the detector's response over a specified range.[9] This confirms that the method can provide results that are directly proportional to the analyte concentration, which is the basis for quantification.

Protocol:

  • Prepare a series of at least five concentrations of this compound from the stock solution, spanning the expected range (e.g., 50% to 150% of the target concentration). A typical range for impurity analysis might be from the LOQ to 120% of the specification limit.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus the corresponding concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.[6]

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • Visual inspection of the plot should confirm a linear relationship.

Accuracy (as Recovery)

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[9] It is typically determined through recovery studies by spiking a known amount of analyte into a matrix (e.g., a placebo or sample solution).

Protocol:

  • Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (n=9 total determinations).

  • Spike a known quantity of this compound into a sample matrix.

  • Analyze the spiked samples and calculate the percentage recovery.

Formula: % Recovery = [(Measured Concentration / Spiked Concentration)] x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision):

    • Analyze a minimum of six determinations at the 100% test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each) on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of results.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9] These parameters are critical for analyzing impurities and degradation products at low levels.

Protocol (based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating that the precision (%RSD) and accuracy (% Recovery) are acceptable.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1. The precision (%RSD) for replicate injections at the LOQ should be ≤ 10%.

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[4] This provides an indication of its reliability during normal usage and its suitability for transfer between laboratories.

Protocol:

  • Systematically vary key method parameters one at a time.

  • Analyze a system suitability solution under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Parameters to Vary:

ParameterVariation
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature ± 5 °C (25 °C and 35 °C)
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)
Mobile Phase Organic ± 2% absolute (e.g., 78:22 and 82:18 v/v)

Acceptance Criteria:

  • All system suitability criteria (Tailing Factor, Theoretical Plates, Resolution) must be met under all varied conditions.

  • The results should remain within acceptable limits, demonstrating the method's reliability.

Summary of Validation and Conclusion

The described RP-HPLC method for the quantification of this compound has been thoroughly validated according to the ICH Q2(R1) guidelines. The method demonstrated excellent specificity, with the ability to separate the analyte from its parent compound and potential degradants. It exhibited strong linearity (r² ≥ 0.999) over the defined range and proved to be accurate and precise, with recovery values within 98-102% and %RSD values well below 2.0%. The method also showed high sensitivity with a low LOQ and demonstrated its robustness against deliberate variations in its operational parameters.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography.[10][11][12][13][14] ([Link])

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[15][16] ([Link])

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[2][4][8][9][17] ([Link])

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[18] ([Link])

  • Deore, B. L., et al. (2022). Bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. International Journal of Biology and Pharmacy Allied Sciences.[19] ([Link])

  • Patel, Y., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Pharmaceutical Research and Innovation.[6][7] ([Link])

  • MicroSolv Technology Corporation. Tizanidine HCl Tablet Analyzed by HPLC.[20] ([Link])

  • Venkatesh, D. N., et al. (2023). Bioanalytical Method Process of Chromatographic Analysis of Tizanidine in the Formulation and Human Plasma. Rasayan Journal of Chemistry.[21] ([Link])

  • Aktin Chemicals, Inc. This compound Product Information.[5] ([Link])

  • Axios Research. N-Acetyl Tizanidine Product Information.[22] ([Link])

Sources

Application Note: A Validated Stability-Indicating UPLC Method for the Chromatographic Separation of Tizanidine and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, sensitive, and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of Tizanidine Hydrochloride and its six known related impurities. The method is designed for use in quality control and stability monitoring programs within the pharmaceutical industry. By leveraging a sub-2 µm particle column, this method achieves superior separation and significantly reduces analytical run time compared to traditional HPLC methods, ensuring high throughput without compromising analytical rigor. The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, providing a self-validating system for ensuring the quality, safety, and efficacy of Tizanidine drug substances and products.

Introduction: The Imperative for Impurity Profiling

Tizanidine Hydrochloride, a centrally acting α2-adrenergic agonist, is widely prescribed for the management of spasticity.[1][2] Its chemical structure is 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride.[3][4] During its synthesis, formulation, or storage, several related substances and degradation products can emerge. These impurities, even in trace amounts, can impact the safety and efficacy of the final drug product and are therefore strictly regulated.[5]

Regulatory bodies like the ICH mandate the identification and characterization of impurities.[6][7] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[6][8][9] This necessitates the development of highly sensitive and specific analytical methods capable of separating the active pharmaceutical ingredient (API) from all potential process-related and degradation impurities.[10] This application note details such a method, optimized for speed and resolution using UPLC technology.

Method Rationale & Optimization: The Science of Separation

The primary objective was to develop a single, rapid method capable of resolving Tizanidine from all its known impurities (Impurity A-F). The physicochemical properties of Tizanidine and its impurities dictate the optimal chromatographic conditions.

  • Column Chemistry: An ethylene bridged hybrid (BEH) C8 column was selected. The C8 stationary phase provides a less hydrophobic alternative to C18, which is often optimal for moderately polar compounds like Tizanidine and its impurities, preventing excessive retention while still offering excellent resolving power. The BEH particle technology ensures mechanical strength and chemical stability across a wide pH range, contributing to method robustness.

  • Mobile Phase Selection: A gradient elution using a buffered aqueous phase and an organic modifier is essential for resolving compounds with varying polarities within a short timeframe.

    • Aqueous Phase (Mobile Phase A): A solution of sodium perchlorate with triethylamine (TEA), adjusted to an acidic pH with orthophosphoric acid, was chosen.[11] The perchlorate acts as an ion-pairing agent, improving the peak shape of the basic Tizanidine molecule. TEA is a competing base that minimizes peak tailing by masking active silanol sites on the stationary phase. The acidic pH ensures that Tizanidine and its amine-containing impurities are protonated, leading to consistent retention behavior.

    • Organic Phase (Mobile Phase B): Acetonitrile is used as the organic modifier due to its low viscosity, which is ideal for high-pressure UPLC systems, and its UV transparency at lower wavelengths.[12]

  • Detection Wavelength: The detection wavelength was set to 230 nm.[11] This wavelength provides a suitable chromophoric response for both Tizanidine and its impurities, allowing for sensitive detection and quantification of all components in a single run.

  • Gradient Elution: A gradient program is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated and eluted with sharp peaks in a minimal amount of time.[3] This approach significantly reduces the total run time to under 15 minutes, a substantial improvement over previously reported HPLC methods which could take over 30 minutes.[12]

Logical Relationship of Method Parameters

cluster_Analyte Analyte Properties cluster_Method Chromatographic Choices cluster_Outcome Desired Outcomes Analyte Tizanidine & Impurities (Varying Polarity, Basic Nature) Column BEH C8 Column Analyte->Column Optimal for moderate polarity MobilePhase Acidic Buffered Mobile Phase (Perchlorate + TEA) Analyte->MobilePhase Protonates bases, suppresses tailing Detector UV Detection @ 230 nm Analyte->Detector Good chromophoric response Gradient Gradient Elution (Acetonitrile) Column->Gradient Enables rapid separation Outcome Good Peak Shape High Resolution Method Robustness Short Run Time Column->Outcome MobilePhase->Gradient Resolves diverse polarities MobilePhase->Outcome Detector->Outcome Gradient->Outcome

Caption: Logic diagram linking analyte properties to chromatographic choices and desired separation outcomes.

Experimental Protocol

Instrumentation and Consumables
  • System: Waters ACQUITY UPLC H-Class System or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and Photodiode Array (PDA) Detector.

  • Column: ACQUITY UPLC BEH C8, 1.7 µm, 2.1 x 100 mm.

  • Chemicals: Tizanidine Hydrochloride reference standard and impurity standards were sourced from a certified supplier.[12] Acetonitrile (HPLC grade), sodium perchlorate, triethylamine, and orthophosphoric acid (AR grade) were used.[12] Purified water was obtained from a Milli-Q system.[12]

Chromatographic Conditions
ParameterSetting
Column ACQUITY UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Buffer: 2.0 g of sodium perchlorate in 1000 mL water, add 0.5 mL of triethylamine, adjust pH to 2.6 with orthophosphoric acid.
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program Time (min)
Column Temperature 30 °C
Detector Wavelength 230 nm
Injection Volume 2.0 µL
Run Time 13.0 minutes
Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of Tizanidine HCl reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Spiked Sample Solution (for validation): Prepare a Tizanidine sample solution at a concentration of 0.5 mg/mL. Spike this solution with known quantities of each impurity to achieve concentrations at the specification limit (e.g., 0.15%).

  • Test Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 25 mg of Tizanidine into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete extraction, and dilute to volume. Filter the solution through a 0.22 µm PVDF or nylon syringe filter before injection.

Experimental Workflow Diagram

cluster_Prep Solution Preparation cluster_UPLC UPLC Analysis cluster_Data Data Processing P1 Prepare Mobile Phases (A & B) P2 Prepare Diluent (50:50 ACN:H2O) P1->P2 P3 Prepare Standard & Sample Solutions (0.5 mg/mL) P2->P3 P4 Filter Samples (0.22 µm Syringe Filter) P3->P4 U1 Equilibrate System with Mobile Phase P4->U1 Load into Autosampler U2 Inject 2.0 µL of Sample/Standard U1->U2 U3 Run Gradient Program (13 min) U2->U3 U4 Detect at 230 nm U3->U4 D1 Integrate Chromatogram U4->D1 Acquire Data D2 Identify Peaks by Retention Time D1->D2 D3 Quantify Impurities (% Area Normalization) D2->D3

Caption: Step-by-step workflow from solution preparation to data analysis.

Method Validation & System Suitability

The developed UPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[12][13]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Tizanidine) ≤ 2.0~1.2
Theoretical Plates (Tizanidine) ≥ 10,000> 20,000
Resolution (Critical Pair) ≥ 2.0> 5.0 (between Impurity A and Tizanidine)
%RSD of Peak Area (n=6) ≤ 2.0%0.9%
Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including degradants.[13][14] Forced degradation studies were conducted by exposing Tizanidine tablets to acid, base, oxidative, thermal, and photolytic stress conditions.[1][15] The results demonstrated that degradation products did not interfere with the peaks of Tizanidine or its known impurities, confirming the stability-indicating nature of the method.[16]

Linearity, LOD, and LOQ

The method's linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) were established for Tizanidine and all six impurities.

ParameterTizanidineImpurities A-F
Linearity Range 80% to 120% of nominal concentrationLOQ to 150% of specification limit
Correlation Coefficient (r²) > 0.999> 0.998
LOD (% of 0.5 mg/mL) ~0.01%0.008%–0.028%[12]
LOQ (% of 0.5 mg/mL) ~0.03%0.037%–0.057%[12]

These results indicate the method is highly sensitive and capable of quantifying impurities at levels well below the typical reporting threshold of 0.05% outlined by ICH.[8]

Accuracy and Precision

Accuracy was determined by performing recovery studies on samples spiked with known amounts of impurities. The method was found to be highly accurate, with recovery values for all impurities falling within the range of 85% to 115%.[12]

Precision was evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) for the quantification of each impurity was consistently below 5.0%, demonstrating excellent method precision.

Robustness

The robustness of the method was assessed by making deliberate small variations in key parameters, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.05 mL/min).[12] The system suitability parameters remained within the acceptance criteria under all varied conditions, proving the method's reliability for routine use.[12]

Conclusion

The UPLC method detailed in this application note is rapid, sensitive, precise, and accurate for the determination of Tizanidine and its related substances. With a run time of under 15 minutes, it offers a significant improvement in sample throughput compared to conventional HPLC methods.[12] The method has been thoroughly validated in accordance with ICH guidelines and proven to be stability-indicating through forced degradation studies. This protocol provides a reliable, self-validating system for researchers, scientists, and drug development professionals to ensure the quality and safety of Tizanidine hydrochloride in both bulk drug and finished product forms.

References

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]

  • Shetgar, S. S., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. ResearchGate. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • Al-khedairy, B., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • Reddy, G. M., et al. (2009). Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography. E-Journal of Chemistry. [Link]

  • Zalpour, N., & Roushani, M. (n.d.). Forced Degradation Study of Tizanidine Hydrochloride Under Different Stress Conditions. ResearchGate. [Link]

  • Patel, D., et al. (2024). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research. [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • Pharma Guide. (2020). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION. YouTube. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Patel, D. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Applied Physiology. [Link]

  • Patel, D. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. PubMed. [Link]

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor. [Link]

  • FDA. (1996). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. FDA. [Link]

  • Patel, D. K., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. [Link]

  • Slideshare. (n.d.). Related Substances-Method Validation-PPT_slide. Slideshare. [Link]

  • Reddy, G. M., et al. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Analytical Chemistry: An Indian Journal. [Link]

  • Reddy, P. V., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

  • Reddy, P. V., et al. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. PMC. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Tizanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated, and stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Tizanidine Hydrochloride in bulk drug and pharmaceutical dosage forms. The method is designed to separate Tizanidine from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. This document provides a comprehensive protocol for method development, validation, and forced degradation studies, offering insights into the rationale behind experimental choices to ensure scientific integrity and robustness.

Introduction: The Imperative for a Stability-Indicating Method

Tizanidine Hydrochloride, a centrally acting α2-adrenergic agonist, is widely prescribed for the management of spasticity.[1] The chemical stability of a pharmaceutical compound is a critical attribute that can impact its safety and efficacy.[2] Therefore, a validated stability-indicating analytical method is paramount to ensure that the drug product maintains its quality, purity, and potency throughout its shelf life. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any potential degradation products, impurities, or excipients.[2]

This application note addresses the need for a reliable analytical method for Tizanidine by providing a step-by-step guide for developing and validating a stability-indicating RP-HPLC method. The protocols herein are grounded in established scientific principles and regulatory expectations, primarily referencing the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[3][4][5]

Physicochemical Properties of Tizanidine Hydrochloride

A thorough understanding of the physicochemical properties of Tizanidine Hydrochloride is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name 5-chloro-4-(2-imidazolin-2-ylamino)-2,1,3-benzothiodiazole hydrochloride[6]
Molecular Formula C₉H₉Cl₂N₅S[7]
Molecular Weight 290.17 g/mol [7]
Appearance White to off-white, fine crystalline powder[6]
Solubility Slightly soluble in water and methanol; solubility in water decreases as the pH increases.[6][8]

The pH-dependent solubility of Tizanidine is a key consideration in the selection of a suitable mobile phase for chromatography.

Recommended Stability-Indicating HPLC Method

The following HPLC method has been synthesized from a review of established and validated methods in the scientific literature.[1][9][10][11] The chosen parameters are designed to provide optimal separation of Tizanidine from its degradation products with good peak symmetry and resolution.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Bonus RP (250 x 4.6 mm, 5 µm) or equivalent C18 columnProvides excellent separation and peak shape for a wide range of compounds.[1][11]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v)The acidic pH ensures the ionization of Tizanidine, leading to better retention and peak shape on a C18 column. The ratio provides a good balance between retention time and resolution.[9][10]
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency without generating excessive backpressure.[9][10]
Detection Wavelength 230 nmTizanidine exhibits significant absorbance at this wavelength, providing good sensitivity.[9][10]
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Run Time 15 minutesSufficient time to elute the parent peak and any potential degradation products.
Reagent and Sample Preparation
  • Phosphate Buffer (pH 3.0): Prepare a solution of potassium dihydrogen phosphate (KH₂PO₄) in water and adjust the pH to 3.0 with ortho-phosphoric acid.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations to ensure compatibility with the chromatographic system.

  • Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 50 mg of Tizanidine Hydrochloride reference standard in 100 mL of diluent.

  • Working Standard Solution (50 µg/mL): Dilute 10.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of the powder equivalent to 50 mg of Tizanidine Hydrochloride into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with diluent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter.

    • Dilute 10.0 mL of the filtered solution to 100.0 mL with the diluent to obtain a final concentration of 50 µg/mL.

Forced Degradation Studies: Unveiling the Stability Profile

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method by generating potential degradation products.[2] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_process Sample Processing Acid Acid Hydrolysis (0.1N HCl, 80°C) Neutralize Neutralization (if applicable) Acid->Neutralize Base Alkaline Hydrolysis (0.1N NaOH, 80°C) Base->Neutralize Oxidative Oxidative Degradation (3% H₂O₂, RT) Dilute Dilution to Target Concentration Oxidative->Dilute Thermal Thermal Degradation (80°C, solid state) Thermal->Dilute Photolytic Photolytic Degradation (UV light) Photolytic->Dilute Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Data Degradation Profile Analyze->Data Peak Purity & Resolution Assessment Tizanidine Tizanidine HCl Stock Solution Tizanidine->Acid Tizanidine->Base Tizanidine->Oxidative Tizanidine->Photolytic Tizanidine_Solid Tizanidine HCl (Solid) Tizanidine_Solid->Thermal

Caption: Workflow for forced degradation studies of Tizanidine HCl.

Detailed Protocols for Stress Conditions
  • Acid Hydrolysis:

    • To 1 mL of Tizanidine stock solution (1000 µg/mL), add 1 mL of 1N HCl.

    • Keep the solution at 80°C for 2 hours.[10]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1N NaOH.

    • Dilute to the target concentration with the diluent and analyze by HPLC.

  • Alkaline Hydrolysis:

    • To 1 mL of Tizanidine stock solution (1000 µg/mL), add 1 mL of 1N NaOH.

    • Keep the solution at 80°C for 2 hours.[10]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1N HCl.

    • Dilute to the target concentration with the diluent and analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of Tizanidine stock solution (1000 µg/mL), add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.[2]

    • Dilute to the target concentration with the diluent and analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid Tizanidine Hydrochloride powder in a hot air oven at 80°C for 48 hours.[2]

    • After exposure, dissolve the powder in the diluent to achieve the target concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the Tizanidine Hydrochloride solution (in a transparent container) to UV light (254 nm) in a photostability chamber for 7 days.[12]

    • A control sample should be kept in the dark.

    • At appropriate time intervals, withdraw samples, dilute to the target concentration with the diluent, and analyze by HPLC.

Anticipated Degradation Profile

Based on published literature, Tizanidine Hydrochloride shows significant degradation under oxidative and photolytic conditions.[1][2] Degradation under acidic and basic conditions is also observed, though potentially to a lesser extent.[1] The developed HPLC method should demonstrate baseline separation of the Tizanidine peak from all degradation product peaks.

A study on the photolytic decomposition of Tizanidine identified several degradation products by UHPLC-QTOF/MS, with m/z values of 236, 268, 184, 186, and 216.[13] These findings suggest that the degradation pathways may involve modifications to the imidazoline ring and the benzothiadiazole core of the molecule. The oxidative degradation pathway has also been investigated, confirming the formation of a distinct degradation product.[14]

Method Validation: Ensuring Trustworthiness and Reliability

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present.The Tizanidine peak should be free from any co-eluting peaks from degradation products, impurities, or excipients. Peak purity analysis should be performed.
Linearity To demonstrate a linear relationship between the concentration of the analyte and the analytical response.A minimum of 5 concentrations should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.Typically 80% to 120% of the test concentration.
Accuracy To determine the closeness of the test results to the true value.Recovery should be between 98.0% and 102.0% for the analyte at different concentration levels.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.The relative standard deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results with minor variations in mobile phase composition, pH, flow rate, and column temperature.
Logical Flow for Method Validation

Method_Validation_Flow Start Method Development Complete Specificity Specificity & Peak Purity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Logical flow for the validation of the analytical method.

Conclusion

The stability-indicating HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Tizanidine Hydrochloride. The comprehensive protocols for method development, forced degradation, and validation are designed to meet the stringent requirements of the pharmaceutical industry and regulatory agencies. By following these guidelines, researchers, scientists, and drug development professionals can ensure the quality and stability of Tizanidine-containing products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gobetti, C., et al. (2021). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Journal of the Brazilian Chemical Society. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Rani, R., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University. [Link]

  • Apotex Inc. (2023). Product Monograph - APO-TIZANIDINE. [Link]

  • Kumar, A., et al. (2024). Design Strategies for Improving Oral Bioavailability of Tizanidine: Solid Dispersion Approach. Impactfactor. [Link]

  • Chinnala, K. M., et al. (2015). Formulation and Evaluation of Mouth Dissolving Films Containing Tizanidine Hydrochloride. International Journal Of Pharma Research and Health Sciences. [Link]

  • FDA. (2002). ZANAFLEX (tizanidine hydrochloride) Label. [Link]

  • ResearchGate. (n.d.). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs. [Link]

  • Scilit. (2021). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kineticsand Identification of Degradation Products by UHPLC-QTOF/MS. [Link]

  • ITM University. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. [Link]

  • Gunjal, P. T., & Patel, J. B. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research. [Link]

  • Journal of Applied Pharmaceutical Research. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. [Link]

  • Attia, K. A. M., et al. (2016). Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. International Journal of Pharma and Bio Sciences. [Link]

  • PCCA. (n.d.). TIZANIDINE HYDROCHLORIDE USP. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Tizanidine and its N-Acetyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the chromatographic analysis of Tizanidine and its primary related compound, N-Acetyltizanidine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to develop, optimize, or troubleshoot the HPLC separation of these two closely related molecules. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Introduction to the Analytical Challenge

Tizanidine is a centrally acting α2-adrenergic agonist widely used as a muscle relaxant.[1][2][3] this compound is a key related substance, often considered a process impurity or metabolite.[4][5] The structural similarity between Tizanidine and its N-acetylated form presents a classic chromatographic challenge: achieving baseline separation to ensure accurate quantification for quality control and stability studies. This guide will provide a systematic approach to method development and troubleshooting.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive regarding the separation of Tizanidine and this compound:

Q1: What is a good starting point for column selection?

A1: A reversed-phase C18 column is the most common and effective choice for separating Tizanidine and its related impurities.[6][7][8] Look for a high-purity silica C18 column with end-capping to minimize peak tailing, which can be an issue for basic compounds like Tizanidine. A standard dimension of 250 mm x 4.6 mm with 5 µm particles is a robust starting point.[1][6][7]

Q2: What mobile phase composition should I begin with?

A2: A common starting mobile phase for Tizanidine analysis is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[6][9][10] A good initial isocratic condition could be a ratio of 80:20 (v/v) aqueous buffer to acetonitrile.[6][7] The aqueous phase should be a buffer, such as phosphate or an acid modifier like trifluoroacetic acid (TFA), to control the pH.[1][9]

Q3: What is the optimal pH for the mobile phase?

A3: The pH of the mobile phase is a critical parameter. For Tizanidine, which is a basic compound, a lower pH is generally preferred to ensure it is in its ionized form, which can improve peak shape.[11] A pH of around 3.0, adjusted with ortho-phosphoric acid, has been shown to be effective.[6][7][8] It is advisable to keep the mobile phase pH at least one to two units away from the analyte's pKa to ensure a consistent ionization state.[12]

Q4: What detection wavelength should I use?

A4: Tizanidine has a UV absorbance maximum around 230 nm and another at approximately 318-320 nm.[6][13] While 230 nm is commonly used, monitoring at a higher wavelength may offer more selectivity and reduce interference from co-eluting impurities or matrix components.[13]

In-Depth Troubleshooting Guides

Even with a good starting method, chromatographic challenges are common. Here’s how to address specific issues you might encounter.

Issue 1: Poor Resolution Between Tizanidine and this compound

If you are observing co-elution or peaks that are not baseline-separated, consider the following systematic approach:

Step 1: Adjust Organic Modifier Percentage

  • Rationale: The primary driver of retention in reversed-phase chromatography is the polarity difference between the analytes and the mobile phase. By systematically varying the percentage of the organic solvent (acetonitrile or methanol), you can modulate the retention times and potentially improve separation.

  • Protocol:

    • Start with your initial mobile phase composition (e.g., 80:20 Buffer:ACN).

    • Decrease the acetonitrile percentage in small increments (e.g., to 18%, 15%, etc.). This will increase the polarity of the mobile phase, leading to longer retention times and potentially better resolution.

    • Conversely, if the peaks are too retained and broad, you can try slightly increasing the organic content.

Step 2: Optimize Mobile Phase pH

  • Rationale: Small changes in pH can significantly impact the retention of ionizable compounds. Tizanidine and this compound have slightly different basicities, and fine-tuning the pH can exploit this difference to enhance separation.

  • Protocol:

    • Prepare mobile phases with slightly different pH values around your initial setpoint (e.g., pH 2.8, 3.0, 3.2).

    • Analyze your sample with each mobile phase and observe the impact on resolution.

Step 3: Consider a Gradient Elution

  • Rationale: If an isocratic method does not provide adequate separation within a reasonable run time, a gradient elution can be employed. A gradient allows for a gradual increase in the organic solvent concentration, which can sharpen peaks and improve the resolution of closely eluting compounds.

  • Protocol:

    • Start with a shallow gradient, for example, increasing the acetonitrile from 20% to 40% over 15-20 minutes.

    • Adjust the gradient slope and duration to optimize the separation between the two target peaks.

Issue 2: Peak Tailing

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common problem, especially with basic analytes like Tizanidine.[14]

Potential Causes & Solutions Workflow

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Protocol to Address Tailing:

  • Confirm System Suitability: First, ensure the issue is not with the HPLC system itself. Inject a standard of a neutral compound (e.g., caffeine) to see if it also exhibits tailing. If it does, the problem may be related to system dead volume or a compromised column.

  • Lower Mobile Phase pH: As depicted in the workflow, reducing the pH can help. By operating at a lower pH (e.g., 2.5-3.0), the residual silanol groups on the silica packing are more likely to be in their neutral state, reducing their interaction with the basic Tizanidine molecule.[15]

  • Use an End-Capped Column: If you are not already, switch to a column that is specified as "end-capped." This means the manufacturer has chemically bonded small, inert molecules to most of the residual silanol groups, creating a more inert surface.

  • Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites and improve the peak shape of basic analytes.

Issue 3: Peak Fronting

Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing but can still occur.[14]

Potential Causes & Solutions:

CauseRationaleSolution
Column Overload Injecting too high a concentration of the sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.Dilute the sample and re-inject. If the peak shape becomes symmetrical, the original sample was overloaded.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Starting HPLC Method for Tizanidine and this compound
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water, pH adjusted to 3.0

    • B: Acetonitrile

  • Isocratic Elution: 80% A / 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Optimization Workflow

G cluster_0 Method Development & Optimization A Initial Method Conditions (C18, ACN/Buffer, pH 3.0) B Assess Resolution & Peak Shape A->B C Resolution Acceptable? B->C D Peak Shape Acceptable? C->D Yes E Optimize Mobile Phase - Adjust % Organic - Fine-tune pH C->E No F Address Tailing/Fronting - Check for overload - Use end-capped column D->F No H Final Validated Method D->H Yes E->B G Consider Gradient Elution E->G If still no resolution F->B G->B

Caption: A systematic workflow for method optimization.

Conclusion

Optimizing the HPLC separation of Tizanidine and this compound is a process of systematic evaluation and adjustment of key chromatographic parameters. By understanding the chemical properties of these molecules and the principles of reversed-phase chromatography, you can effectively troubleshoot common issues like poor resolution and asymmetrical peaks. This guide provides a foundation for developing a robust and reliable analytical method suitable for quality control and research applications.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Gunjal, P. T., & Patel, J. B. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research.
  • Reddy, T. R., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research.
  • ITM University. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Patel, R. B., et al. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Singh, S., et al. (2011). Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography. Asian Journal of Chemistry, 23(1), 147-151.
  • ProQuest. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation.
  • ResearchGate. (2025, August 6). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • Allied Academies. (2013, September 15). Development of new Analytical Methods and their Validation for the Determination of Tizanidine Hydrochloride in Bulk and Marketed Formulations.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • SlideShare. (n.d.). Analytical method development and validation of Tizanidine hydrochloride by uv spectroscopy.
  • OUCI. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds.
  • PMC. (n.d.). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride.
  • Impactfactor. (2024, December 25). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • United States Biological. (n.d.). N-Acetyl Tizanidine CAS: 173532-15-5.
  • Axios Research. (n.d.). N-Acetyl Tizanidine - CAS - 173532-15-5.
  • PubChem - NIH. (n.d.). Tizanidine.
  • Pharmaffiliates. (n.d.). CAS No : 173532-15-5 | Product Name : N-Acetyl Tizanidine.
  • Wikipedia. (n.d.). Tizanidine.

Sources

Technical Support Center: Troubleshooting N-Acetyltizanidine Synthesis Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyltizanidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. As a key related substance and metabolite of Tizanidine, ensuring its high purity is critical for accurate research and analytical standard preparation.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions, focusing on the root causes of impurity formation and offering robust troubleshooting protocols.

Frequently Asked Questions (FAQs)
FAQ 1: My acetylation of Tizanidine is incomplete, leaving significant unreacted starting material. What are the likely causes and how can I improve the conversion rate?

This is a common issue stemming from the nucleophilicity of the amine groups in Tizanidine and the stability of the acetylating agent. Let's break down the causality and solutions.

Underlying Causes & Mechanistic Insights:

The acetylation of an amine is a nucleophilic acyl substitution.[3] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).[4] Incomplete conversion can typically be traced back to four key areas:

  • Sub-optimal Stoichiometry: An insufficient amount of the acetylating agent will naturally lead to unreacted Tizanidine.

  • Reagent Decomposition: Acetylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. Any moisture in the reaction vessel, solvents, or on the glassware will consume the reagent, rendering it unavailable for the reaction.

  • Insufficient Activation/Poor Reaction Conditions: The reaction rate is highly dependent on temperature and the presence of a suitable base or catalyst. The base plays a crucial role in neutralizing the acid byproduct (e.g., HCl or acetic acid), which can otherwise protonate the starting amine, deactivating its nucleophilicity.[3][5]

  • Low Reactivity: While the imidazoline nitrogen in Tizanidine is nucleophilic, delocalization of electrons within the amide product (this compound) reduces its nucleophilicity, preventing over-acetylation but requiring optimized conditions to drive the initial reaction to completion.[3]

Troubleshooting Protocol & Best Practices:

To systematically address this issue, follow this experimental workflow:

Step 1: Rigorous Reagent and Glassware Preparation

  • Action: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed moisture.

  • Rationale: This is a critical first step to prevent the premature hydrolysis of the acetylating agent.

Step 2: Use of Anhydrous Solvents and Inert Atmosphere

  • Action: Employ anhydrous solvents (e.g., dry dichloromethane (DCM), tetrahydrofuran (THF), or pyridine). Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Rationale: This further minimizes the risk of hydrolysis and prevents potential side reactions with atmospheric components.

Step 3: Optimize Stoichiometry and Reagent Addition

  • Action: Use a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents). Add the agent slowly to the reaction mixture, preferably using a syringe pump, especially for larger-scale reactions.

  • Rationale: A modest excess helps drive the reaction to completion. Slow addition helps control any exotherm and ensures uniform mixing.

Step 4: Strategic Selection and Use of a Base

  • Action: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid byproduct.[5] Pyridine can often serve as both the base and the solvent.

  • Rationale: The base prevents the formation of the ammonium salt of Tizanidine, which is not nucleophilic and would halt the reaction.[5]

Step 5: Monitor and Control Reaction Temperature

  • Action: Start the reaction at a low temperature (e.g., 0 °C) during the addition of the acetylating agent, then allow it to warm to room temperature or apply gentle heat as needed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Rationale: Initial cooling controls the reaction's exothermicity, while subsequent warming provides the necessary activation energy to ensure completion.

cluster_Inputs Reaction Inputs cluster_Process Key Control Points cluster_Outputs Reaction Outcome Tizanidine Tizanidine (Nucleophile) Reaction Acetylation Reaction Tizanidine->Reaction Ac_Agent Acetylating Agent (e.g., Ac₂O) Ac_Agent->Reaction Solvent Anhydrous Solvent Solvent->Reaction Base Base (e.g., Pyridine) Base->Reaction Base->Reaction Neutralizes Acid Stoich Correct Stoichiometry? Reaction->Stoich Check Conversion Moisture Moisture Present? Moisture->Ac_Agent Decomposes Impurity Hydrolysis Impurity Moisture->Impurity Forms Acetic Acid Temp Optimal Temp? Temp->Reaction Influences Rate Product This compound Stoich->Product Yes (>99%) Byproduct Unreacted Tizanidine Stoich->Byproduct No

Caption: Factors influencing the Tizanidine acetylation reaction.

FAQ 2: I am observing unexpected peaks in my HPLC chromatogram. What are the common process-related impurities, and how can I identify them?

The appearance of unknown peaks is a signal of side reactions, starting material impurities, or product degradation. A systematic approach is required for identification and mitigation. Tizanidine synthesis itself can generate a number of chemical impurities that may carry over.[6]

Common Impurities and Their Probable Sources:

Impurity NameIUPAC Name / DescriptionPotential Source / Rationale
Tizanidine 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amineUnreacted starting material from incomplete acetylation.
Tizanidine Related Compound A 4-Amino-5-chloro-2,1,3-benzothiadiazoleA common starting material or precursor in Tizanidine synthesis that can be present as an impurity in the Tizanidine raw material.[1][7]
1-Acetyl-2-imidazolidinone 1-Acetyl-2-imidazolidinoneA potential genotoxic impurity that may arise from side reactions involving intermediates used in certain Tizanidine synthesis routes.[8]
Degradation Products Oxidized or photolyzed derivatives of Tizanidine or this compoundTizanidine's core structure is known to be susceptible to oxidative and photolytic stress.[9][10]
Dimeric Impurities e.g., N,N-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N'-(4,5-dihydro-1H-imidazol-2-yl)guanidineCan form under specific conditions during the synthesis of the Tizanidine precursor.[1]

Troubleshooting and Identification Workflow:

  • Analyze the Tizanidine Starting Material: Before starting the acetylation, run an HPLC analysis of your Tizanidine lot to check for pre-existing impurities, such as Related Compound A.

  • Perform Stress Testing (Forced Degradation): Subject a pure sample of your this compound to forced degradation conditions (acid/base hydrolysis, oxidation with H₂O₂, heat, and photolysis) as per ICH guidelines.[11][12] This helps to intentionally generate degradation products and match their retention times to the unknown peaks in your sample. Tizanidine is known to be particularly susceptible to oxidation.[9][10]

  • Utilize Mass Spectrometry (LC-MS): The most powerful tool for impurity identification. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peaks. This data allows you to propose molecular formulas and structures. For example, a peak with a mass corresponding to the loss of the acetyl group could indicate hydrolysis, while a +16 Da mass shift could indicate oxidation.

  • Isolate and Characterize: For significant impurities (typically >0.10%), preparative HPLC may be required to isolate a sufficient quantity for full structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

cluster_Problem Problem Identification cluster_Analysis Analytical Workflow cluster_Solution Outcome UnknownPeak Unknown Peak in HPLC CheckSM 1. Analyze Tizanidine Starting Material UnknownPeak->CheckSM LCMS 2. LC-MS Analysis (Identify Mass) CheckSM->LCMS If not a starting material impurity ForcedDeg 3. Forced Degradation (Generate Markers) LCMS->ForcedDeg Compare m/z ImpurityID Impurity Identified LCMS->ImpurityID If m/z matches known impurity PrepHPLC 4. Preparative HPLC (Isolate Impurity) ForcedDeg->PrepHPLC If impurity >0.1% NMR 5. NMR Analysis (Confirm Structure) PrepHPLC->NMR NMR->ImpurityID

Caption: Workflow for identifying unknown synthesis impurities.

FAQ 3: How do I set up a reliable HPLC method to monitor my reaction and accurately quantify impurities in the final product?

A robust, stability-indicating HPLC method is essential for both in-process control and final product release. The method must be able to separate the main component (this compound) from the primary starting material (Tizanidine) and all relevant process and degradation impurities.

Protocol: Recommended Starting Conditions for HPLC Method Development

This protocol is based on established methods for Tizanidine and its related substances.[11][13]

ParameterRecommended SettingRationale & Expert Insights
Column Ethylene Bridged Hybrid (BEH) C8 or C18, ≤ 3.5 µm, 100 x 2.1 mm or 150 x 4.6 mmBEH columns offer excellent stability across a wide pH range. A C8 phase can sometimes provide better peak shape for amine-containing compounds compared to C18. A shorter, smaller particle size column is suitable for UPLC systems, providing faster run times.[13]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate or 0.1% Formic Acid in Water, pH adjusted to 3.0-4.0A buffered mobile phase is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like Tizanidine. A pH of ~3.0 ensures the amines are protonated and well-behaved chromatographically.[11]
Mobile Phase B Acetonitrile or MethanolAcetonitrile typically provides better resolution and lower backpressure than methanol.
Detection Wavelength 230 nm or 315 nmTizanidine and its derivatives have strong UV absorbance at these wavelengths, providing good sensitivity for both the main peak and impurities.[12][13]
Column Temperature 25-30 °CMaintaining a constant column temperature ensures reproducible retention times.
Flow Rate 1.0 mL/min for 4.6 mm ID column; 0.3-0.5 mL/min for 2.1 mm ID columnAdjust based on column dimensions and system pressure limits.
Gradient Program Start at 5-10% B, ramp to 70-90% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate.A gradient is necessary to elute both polar impurities (like Related Compound A) and the less polar this compound and potential dimers within a reasonable timeframe.

Method Validation:

Once developed, the method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). Forced degradation studies are key here.[12]

  • Linearity: A linear relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an impurity that can be reliably detected and quantified.[13]

References
  • Al-Hourani, B., & Al-Hazabre, A. (2023). Preparations methods of tizanidine (API) and related compounds: A review.
  • Al-Hourani, B., & Al-Hazabre, A. (2023). (PDF) Preparations methods of tizanidine (API) and related compounds: A review.
  • Shetgar, S. S., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. International Journal of Applied Pharmaceutics.
  • BenchChem. (n.d.). Navigating the Stability and Storage of Tizanidine-d4: An In-depth Technical Guide. BenchChem.
  • Impactfactor. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride.
  • Google Patents. (n.d.).
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  • ResearchGate. (2024).
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  • Vijayakumar, B. G., et al. (2009). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. PMC.
  • Simson Pharma Limited. (n.d.). N-Acetyl Tizanidine | CAS No- 173532-15-5.
  • Annals of Pharmaceutical Sciences. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
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  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.

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Technical Support Center: Improving Sensitivity for N-Acetyltizanidine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the analytical sensitivity for N-Acetyltizanidine. As researchers, scientists, and professionals in drug development, achieving low limits of detection for metabolites is paramount for robust pharmacokinetic and bioequivalence studies. This guide is structured to provide you with not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions you might have about this compound and its analysis.

1. What is this compound and why is its sensitive detection important?

This compound is a known metabolite and related compound of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1][2][3][4] Accurate and sensitive quantification of its metabolites, such as this compound, is crucial for understanding the full pharmacokinetic profile of Tizanidine, including its absorption, distribution, metabolism, and excretion (ADME). This is essential for comprehensive bioequivalence and therapeutic drug monitoring studies.[5][6][7]

2. What are the common analytical techniques for this compound detection?

Given its presence in biological matrices at low concentrations, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most prevalent and suitable technique.[1][5][6][7] This method offers the high sensitivity and selectivity required for accurate quantification in complex samples like human plasma.[1][5][6][7]

3. What are the primary challenges in achieving high sensitivity for this compound?

The main hurdles include:

  • Low concentrations in biological fluids.

  • Matrix effects from endogenous components in plasma or urine, which can suppress or enhance the analyte's ionization.[8][9][10][11]

  • Suboptimal ionization efficiency in the mass spectrometer source.

  • Poor chromatographic retention for this and other polar metabolites.[12][13][14][15][16]

4. What are the key physicochemical properties of this compound to consider?

Understanding these properties is fundamental to method development.

PropertyValue/PredictionSignificance for Analysis
Chemical Name 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]-ethanone[17]Provides structural information for predicting fragmentation.
Molecular Formula C₁₁H₁₀ClN₅OS[3]Used for accurate mass determination.
Molecular Weight 295.75 g/mol [3]Essential for setting up the mass spectrometer.
pKa (Predicted) The molecule has several potential protonation sites. The imidazoline amine is likely the most basic site. Predicting the exact pKa is complex, but understanding that it is a basic compound is key.Crucial for selecting the optimal mobile phase pH to ensure efficient ionization and good chromatographic peak shape.[18][19][20]
logP (Predicted) Predictions for similar structures vary, but the addition of the acetyl group likely makes it slightly more hydrophobic than some other polar metabolites.Influences the choice of extraction solvent and the starting point for reversed-phase chromatography conditions.[21][22][23]

Troubleshooting Guide: Low Sensitivity for this compound

This section is designed to provide a systematic approach to diagnosing and resolving common sensitivity issues.

Problem 1: Poor Signal Intensity or No Peak Detected

This is a common starting problem. The following workflow will guide you through a logical troubleshooting process.

start Start: Low/No Signal ms_check 1. Verify MS Parameters - Infuse standard - Check for parent ion [M+H]+ at m/z 296.75 start->ms_check ms_ok Signal in MS? ms_check->ms_ok lc_check 2. Optimize Chromatography - Check mobile phase pH - Gradient optimization ms_ok->lc_check Yes ms_reoptimize Re-optimize ESI Source - Capillary voltage - Gas flows/temps ms_ok->ms_reoptimize No lc_ok Peak visible but small? lc_check->lc_ok sample_prep_check 3. Evaluate Sample Prep - Check extraction recovery - Assess matrix effects lc_ok->sample_prep_check Yes lc_reoptimize Adjust LC Method - Try different column - Consider ion-pairing lc_ok->lc_reoptimize No solution Improved Sensitivity sample_prep_check->solution Problem Identified & Solved sample_prep_reoptimize Refine Sample Prep - Test different LLE solvents - Consider SPE sample_prep_check->sample_prep_reoptimize Low Recovery/Matrix Effects ms_reoptimize->ms_check lc_reoptimize->lc_check sample_prep_reoptimize->sample_prep_check

Caption: Workflow for troubleshooting low or no signal for this compound.

Detailed Troubleshooting Steps:

  • Mass Spectrometer Parameter Optimization:

    • Direct Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to confirm that the instrument is capable of detecting the analyte. You should be looking for the protonated molecule, [M+H]⁺, at m/z 296.75.

    • Electrospray Ionization (ESI) Tuning: this compound contains basic amine functionalities, making positive mode ESI the logical choice. Systematically optimize the following parameters:

      • Capillary Voltage: A typical starting point is 3-5 kV. Too low a voltage will result in inefficient ionization, while too high a voltage can cause in-source fragmentation.

      • Gas Flows (Nebulizer and Drying Gas): These are critical for desolvation. Higher flow rates can improve desolvation but may also lead to ion suppression if not optimized.

      • Drying Gas Temperature: A temperature of 250-450°C is a common range. This needs to be high enough for efficient desolvation without causing thermal degradation of the analyte.

  • Chromatography and Mobile Phase Optimization:

    • Mobile Phase pH: Since this compound is a basic compound, a mobile phase with a low pH (e.g., using 0.1% formic acid) will ensure the analyte is protonated, which is beneficial for both reversed-phase retention and ESI+ sensitivity.[18][19][20] Conversely, a high pH mobile phase can also enhance signal in positive mode by improving deprotonation in the ESI source.[18][19] It is worth experimenting with both acidic and basic mobile phases.

    • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better chromatographic efficiency (sharper peaks), which can lead to improved sensitivity.

    • Ion-Pairing Agents: If this compound is too polar and has poor retention on a C18 column, consider using an ion-pairing agent. However, be aware that many traditional ion-pairing agents are not MS-friendly. Volatile ion-pairing agents like tributylamine can be used to improve retention of polar metabolites.[12][13][14][15][16]

  • Sample Preparation and Extraction Efficiency:

    • Liquid-Liquid Extraction (LLE): This is a common technique for Tizanidine and its metabolites.[1][5] The choice of organic solvent is critical. Given the properties of this compound, solvents like ethyl acetate or a mixture of dichloromethane and isopropanol should be tested.

    • Solid-Phase Extraction (SPE): SPE can offer a cleaner extract compared to LLE, which can significantly reduce matrix effects.[11][27] A mixed-mode or polymeric SPE sorbent could be effective for retaining this compound.

    • Protein Precipitation (PPT): While simple, PPT is the least clean of the common extraction techniques and may lead to significant matrix effects.[11][27]

Problem 2: High Background Noise and Poor Signal-to-Noise (S/N) Ratio

A poor S/N ratio can be just as detrimental as a low signal.

start Start: High Background Noise matrix_effects 1. Assess Matrix Effects - Post-column infusion - Compare solvent vs. matrix standards start->matrix_effects matrix_effects_present Matrix Effects Present? matrix_effects->matrix_effects_present contamination_check 2. Check for Contamination - Inject blank solvent - Check mobile phase purity matrix_effects_present->contamination_check No improve_cleanup Improve Sample Cleanup - Switch from PPT to LLE/SPE - Optimize wash steps in SPE matrix_effects_present->improve_cleanup Yes contamination_present Contamination Found? contamination_check->contamination_present solution Improved S/N Ratio contamination_present->solution No clean_system Clean System - Flush LC system - Clean MS ion source contamination_present->clean_system Yes chromatography_adjust Adjust Chromatography - Improve separation from interferences - Use a divert valve improve_cleanup->chromatography_adjust chromatography_adjust->matrix_effects clean_system->contamination_check

Caption: Workflow for troubleshooting high background noise.

Detailed Troubleshooting Steps:

  • Identifying and Minimizing Matrix Effects:

    • Post-Column Infusion: This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.

    • Matrix-Matched Calibrators: Prepare calibration standards in the same matrix as your samples (e.g., blank plasma) and compare the slope of this calibration curve to one prepared in a clean solvent. A significant difference indicates the presence of matrix effects.[8][9]

    • Mitigation Strategies:

      • Improve Sample Cleanup: As mentioned above, switching to a more rigorous sample preparation technique like SPE can be highly effective.[11]

      • Chromatographic Separation: Adjust your gradient to separate this compound from the regions of ion suppression.

      • Dilution: Diluting the sample can sometimes mitigate matrix effects, but this may compromise the limit of detection.

  • Solvent and System Contamination:

    • High-Purity Solvents: Always use LC-MS grade solvents and additives.

    • System Cleaning: Regularly clean the ion source of your mass spectrometer. Contamination can build up over time and increase background noise.[28]

    • Blank Injections: Run a blank injection (just your mobile phase) to see if the noise is coming from the system itself.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is a good starting point for extracting this compound from plasma.

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution (e.g., a stable isotope-labeled this compound, if available).

  • Vortex briefly to mix.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.[5]

Protocol 2: Generic Starting Conditions for LC-MS/MS Method Development

Use these parameters as a baseline for your method development.

ParameterRecommended Starting ConditionRationale
LC Column C18, 2.1 x 50 mm, <2 µm particle sizeGood starting point for many small molecule analyses.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for good peak shape and ESI+ response.[18][19][20]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute compounds of moderate polarity.
Injection Volume 5 µLA typical injection volume.
MS Ionization Mode ESI PositiveThis compound is a basic compound.
MS Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity.
Precursor Ion m/z 296.75[M+H]⁺
Product Ions To be determined experimentallyScan for fragments after CID of the precursor ion.

Protocol 3: Conceptual Protocol for Chemical Derivatization

If sensitivity remains an issue after optimizing the above parameters, chemical derivatization can be employed to enhance the ionization efficiency of this compound. Derivatization aims to add a permanently charged group or a group with very high proton affinity to the molecule.

  • Reagent Selection: A reagent that reacts with the amine groups on this compound could be used. For example, reagents that introduce a quaternary amine group would create a permanently charged species that ionizes very efficiently.

  • Reaction: The extracted and dried sample residue would be reconstituted in a suitable aprotic solvent. The derivatizing reagent would then be added, and the reaction would proceed, likely with gentle heating.

  • Quenching and Analysis: After the reaction is complete, it may need to be quenched. The sample would then be diluted and injected into the LC-MS/MS system. The MRM transition would be updated to reflect the new mass of the derivatized analyte.[29][30][31][32][33]

Disclaimer: This is a conceptual protocol and would require significant method development and validation.

References

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1428–1437. [Link]

  • Agongo, J., et al. (2022). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Methods, 14(35), 3375-3383. [Link]

  • Nirogi, R., et al. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2286-92. [Link]

  • Yuan, L., et al. (2013). A novel ion pairing LC/MS metabolomics protocol for study of a variety of biologically relevant polar metabolites. Journal of Chromatography B, 936, 63-73. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]

  • Agongo, J., et al. (2022). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

  • Edwards, J. L., et al. (2022). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. RSC Publishing. [Link]

  • Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS. (n.d.). medrxiv. [Link]

  • Agongo, J., et al. (2022). Analysis of Endogenous Metabolites using Multifunctional Derivatization and Capillary RPLC-MS. PMC. [Link]

  • Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. (2015). ResearchGate. [Link]

  • Bhadauria, R.S., & Joshi, D.B. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. ResearchGate. [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (2012). PubMed Central. [Link]

  • Li, Y., et al. (2021). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Books.
  • Deore, B. L., et al. (2022). bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. ijcrt. [Link]

  • Bhadauria, R.S., & Joshi, D.B. (2019). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. Journal of Biomedical and Pharmaceutical Research. [Link]

  • Fragmentation rules for acylpolyamines. (n.d.). venoMS. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014). biopharminternational. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2024). ZefSci. [Link]

  • Patel, D. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. cjap. [Link]

  • DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. (n.d.). JOURNAL OF PHARMACEUTICAL ANALYSIS. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). PMC. [Link]

  • A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. (2009). ResearchGate. [Link]

  • LC-MS analysis after acetylation of primary amines. (n.d.). ResearchGate. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • Validated liquid chromatography method for assay of tizanidine in drug substance and formulated products. (2008). ResearchGate. [Link]

  • LSMSMS troubleshooting. (n.d.). Scribd. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). chromatographyonline. [Link]

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (2019). PubMed. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. [Link]

  • Pyrolysis acetylation. (2023). Unibo. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). OUCI. [Link]

  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (2015). PMC. [Link]

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. (2019). Semantic Scholar. [Link]

  • CAS No : 173532-15-5 | Product Name : N-Acetyl Tizanidine. (n.d.). Pharmaffiliates. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (n.d.). NIH. [Link]

  • Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography. (n.d.). asianjournalofchemistry. [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024). Rowan Scientific. [Link]

  • Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. (2024). cjap. [Link]

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  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]

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  • How to Predict pKa. (2025). Rowan Scientific. [Link]

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Tizanidine Impurity Analysis: A Technical Guide to Resolving Co-eluting Peaks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Tizanidine impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common challenge in the chromatographic analysis of Tizanidine: the co-elution of impurity peaks. Drawing from established pharmacopeial methods, regulatory guidelines, and extensive field experience, this document will equip you with the knowledge to diagnose, resolve, and prevent peak co-elution, ensuring the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a shoulder on my main Tizanidine peak. What could be the cause?

A shoulder on the main peak, or a peak that appears asymmetrical, is a strong indicator of co-elution, where two or more compounds are not fully separated by the chromatographic system.[1] This can be due to a variety of factors, including suboptimal mobile phase composition, inappropriate column chemistry, or insufficient method parameters. In Tizanidine analysis, several process-related impurities and degradation products are known to have polarities similar to the parent drug, making them prone to co-elution if the analytical method lacks sufficient resolving power.[2]

Q2: My current method is based on the USP monograph for Tizanidine Hydrochloride, but I'm still facing co-elution issues. Why might this be happening?

While pharmacopeial methods like the one detailed in the United States Pharmacopeia (USP) for Tizanidine Hydrochloride are validated, they may not be universally applicable without optimization for every unique combination of equipment, columns, and sample matrices.[3][4] The USP method, for instance, specifies a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution.[3][4] However, variations in C18 column manufacturing (e.g., end-capping, silica purity) can lead to different selectivities. Furthermore, the specific impurity profile of your Tizanidine sample might include impurities not fully resolved under the standard conditions. Forced degradation studies, which are a key part of method validation, often reveal potential co-eluting degradants that need to be considered.[5][6][7][8][9]

Q3: What is the first step I should take to troubleshoot co-eluting peaks in my Tizanidine analysis?

The initial and often most impactful step is to systematically evaluate and adjust your mobile phase conditions.[10] The key parameters to investigate are the organic modifier, the pH of the aqueous phase, and the buffer concentration. These factors directly influence the ionization and hydrophobicity of Tizanidine and its impurities, thereby affecting their retention and selectivity on a reversed-phase column.[11][12][13]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

Issue 1: Poor Resolution Between Tizanidine and a Known Impurity

If you have identified a specific known impurity that is co-eluting with the Tizanidine peak, a targeted approach to method optimization is recommended.

Step 1: Mobile Phase pH Adjustment

The ionization state of Tizanidine and its impurities, many of which are basic, is highly dependent on the mobile phase pH.[12] Adjusting the pH can significantly alter the retention times and potentially resolve the co-eluting peaks.

  • Rationale: For basic compounds like Tizanidine, working at a pH at least two units below the pKa will ensure they are fully protonated, leading to more consistent retention and often better peak shape.[14] Conversely, increasing the pH towards the pKa can suppress ionization, increasing retention on a reversed-phase column.[12] This differential change in retention between Tizanidine and its impurity can be exploited to achieve separation.

  • Protocol:

    • Determine the pKa of Tizanidine and the co-eluting impurity, if known.

    • Prepare a series of mobile phases with the aqueous component buffered at different pH values (e.g., in 0.5 unit increments) around the initial method's pH.

    • Inject the sample with each mobile phase and observe the changes in retention time and resolution.

    • Ensure the chosen pH is within the stable range for your HPLC column (typically pH 2-8 for silica-based columns).[13]

Step 2: Modifying the Organic Solvent

The choice and concentration of the organic modifier in the mobile phase play a crucial role in chromatographic selectivity.[15][16]

  • Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, and they offer different selectivities due to their distinct physicochemical properties.[17] Changing the organic modifier or using a ternary mixture (e.g., water, acetonitrile, and methanol) can alter the interactions between the analytes and the stationary phase, leading to improved separation.[15]

  • Protocol:

    • If your current method uses acetonitrile, prepare a mobile phase with the same aqueous component but substitute methanol as the organic modifier, adjusting the concentration to achieve similar retention times for Tizanidine.

    • If separation is still not optimal, explore different ratios of acetonitrile and methanol in a ternary mobile phase.

    • Evaluate the resolution between the Tizanidine and impurity peaks for each mobile phase composition.

Issue 2: Unidentified Peak Co-eluting with the Main Analyte

When the co-eluting peak is unknown, a more systematic approach to method development is necessary. This often involves a combination of mobile phase optimization and stationary phase screening.

Step 1: Column Chemistry Screening

The stationary phase is a critical factor in achieving the desired selectivity.[18]

  • Rationale: While C18 columns are widely used, different types of stationary phases can offer unique selectivities.[19] For polar compounds like Tizanidine and its impurities, columns with polar-embedded or polar-endcapped stationary phases can provide better retention and resolution.[20][21][22] Phenyl-hexyl columns can also offer alternative selectivity through pi-pi interactions.

  • Protocol:

    • Select a set of columns with different stationary phase chemistries (e.g., a standard C18, a polar-embedded C18, and a phenyl-hexyl column).

    • Screen each column with your initial mobile phase conditions and a few optimized mobile phases from the previous troubleshooting steps.

    • Compare the chromatograms to identify the column that provides the best resolution for the co-eluting peaks.

Step 2: Gradient Optimization

For complex samples with multiple impurities, a gradient elution method is often necessary to achieve adequate separation within a reasonable analysis time.

  • Rationale: A gradient allows for the manipulation of the mobile phase strength during the chromatographic run, which can be used to selectively elute compounds with different polarities. Adjusting the gradient slope and duration can significantly impact the resolution of closely eluting peaks.

  • Protocol:

    • If using an isocratic method, switch to a generic gradient (e.g., 5% to 95% organic modifier over 20 minutes).

    • If already using a gradient, adjust the initial and final organic modifier concentrations, as well as the gradient time. Steeper gradients will decrease run time but may reduce resolution, while shallower gradients can improve the separation of closely eluting peaks.

Workflow for Troubleshooting Co-eluting Peaks

Coelution_Troubleshooting Start Co-eluting Peaks Observed MobilePhase Optimize Mobile Phase (pH, Organic Modifier) Start->MobilePhase ResolutionCheck1 Resolution Improved? MobilePhase->ResolutionCheck1 ColumnScreening Change Stationary Phase (e.g., Polar-Embedded, Phenyl-Hexyl) ResolutionCheck1->ColumnScreening No End_Success Problem Resolved ResolutionCheck1->End_Success Yes ResolutionCheck2 Resolution Improved? ColumnScreening->ResolutionCheck2 GradientOpt Adjust Gradient Profile (Slope, Time) ResolutionCheck2->GradientOpt No ResolutionCheck2->End_Success Yes ResolutionCheck3 Resolution Improved? GradientOpt->ResolutionCheck3 ResolutionCheck3->End_Success Yes End_FurtherDev Further Method Development Required ResolutionCheck3->End_FurtherDev No

Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC analysis.

Data Presentation: Example of Mobile Phase pH Effect

Mobile Phase pHRetention Time of Tizanidine (min)Retention Time of Impurity X (min)Resolution (Rs)
2.55.25.40.8
3.06.16.51.5
3.57.38.02.1

This table illustrates how a systematic change in mobile phase pH can significantly improve the resolution between Tizanidine and a co-eluting impurity.

Ensuring Method Robustness and Validation

Once a method that successfully resolves all known and potential impurities has been developed, it is crucial to validate it according to ICH guidelines.[23][24][25][26][27] This ensures the method is robust, reliable, and fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[25]

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Shimadzu. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Chromatography Today. (2023, July 18). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • Shahbaz, R., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Indian Drugs, 58(4), 50-55.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Hawach Scientific. (2025, August 20). Polar Column in HPLC Example.
  • ResearchGate. (n.d.). Results of forced degradation study using optimized method for tizanidine tablets.
  • ResearchGate. (n.d.). Forced Degradation Study of Tizanidine Hydrochloride Under Different Stress Conditions.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Today. (2019, February 26). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023, March 22). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • Journal of Applied Pharmaceutical Research. (2025, June 30). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE.
  • BenchChem. (2025). Resolving co-elution problems in chromatographic analysis of alkylphenols.
  • Shetgar, S. S., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(8), 133-140.
  • USP. (n.d.). USP Monographs: Tizanidine Hydrochloride.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • SynThink Research Chemicals. (n.d.). Tizanidine EP Impurities & USP Related Compounds.
  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting.
  • Indian Journal of Pharmaceutical Sciences. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride.
  • Al-Rawi, W. (2022). Preparations methods of tizanidine (API) and related compounds: A review. Egyptian Journal of Chemistry, 65(132), 1-10.
  • Veeprho. (n.d.). Tizanidine Nitroso Impurity 1.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • SynZeal. (n.d.). Tizanidine EP Impurity E.
  • USP. (n.d.). Tizanidine Tablets.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC International. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.

Sources

Technical Support Center: N-Acetyltizanidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyltizanidine quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this compound in various biological matrices. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your bioanalytical assays.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a known related compound and metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1][2] Tizanidine undergoes extensive metabolism, with approximately 95% of an administered dose being metabolized before excretion.[3] Accurate quantification of this compound is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to understand the complete metabolic profile and ensure the safety and efficacy of Tizanidine.[4]

Q2: What are the most common analytical techniques for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust technique for the quantification of Tizanidine and its metabolites, including this compound, in biological matrices.[4][5] This method offers high sensitivity and selectivity, which is essential for detecting the low concentrations often found in plasma or serum samples.[6] High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for bulk drug and pharmaceutical dosage forms, but may lack the sensitivity required for bioanalytical applications.[7][8]

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A3: Effective sample preparation is critical for accurate and reproducible results. The primary goals are to remove proteins and other interfering substances from the biological matrix. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins.[9]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent.[4][5] For Tizanidine and its metabolites, ethyl acetate or diethyl ether are commonly used extraction solvents.[4][5]

  • Solid-Phase Extraction (SPE): A more selective and often more efficient method that uses a solid sorbent to isolate the analyte.

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the matrix. For trace-level quantification, LLE or SPE is often preferred over PPT to minimize matrix effects.

Q4: How do I select an appropriate internal standard for this compound quantification?

A4: The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of this compound, is highly recommended for LC-MS/MS analysis. A SIL internal standard closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for variability and improving accuracy and precision.[10] If a SIL version of this compound is unavailable, a deuterated analog of the parent drug, Tizanidine-d4, can be a suitable alternative.[4][11] Structural analogs can also be used but may not fully compensate for matrix effects.[9]

Q5: What are the typical stability concerns for this compound in biological samples?

A5: Like many analytes in biological matrices, this compound can be susceptible to degradation due to several factors, including enzymatic activity, pH changes, temperature fluctuations, and light exposure.[12][13] It is essential to conduct stability studies as part of the bioanalytical method validation to assess:

  • Freeze-Thaw Stability: The stability of the analyte after repeated freezing and thawing cycles.

  • Short-Term (Bench-Top) Stability: The stability of the analyte in the matrix at room temperature for a duration that mimics sample handling conditions.

  • Long-Term Stability: The stability of the analyte under frozen storage conditions (-20°C or -70°C).

  • Post-Preparative Stability: The stability of the processed sample in the autosampler.

Understanding these stability parameters is crucial for ensuring the integrity of the samples from collection to analysis.[13][14]

II. Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

  • Column Overload:

    • Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Secondary Interactions:

    • Explanation: Tizanidine and its metabolites are basic compounds that can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing.

    • Solution:

      • Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte to ensure it is in a single ionic form. For basic compounds, a lower pH (e.g., 3-4) is often beneficial.[7]

      • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

      • Column Choice: Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column) that is less prone to secondary interactions.

  • Column Contamination or Degradation:

    • Explanation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution:

      • Wash the column: Flush the column with a strong solvent.

      • Use a guard column: A guard column will protect the analytical column from strongly retained matrix components.

      • Replace the column: If washing does not improve the peak shape, the column may need to be replaced.

Experimental Workflow for Peak Shape Optimization

start Poor Peak Shape Observed check_overload Dilute Sample / Reduce Injection Volume start->check_overload overload_resolved Peak Shape Improved? check_overload->overload_resolved adjust_mp Adjust Mobile Phase pH / Additives overload_resolved->adjust_mp No end Problem Resolved overload_resolved->end Yes mp_resolved Peak Shape Improved? adjust_mp->mp_resolved wash_column Wash / Replace Column mp_resolved->wash_column No mp_resolved->end Yes column_resolved Peak Shape Improved? wash_column->column_resolved column_resolved->end Yes further_investigation Further Method Development Needed column_resolved->further_investigation No

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Analyte Recovery

Possible Causes & Solutions

  • Inefficient Extraction:

    • Explanation: The chosen sample preparation method may not be effectively extracting this compound from the biological matrix.

    • Solution:

      • Optimize LLE: Experiment with different organic solvents, adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for better partitioning, and optimize the vortexing/shaking time.

      • Optimize SPE: Evaluate different sorbent types (e.g., reversed-phase, ion-exchange), and optimize the wash and elution steps.

  • Analyte Adsorption:

    • Explanation: this compound may adsorb to the surfaces of collection tubes, pipette tips, or autosampler vials, especially at low concentrations.

    • Solution:

      • Use low-binding plasticware: Polypropylene tubes are generally preferred.

      • Silanize glassware: If glassware must be used, silanizing it can reduce active sites for adsorption.

  • Analyte Instability:

    • Explanation: The analyte may be degrading during the sample preparation process.

    • Solution: Keep samples on ice or at a controlled low temperature during processing and minimize the time between extraction and analysis.

Data Presentation: Comparison of Extraction Methods
Extraction MethodAnalyte Recovery (%)RSD (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)65.28.545.3
Liquid-Liquid Extraction (Ethyl Acetate)88.94.212.1
Solid-Phase Extraction (C18)95.72.15.6

This is example data for illustrative purposes.

Issue 3: Significant Matrix Effects

Possible Causes & Solutions

  • Co-eluting Endogenous Components:

    • Explanation: Components from the biological matrix that co-elute with this compound can suppress or enhance its ionization in the mass spectrometer source, leading to inaccurate quantification.

    • Solution:

      • Improve Chromatographic Separation: Modify the mobile phase gradient or use a different column to separate the analyte from the interfering components.

      • Enhance Sample Cleanup: A more rigorous sample preparation method, such as SPE, can remove a larger portion of the matrix components.[11]

      • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS that co-elutes with the analyte will experience the same matrix effects, effectively canceling them out.[10]

Experimental Protocol: Assessing Matrix Effects
  • Prepare three sets of samples:

    • Set A: Analyte in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte post-extraction.

    • Set C: Blank matrix spiked with the analyte before extraction.

  • Analyze all three sets under the same LC-MS/MS conditions.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation: An ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Logical Diagram for Mitigating Matrix Effects

Caption: Decision tree for addressing matrix effects.

III. Adherence to Regulatory Guidelines

All bioanalytical method development and validation for this compound quantification should be conducted in accordance with the principles outlined in regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.[17][18][19]

IV. References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available from: [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. GSC Biological and Pharmaceutical Sciences, 16(2), 133-143. Available from: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Available from: [Link]

  • Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & A, R. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of analytical toxicology, 30(5), 291-6. Available from: [Link]

  • Rani, R., Dahiya, J., & Dahiya, S. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University. Available from: [Link]

  • BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. (2023). Rasayan Journal of Chemistry, 16(1). Available from: [Link]

  • Analytical method development and validation of Tizanidine hydrochloride by uv spectroscopy. (2024). SlideShare. Available from: [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available from: [Link]

  • M10 Bioanalytical Method Validation. (2022). International Council for Harmonisation. Available from: [Link]

  • Zhong, D. F. (2011). LC-MS/MS determination of tizanidine in human plasma. Chinese Journal of Pharmaceutical Analysis. Available from: [Link]

  • Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS. (2024). Iraqi Journal of Pharmaceutical Sciences. Available from: [Link]

  • N-Acetyl Tizanidine. Pharmaffiliates. Available from: [Link]

  • N-Acetyl Tizanidine. Axios Research. Available from: [Link]

  • Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. Available from: [Link]

  • El-Didamony, A. M., Erfan, M., & El-Kimary, E. I. (2016). Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. Chemistry Central Journal, 10, 15. Available from: [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (2009). PubMed. Available from: [Link]

  • Guidance on Tizanidine Hydrochloride Active ingredient. (2008). U.S. Food and Drug Administration. Available from: [Link]

  • Reddy, G. R., Kumar, K. V., Reddy, M. P., & Reddanna, P. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian journal of pharmaceutical sciences, 72(3), 360–363. Available from: [Link]

  • Zanaflex Half-Life: How Long Does Tizanidine Stay in Your System? (2020). The Recovery Village. Available from: [Link]

  • Problems with analysis of biological matrices. (2019). SlideShare. Available from: [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (2020). MDPI. Available from: [Link]

  • New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. (2022). Chimica Oggi-Chemistry Today, 40(3). Available from: [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (2010). Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (2010). ResearchGate. Available from: [Link]

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Technical Support Center: Method Refinement for N-Acetyltizanidine in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the analysis of N-Acetyltizanidine. As the primary metabolite of the widely used muscle relaxant Tizanidine, accurate quantification of this compound in complex biological matrices (e.g., plasma, urine, tissue homogenates) is critical for comprehensive pharmacokinetic and drug metabolism studies.[1][2] The inherent polarity of this metabolite and the complexity of the biological environment present unique analytical challenges, including low recovery, significant matrix effects, and poor chromatographic peak shape.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice and foundational insights into method refinement. Our goal is to empower you to not only solve common experimental issues but also to understand the underlying chemical principles, enabling you to develop robust, accurate, and reproducible bioanalytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions regarding the analysis of this compound.

Q1: What are the biggest challenges when analyzing this compound in plasma?

The primary challenges are threefold:

  • Matrix Effects: Biological matrices like plasma are rich in endogenous components (phospholipids, salts, proteins) that can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[3]

  • Low Recovery: Due to its polarity, this compound can be difficult to extract efficiently from an aqueous biological matrix into an organic solvent using traditional liquid-liquid extraction (LLE) protocols.

  • Poor Chromatography: The polar nature of the analyte can lead to poor retention on standard reversed-phase (RP) columns, resulting in elution near the solvent front where matrix interference is often highest. This can also cause significant peak tailing.

Q2: Which sample preparation technique is best for this compound?

There is no single "best" technique; the choice depends on your analytical goals (e.g., throughput vs. sensitivity).

  • For High-Throughput Screening: Protein Precipitation (PPT) is the fastest method but yields the "dirtiest" extract, making it prone to matrix effects.[4][5]

  • For Highest Sensitivity & Cleanliness: Solid-Phase Extraction (SPE) offers the most effective cleanup by selectively isolating the analyte from matrix components. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for polar compounds like this compound.

  • A Balance of Cleanliness & Simplicity: Liquid-Liquid Extraction (LLE) provides a cleaner extract than PPT but requires more method development to optimize pH and solvent selection for good recovery of a polar metabolite.[4][6]

Q3: My peak shape for this compound is very poor (tailing). What is the most likely cause?

Peak tailing for a polar, basic compound like this compound on a reversed-phase column is often caused by secondary interactions between the analyte and residual silanol groups on the silica stationary phase.[7][8] These interactions create an alternative, slower retention mechanism that broadens the peak. This can be addressed by adjusting mobile phase pH or using a more inert column.

Q4: Should I use a stable isotope-labeled internal standard (SIL-IS)?

Absolutely. Using a SIL-IS (e.g., this compound-d4) is considered the gold standard in quantitative bioanalysis.[9] A SIL-IS co-elutes with the analyte and experiences nearly identical effects from extraction variability and ion suppression/enhancement.[10] This allows it to accurately correct for these sources of error, dramatically improving method precision and accuracy.

Part 2: In-Depth Troubleshooting Guides

This core section addresses specific experimental problems in a detailed question-and-answer format, focusing on the causality behind each troubleshooting step.

Section 2.1: Sample Preparation & Extraction

Problem: My analyte recovery is low and inconsistent (<70%) using Liquid-Liquid Extraction (LLE).

  • Underlying Cause: The partitioning coefficient (LogP) of this compound is likely low, meaning it prefers the aqueous phase (plasma) over the organic extraction solvent. Inconsistent results stem from minor variations in pH or mixing efficiency that have an outsized impact when the extraction is already inefficient.

  • Troubleshooting Steps & Rationale:

    • pH Adjustment (The "Why"): Tizanidine and its N-acetylated metabolite contain basic functional groups. To make the analyte less polar and more extractable into an organic solvent, you must neutralize its charge. Adjust the sample pH to be at least 2 units above the pKa of the most basic functional group. This deprotonates the amine, increasing its hydrophobicity.

    • Solvent Selection (The "Why"): Standard LLE solvents like ethyl acetate or methyl tert-butyl ether (MTBE) may not be polar enough.[9] Experiment with more polar, water-immiscible solvents. A mixture containing a more polar solvent like dichloromethane (DCM) or using a "salting-out" LLE approach (adding salts like ammonium sulfate to the aqueous phase to force the analyte into the organic phase) can significantly improve recovery.

    • Process Optimization (The "Why"): Ensure vigorous and consistent mixing (e.g., vortexing for a fixed time) to maximize the surface area between the two phases, allowing for efficient partitioning. Centrifugation speed and time should also be optimized to ensure complete phase separation.

Problem: I'm using Protein Precipitation (PPT), but my results are not reproducible and I see a rapid drop in LC column performance.

  • Underlying Cause: PPT is a non-selective sample preparation technique. While it effectively removes large proteins, it leaves behind a high concentration of phospholipids and other small endogenous molecules.[5] Phospholipids are notorious for causing significant ion suppression and can irreversibly bind to the head of the LC column, leading to pressure increases, peak shape degradation, and eventual column failure.[5]

  • Workflow Diagram: The Pitfall of Protein Precipitation

    Sample Plasma Sample (Analyte + Proteins + Phospholipids) PPT Add Acetonitrile (3:1) & Vortex Sample->PPT Centrifuge Centrifuge (10,000g, 10 min) PPT->Centrifuge Supernatant Supernatant (Analyte + Phospholipids) Centrifuge->Supernatant Collect Column LC Column (C18) Supernatant->Column Inject BadData Inaccurate Data (Ion Suppression) Supernatant->BadData Phospholipids cause... Damage Column Damage (High Backpressure) Supernatant->Damage Phospholipids cause... MS Mass Spectrometer Column->MS

    Caption: The PPT workflow removes proteins but passes phospholipids to the LC-MS system.

  • Troubleshooting Steps & Rationale:

    • Switch to a Hybrid Method: Implement a "Phospholipid Removal Plate" (e.g., Phree, Ostro) post-PPT. This is a simple pass-through filtration step that selectively removes phospholipids after the protein crash, providing a much cleaner extract with minimal extra effort.

    • Optimize Precipitation Solvent: While acetonitrile is common, test methanol. Sometimes, changing the solvent can alter which interferences precipitate versus those that stay in the supernatant.

    • Implement a Divert Valve: Program the LC system to divert the flow from the column to waste for the first 0.5-1.0 minute of the run. This is when highly polar, non-retained components like phospholipids often elute, preventing them from entering the mass spectrometer.

Section 2.2: Liquid Chromatography (LC)

Problem: My analyte peak is broad, tailing, and elutes very early on my C18 column.

  • Underlying Cause: This is a classic sign of insufficient retention and secondary ionic interactions.[7][11] this compound is too polar for ideal retention by hydrophobic interaction alone on a C18 phase. The basic nature of the molecule leads to strong interactions with negatively charged residual silanols on the column's silica backbone, causing peak tailing.[7][8]

  • Troubleshooting Steps & Rationale:

    • Lower Mobile Phase pH: The most effective first step. Add 0.1% formic acid (or another acid) to your mobile phase to achieve a pH of ~2.7-3.0. At this low pH, the acidic silanol groups on the stationary phase are protonated (neutral), minimizing the unwanted ionic interaction with your positively charged analyte. This single change often dramatically improves peak shape.[8]

    • Consider a Different Stationary Phase:

      • Embedded Polar Group (EPG) Column: Columns with a polar group (e.g., amide, carbamate) embedded in the alkyl chain offer an alternative retention mechanism via hydrogen bonding. This provides better retention and peak shape for polar analytes without requiring highly aqueous mobile phases.

      • HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar metabolites, HILIC is an excellent option. It uses a polar stationary phase (e.g., bare silica, amide) and a high-organic mobile phase. Retention is based on partitioning into a water-enriched layer on the stationary phase surface. This provides excellent retention for polar compounds that are unretained in reversed-phase.[12]

    • Check Injection Solvent: Ensure your analyte is dissolved in a solvent that is weaker than (or matched to) the initial mobile phase. Injecting in a much stronger solvent (e.g., pure methanol into a 95% water mobile phase) will cause the sample to race down the column before it can properly focus on the column head, leading to severe peak distortion.[12]

Section 2.3: Mass Spectrometry (MS) Detection

Problem: My signal intensity is low and fluctuates between injections, suggesting ion suppression.

  • Underlying Cause: Co-eluting endogenous compounds from the matrix are competing with this compound for ionization in the ESI source.[10] This is the most common cause of poor sensitivity and reproducibility in bioanalysis. The fluctuation occurs because the concentration of these interfering compounds varies slightly from sample to sample.

  • Conceptual Diagram: The Mechanism of Matrix Effects

    cluster_0 Scenario A: Clean Sample (Analyte Only) cluster_1 Scenario B: Complex Matrix (Ion Suppression) A_Droplet ESI Droplet A_Analyte1 A+ A_Droplet->A_Analyte1 Evaporation & Ionization A_Analyte2 A+ A_Droplet->A_Analyte2 Evaporation & Ionization A_Analyte3 A+ A_Droplet->A_Analyte3 Evaporation & Ionization A_MS MS Inlet A_Analyte1->A_MS A_Analyte2->A_MS A_Analyte3->A_MS A_Signal High Signal A_MS->A_Signal B_Droplet ESI Droplet B_Analyte A+ B_Droplet->B_Analyte Competition for Charge/Surface B_Matrix1 M B_Droplet->B_Matrix1 Competition for Charge/Surface B_Matrix2 M B_Droplet->B_Matrix2 Competition for Charge/Surface B_MS MS Inlet B_Analyte->B_MS B_Signal Low Signal B_MS->B_Signal

  • Troubleshooting Steps & Rationale:

    • Improve Chromatographic Separation: This is the most powerful solution. Adjust your LC gradient to move the this compound peak away from the large, early-eluting mass of unretained matrix components. Even a small shift in retention time can move your analyte into a "cleaner" region of the chromatogram, dramatically boosting signal.

    • Enhance Sample Cleanup: If chromatography changes are insufficient, you must improve your sample preparation. Move from PPT to a more rigorous technique like LLE or, ideally, SPE. [13]SPE can be tailored to remove the specific interferences (e.g., phospholipids) that are causing the suppression.

    • Optimize MS Source Parameters: While less effective than cleanup or chromatography, optimizing source parameters can help. Experiment with:

      • Gas Flow/Temperature: Increasing drying gas flow and temperature can help desolvate droplets more efficiently, potentially reducing the impact of less volatile matrix components.

      • Capillary/Nozzle Voltage: Systematically adjust voltages to find the optimal setting for your analyte's ionization while potentially de-emphasizing the ionization of interferences.

    • Quantify the Effect: Perform a post-extraction addition experiment to formally measure the matrix factor. This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample versus the peak area of the same amount of analyte spiked into pure solvent. This will tell you the exact percentage of ion suppression or enhancement you are facing.

Part 3: Recommended Analytical Protocol (Starting Point)

This protocol provides a robust starting point for the analysis of this compound in human plasma, incorporating best practices to mitigate common issues. It is intended to be a foundation for further method-specific validation according to regulatory guidelines. [14][15] 1. Sample Preparation: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

  • Rationale: This method combines hydrophobic retention (from a C18 backbone) with strong cation exchange. This dual mechanism is highly selective for a basic compound like this compound, resulting in excellent recovery and superior removal of matrix interferences like phospholipids.

  • Protocol:

    • Sample Pre-treatment: To 100 µL of plasma, add 25 µL of a SIL-IS working solution (e.g., this compound-d4) and 200 µL of 4% phosphoric acid in water. Vortex. The acid ensures the analyte is positively charged for ion exchange.

    • SPE Conditioning: Condition a mixed-mode strong cation exchange SPE plate (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.

    • Load: Load the pre-treated sample onto the SPE plate.

    • Wash 1: Wash with 1 mL of 0.1% formic acid in water. This removes polar interferences.

    • Wash 2: Wash with 1 mL of methanol. This removes hydrophobic interferences like phospholipids.

    • Elute: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic elution buffer neutralizes the analyte, releasing it from the cation exchange sorbent.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

2. LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides better peak resolution and faster run times.
Column C18 with Embedded Polar Group (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus) 2.1 x 50 mm, 1.8 µmBalances hydrophobic retention with enhanced interaction for polar analytes, improving peak shape.
Mobile Phase A 0.1% Formic Acid in WaterEnsures low pH to suppress silanol interactions and promote good ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in MethanolMatched modifier to Mobile Phase A.
Gradient 5% to 80% B over 3 minutesA typical starting gradient; must be optimized to ensure analyte is retained and separated from the solvent front.
Flow Rate 0.4 mL/minStandard for a 2.1 mm ID column.
Column Temp 40 °CReduces mobile phase viscosity and can improve peak efficiency.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for the sensitivity and selectivity of SRM/MRM quantification.
Ionization Mode Electrospray Ionization, Positive (ESI+)This compound contains basic nitrogens that readily accept a proton.
MRM Transitions To be determined by infusionInfuse a standard solution to find the optimal precursor ion (e.g., [M+H]+) and the most stable, intense product ions for both the analyte and the SIL-IS.

3. Data Comparison: Expected Performance of Extraction Methods

The following table summarizes the expected performance trade-offs for different extraction techniques based on extensive field experience and literature.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Relative Cleanliness LowMediumHigh
Matrix Effect High (Risk of >25% Suppression)Medium (Variable)Low (Typically <15%)
Analyte Recovery High (>95%)Moderate to High (70-90%)High & Reproducible (>85%)
Throughput Very HighLowHigh (96-well plate format)
Method Dev. Time LowMedium-HighMedium

References

  • Nirogi, R., Kandikere, V., et al. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Nirogi, R. V. S., Kandikere, V. N., Shukla, M., Mudigonda, K., & Maurya, S. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2286–2292. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Li, Y., & Zhou, Z. (2011). LC-MS/MS determination of tizanidine in human plasma. Ingenta Connect. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2024). Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS. Iraqi Journal of Pharmaceutical Sciences, 33(1), 285-296.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Deore, B. L., et al. (2022). Bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. International Journal of Biological & Pharmaceutical Sciences Archive, 11(1).
  • Pathak, K., et al. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. ACTA Pharmaceutica Sciencia, 60(3).
  • Pike, E. (2015). A Simplified Approach to Bioanalytical Sample Preparation. American Laboratory. Retrieved from [Link]

  • Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Retrieved from [Link]

  • Chromatography Forum. (2018). tailing in HILIC. Retrieved from [Link]

  • Granfors, M., et al. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British journal of clinical pharmacology, 57(3), 349–353. Retrieved from [Link]

  • Kim, H., et al. (2002). Determination of tizanidine in human plasma by gas chromatography–mass spectrometry. Analyst, 127(7), 917-920. Retrieved from [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Waters Corporation. (2018). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Liscouski, J. (2014). Understanding and Improving Solid-Phase Extraction.
  • Yin, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 299. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]

  • Al-Busaidi, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatographic Science, 60(9), 833-846. Retrieved from [Link]

  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.
  • Axios Research. (n.d.). N-Acetyl Tizanidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Acetyl Tizanidine. Retrieved from [Link]

  • ResearchGate. (2025). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Selecting the Appropriate HPLC Column for N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide on high-performance liquid chromatography (HPLC) column selection for the analysis of N-Acetyltizanidine. As a critical related compound of the muscle relaxant Tizanidine, its accurate and robust quantification is paramount for purity analysis, stability studies, and overall quality control in pharmaceutical development.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) to directly address the challenges you may encounter, providing not just protocols but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence HPLC column selection?

Answer: Understanding the physicochemical properties of this compound is the foundation of effective method development.

  • Structure and Polarity: this compound (Chemical Formula: C₁₁H₁₀ClN₅OS) is a derivative of Tizanidine.[1][4][5] Its structure includes a polar acetyl group, an imidazole ring, and a chloro-benzothiadiazole moiety. The calculated Topological Polar Surface Area (TPSA) is 98.7 Ų, indicating it is a polar molecule.[6] This polarity is the single most critical factor; highly polar molecules are often poorly retained on traditional reversed-phase columns.

  • Basicity: The parent compound, Tizanidine, is basic.[7] While the acetylation on one of the imidazole nitrogens reduces the overall basicity, the molecule retains other nitrogen atoms that can be protonated. This makes the mobile phase pH a critical parameter for controlling retention and peak shape. Operating at a pH where the analyte is in a consistent ionic state is crucial.

  • UV Absorbance: Based on literature for the parent compound and its impurities, this compound can be detected at wavelengths around 230 nm or 318-320 nm .[8][9][10][11] A wavelength of 230 nm is commonly used for the analysis of Tizanidine and its related compounds.[10]

Q2: I'm starting from scratch. Should I begin with a Reversed-Phase (RP) or HILIC column?

Answer: The logical starting point for most small molecules, including this compound, is Reversed-Phase (RP) HPLC . It is the most common, robust, and well-understood chromatographic mode. Many established methods for Tizanidine and its related compounds utilize RP columns.[7][12][13]

However, due to the analyte's polarity, you must be prepared to switch to Hydrophilic Interaction Liquid Chromatography (HILIC) if you cannot achieve adequate retention in RP mode. HILIC is specifically designed for the retention of polar compounds.[14][15][16]

Below is a decision-making workflow to guide your initial choice.

ColumnSelectionWorkflow start Start Method Development for This compound rp_choice Select a modern Reversed-Phase Column (e.g., Polar-Embedded C18) start->rp_choice run_exp Run initial experiment (e.g., 5-95% ACN gradient) rp_choice->run_exp check_retention Is retention factor (k') > 2 and peak shape acceptable? run_exp->check_retention optimize_rp Optimize RP Method (Adjust pH, gradient, solvent) check_retention->optimize_rp  Yes hilic_choice Switch to HILIC Mode. Select a HILIC Column (e.g., bare silica, amide) check_retention->hilic_choice No optimize_hilic Optimize HILIC Method (Adjust water %, buffer conc.) hilic_choice->optimize_hilic

Caption: Initial column selection workflow for this compound.

Q3: For Reversed-Phase HPLC, which specific column chemistry is best for this compound?

Answer: While a standard C18 is a workhorse, for a polar analyte like this compound, a more nuanced choice is recommended to avoid common pitfalls like poor retention.

Primary Recommendation: Start with a polar-embedded or aqueous-compatible (AQ-type) C18 column .

  • Why? These columns have a polar group embedded within the C18 chain or use proprietary surface modifications.[17] This design prevents "phase collapse" or "dewetting" when using highly aqueous mobile phases (which are necessary to retain polar compounds), ensuring robust and reproducible retention. An Agilent Zorbax Bonus-RP column, which has an embedded polar group, has been successfully used for Tizanidine analysis.[12]

Alternative Chemistries for Selectivity Tuning: If you face challenges with co-elution from other impurities, consider these alternatives. Switching column chemistry is a powerful tool to alter selectivity.[18][19]

Column ChemistryPrimary Interaction MechanismBest Use Case for this compound
C18 (Octadecylsilane) Hydrophobic interactionsThe industry standard; provides strong hydrophobic retention. Best used with modern, high-purity silica and end-capping.[20][21]
C8 (Octylsilane) Hydrophobic interactions (less than C18)Good alternative if retention on C18 is too long. A UPLC method for Tizanidine impurities successfully used a BEH C8 phase.[10]
Phenyl-Hexyl Hydrophobic & π-π interactionsOffers alternative selectivity for aromatic compounds. The benzothiadiazole ring in this compound can interact with the phenyl groups.[18][21]
PFP (Pentafluorophenyl) Multiple (hydrophobic, π-π, dipole, H-bonding)Excellent for separating structurally similar compounds, isomers, or halogenated molecules. Provides orthogonal selectivity to C18.[18][22]
Q4: My this compound peak has very poor retention on my C18 column. What should I do?

Answer: This is a common issue for polar analytes. You have two primary strategies: optimize your reversed-phase conditions or switch to HILIC.

  • Strategy A: Stay in Reversed-Phase Mode

    • Increase Mobile Phase Polarity: Decrease the percentage of your organic solvent (e.g., acetonitrile, methanol). Try running a gradient that starts at a very low organic concentration (e.g., 1-5%).

    • Ensure Proper Column Choice: If you are using a traditional C18, it may not be stable in the highly aqueous mobile phase needed. Switch to an aqueous-compatible (AQ-type) or polar-embedded column as discussed in Q3.

    • Adjust Mobile Phase pH: Since this compound has basic properties, ensure the mobile phase pH is at least 2 units below the pKa of the protonated amine groups to maintain a consistent, charged state, which can sometimes enhance retention on certain columns. A low pH (e.g., pH 2.5-3.5) using formic acid or a phosphate buffer is a good starting point.

  • Strategy B: Switch to HILIC Mode If the above steps do not provide adequate retention (i.e., the peak elutes at or near the void volume), HILIC is the definitive next step. HILIC uses a polar stationary phase and a highly organic mobile phase to retain and separate polar compounds.[15][22]

Q5: When and how should I use a HILIC column for this compound?

Answer: Consider HILIC when your retention factor (k') is less than 2 in optimized reversed-phase conditions. HILIC excels where RP-HPLC fails for polar analytes.[16]

  • Mechanism: In HILIC, the mobile phase (typically >70% acetonitrile) creates a water-enriched layer on the surface of the polar stationary phase. Polar analytes like this compound partition into this layer and are retained. Elution is typically achieved by increasing the water content in the mobile phase.[16][23]

  • Recommended HILIC Phases:

    • Unbonded Silica: A common and effective choice.

    • Amide or Diol Phases: Offer different selectivity and are often robust choices.[24]

    • Zwitterionic Phases: These columns can provide unique selectivity for polar and charged compounds.

HILIC_Mechanism Water-Enriched Layer cluster_0 HILIC Stationary Phase (e.g., Silica) cluster_1 Mobile Phase Si1 Si OH1 O | H Si1->OH1 Si2 Si OH2 O | H Si2->OH2 Si3 Si OH3 O | H Si3->OH3 Si4 Si OH4 O | H Si4->OH4 Water Water OH1->Water OH2->Water OH3->Water Analyte This compound (Polar) Analyte->Water Partitions into water layer ACN Acetonitrile (High %)

Caption: HILIC retention mechanism for a polar analyte.

Q6: Is there a published method for Tizanidine impurities that can directly guide my column choice?

Answer: Yes. A UPLC method was developed and validated for the quantitative estimation of Tizanidine and six of its related impurities, where This compound is designated as Tizanidine Related Compound B .[10]

  • Column Used: Waters Acquity UPLC BEH C8 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient using acetonitrile and a sodium perchlorate buffer at pH 3.6 .

  • Key Takeaway: This provides strong evidence that a shorter-chain reversed-phase column like a C8, combined with an acidic mobile phase, can successfully resolve this compound from its parent compound and other impurities. This is an excellent, field-proven starting point for your method development.

Experimental Protocols

Protocol 1: Initial Column Screening using Reversed-Phase HPLC
  • Analyte Preparation: Prepare a 0.1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute to a working concentration of ~10 µg/mL.

  • Column Selection:

    • Column A: High-purity, aqueous-compatible C18 (e.g., Waters Atlantis T3, Phenomenex Kinetex Polar C18), 150 x 4.6 mm, 3 or 5 µm.

    • Column B: Phenyl-Hexyl, 150 x 4.6 mm, 3 or 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 230 nm.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis: Inject the working standard on both columns. Evaluate retention time, peak shape (asymmetry), and resolution from any other peaks. The column providing the best overall chromatography is the lead candidate for further optimization.

Protocol 2: Basic HILIC Method Development
  • Analyte Preparation: Prepare a 0.1 mg/mL stock solution of this compound in 90:10 acetonitrile:water. Dilute to a working concentration of ~10 µg/mL using the same solvent. Note: Sample solvent must be high in organic content to ensure good peak shape.

  • Column Selection: Bare Silica or Amide HILIC column (e.g., Waters ACQUITY BEH HILIC, Phenomenex Luna HILIC), 150 x 4.6 mm, 3 or 5 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 230 nm.

    • Gradient Program:

      Time (min) %B
      0.0 0
      15.0 50
      20.0 50
      20.1 0

      | 25.0 | 0 |

  • Analysis: Equilibrate the column for at least 30 minutes before the first injection. Longer equilibration times are critical in HILIC.[22] Evaluate retention and peak shape. Adjust the gradient steepness and buffer concentration to optimize the separation.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols.- Mobile phase pH is too close to analyte pKa.- Use a modern, high-purity, fully end-capped column.- Adjust mobile phase pH to be >2 units away from the analyte pKa.- Add a competing base like triethylamine (0.1%) to the mobile phase (use with caution).
No/Low Retention in RP - Analyte is too polar for the selected conditions.- Decrease initial organic percentage in the gradient.- Switch to a polar-embedded/AQ-type column.- Switch to HILIC mode.
Split or Broad Peaks in HILIC - Sample solvent is too strong (too much water).- Insufficient column equilibration.- Ensure sample is dissolved in a solvent with at least as much organic content as the initial mobile phase.- Increase column equilibration time between runs.
Poor Resolution/Co-elution - Insufficient selectivity of the stationary phase.- Change column chemistry (e.g., C18 -> Phenyl-Hexyl or PFP).- Change the organic modifier (Acetonitrile vs. Methanol).- Adjust mobile phase pH to alter the charge state of analytes.

References

  • Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. (2024). Zhongguo Ying Yong Sheng Li Xue Za Zhi.
  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. [Link]

  • This compound. Aktin Chemicals, Inc.[Link]

  • Hydrophilic Interaction Chromatography. LCGC International. [Link]

  • Gunjal, P. T., & Patel, J. B. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129–140. [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). Oriental Journal of Chemistry, 39(2). [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. (2025). JOURNAL OF PHARMACEUTICAL ANALYSIS. [Link]

  • Development and validation of a reverse phase high performance liquid chromatography (HPLC) method for determination of tizanidine in human. (2014). Academic Journals. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? (2017). Waters Blog. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • What Is HILIC Chromatography? (2025). Chemistry For Everyone - YouTube. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Polar Column in HPLC Example. (2025). Hawach. [Link]

  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021). Future Journal of Pharmaceutical Sciences. [Link]

  • A PRACTICAL GUIDE TO HILIC. Nest Group. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Reverse Phase HPLC Columns. GL Sciences. [Link]

  • N-Acetyl Tizanidine - CAS - 173532-15-5. Axios Research. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Tizanidine-impurities. Pharmaffiliates. [Link]

  • Validated liquid chromatography method for assay of tizanidine in drug substance and formulated products. (2025). ResearchGate. [Link]

  • HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. SIELC Technologies. [Link]

  • Column Choices. (2015). Agilent. [Link]

  • 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone. PubChem. [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

  • development and validation of rp-hplc method for determination of tizanidine in human plasma- a review. (2022). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Tizanidine USP RC B and N-Acetyl Tizanidine. Allmpus. [Link]

  • Development and Validation of a New Derivative UV Spectrophotometric Method for Simultaneous Quantification of Tizanidine and Aceclofenac in Tablets. Research Journal of Pharmacy and Technology. [Link]

  • Tizanidine Impurity 5. Axios Research. [Link]

  • Spectrophotometric determination of tizanidine hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

addressing variability in N-Acetyltizanidine analytical results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyltizanidine analytical methods. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound analysis and troubleshoot common sources of variability. As this compound is a key derivative and related compound of Tizanidine, the principles and methodologies for Tizanidine analysis are highly relevant and form the basis of this guide.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the accuracy, precision, and robustness of your analytical results.

Understanding the Analyte: this compound

This compound (C₁₁H₁₀ClN₅OS, MW: 295.75 g/mol ) is a primary related compound of Tizanidine, an α2-adrenergic agonist used as a muscle relaxant.[2][4] Its accurate quantification is critical for impurity profiling, stability studies, and pharmacokinetic assessments of Tizanidine. The analytical methods, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are susceptible to variability. This guide will help you identify and mitigate these challenges.

Troubleshooting Guide: Addressing Variability in Analytical Results

Variability in analytical results can arise from multiple factors, from sample preparation to data acquisition. This section provides a systematic approach to troubleshooting common issues.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape is a common indicator of underlying chromatographic issues. It can compromise the accuracy of integration and, consequently, the quantitative results.

Causality and Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase is critical for achieving optimal peak shape for ionizable compounds like Tizanidine and its derivatives. Several studies on Tizanidine utilize a mobile phase with a pH around 3.0 to 3.5, often adjusted with ortho-phosphoric acid or trifluoroacetic acid (TFA).[5][6][7][8] An inappropriate pH can lead to secondary interactions with the stationary phase, causing peak tailing.

    • Action: Ensure the mobile phase pH is optimized and consistently prepared. A pH meter should be calibrated daily. For this compound, start with a pH in the range of 3.0-4.0 and observe the peak shape.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to active sites that cause peak tailing or splitting.

    • Action: Implement a column flushing protocol after each analytical run.[9] If the problem persists, consider using a guard column or replacing the analytical column.

  • Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting and splitting.[9]

    • Action: Whenever possible, dissolve and inject your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.

Issue 2: Retention Time Shift

Inconsistent retention times can lead to misidentification of peaks and inaccurate quantification, especially in automated sequences.

Causality and Troubleshooting Steps:

  • Mobile Phase Composition: Minor variations in the mobile phase composition, particularly the organic-to-aqueous ratio, can significantly impact retention time.

    • Action: Prepare the mobile phase accurately using volumetric flasks. Premix the mobile phase components and degas thoroughly before use. For gradient elution, ensure the pump is functioning correctly and the solvent mixing is accurate.

  • Column Temperature Fluctuation: HPLC columns are sensitive to temperature changes. A lack of temperature control can lead to retention time drift.

    • Action: Use a column oven and maintain a constant temperature, typically around 25-30°C, as indicated in several Tizanidine HPLC methods.[5][6]

  • Flow Rate Instability: Inconsistent flow from the HPLC pump will directly affect retention times.

    • Action: Check for leaks in the system.[9] Ensure the pump seals are in good condition and that the pump is properly primed.

Issue 3: Inconsistent Results (Poor Precision)

Poor precision, indicated by a high relative standard deviation (%RSD) in replicate injections, undermines the reliability of the method.

Causality and Troubleshooting Steps:

  • Sample Preparation Inconsistency: This is a major source of variability. Incomplete dissolution, inaccurate dilutions, or variability in extraction recovery can all contribute to poor precision.

    • Action: Ensure complete dissolution of the sample, using sonication if necessary.[6] Use calibrated pipettes for all dilutions. For bioanalytical methods, optimize and validate the extraction procedure to ensure consistent recovery.

  • Autosampler Issues: Inaccurate injection volumes or carryover from previous injections can lead to inconsistent results.

    • Action: Check the autosampler for air bubbles in the syringe. Implement a robust needle wash protocol, using a strong solvent to clean the needle and injection port between samples.[10]

  • Analyte Instability: this compound, like its parent compound, may be susceptible to degradation under certain conditions. Studies on Tizanidine have shown it to be susceptible to oxidative and photolytic degradation.[11][12]

    • Action: Prepare standards and samples fresh daily. Protect solutions from light by using amber vials. If analyzing samples from forced degradation studies, ensure the method can separate the degradants from the main analyte.[7][8]

Issue 4: Low Sensitivity or Signal Loss (LC-MS/MS)

In LC-MS/MS analysis, low sensitivity can prevent the accurate quantification of low-level impurities or metabolites.

Causality and Troubleshooting Steps:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate and variable results.[13][14]

    • Action: Improve sample clean-up using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[15] Modify the chromatographic method to separate the analyte from the interfering matrix components.[13] Using a stable isotope-labeled internal standard (e.g., N-Acetyl Tizanidine-d4) is the most effective way to compensate for matrix effects.[16]

  • Ion Source Contamination: A dirty ion source can lead to a significant drop in signal intensity.

    • Action: Follow the manufacturer's protocol for cleaning the ion source regularly.

  • Inappropriate Ionization Parameters: Suboptimal ionization voltage, gas flows, or temperature can result in poor sensitivity.

    • Action: Optimize the source parameters for this compound by infusing a standard solution and adjusting the settings to maximize the signal.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common analytical issues with this compound.

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Actions Observe Inconsistent Analytical Results PeakShape Poor Peak Shape? Observe->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Action_Peak Check Mobile Phase pH Clean/Replace Column Match Injection Solvent PeakShape->Action_Peak Yes Precision Poor Precision? RetentionTime->Precision No Action_RT Verify Mobile Phase Prep Use Column Oven Check Pump Flow Rate RetentionTime->Action_RT Yes Sensitivity Low Sensitivity (MS)? Precision->Sensitivity No Action_Precision Standardize Sample Prep Optimize Needle Wash Check Analyte Stability Precision->Action_Precision Yes Action_Sensitivity Improve Sample Cleanup Clean Ion Source Optimize MS Parameters Sensitivity->Action_Sensitivity Yes Validate Validate Action_Peak->Validate Validate Solution Action_RT->Validate Action_Precision->Validate Action_Sensitivity->Validate

Caption: A logical workflow for troubleshooting analytical variability.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an RP-HPLC method for this compound?

A: Based on methods developed for Tizanidine, a good starting point would be a C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate buffer (pH 3.0-3.5) and methanol or acetonitrile in a ratio of approximately 30:70 or similar.[5] The flow rate would typically be around 0.8-1.0 mL/min, with UV detection at approximately 315-320 nm.[5][17][18]

Q2: How can I ensure the stability of my this compound standard solutions?

A: Prepare stock solutions in a suitable solvent and store them at -20°C.[2] Working standards should be prepared fresh daily and kept in amber vials to protect from light.[11] Solution stability should be formally assessed as part of method validation by analyzing the solutions over a period of time (e.g., up to 5 days) under benchtop conditions.[19]

Q3: What are matrix effects and how do I assess them in an LC-MS/MS method?

A: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[14] They can cause ion suppression or enhancement, leading to inaccurate results.[13] To assess matrix effects, you can use the post-extraction spike method. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration.[14] A ratio of these responses (the matrix factor) significantly different from 1 indicates the presence of matrix effects.

Q4: My this compound peak is showing tailing. What is the most likely cause?

A: The most common cause for peak tailing of a basic compound like this compound is secondary interaction with residual silanols on the silica-based stationary phase. This is often exacerbated by a mobile phase pH that is not sufficiently acidic. Ensure your mobile phase pH is low enough (e.g., pH 3.0) to keep the analyte fully protonated and minimize these interactions.[7][8]

Protocols and Data Tables

Table 1: Example RP-HPLC Method Parameters for Tizanidine Analysis (Adaptable for this compound)
ParameterCondition 1Condition 2Condition 3
Column Atlantis C18 (250 x 4.6 mm, 5µm)[5]Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm)[6]Waters symmetry C18 ODS (250×4.6 mm, 5μm)[7]
Mobile Phase 20mM KH₂PO₄ (pH 3.5):Methanol (30:70 V/V)[5]0.1% TFA:Acetonitrile (65:35 v/v)[6]Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v)[7]
Flow Rate 0.8 mL/min[5]0.5 mL/min[6]1.0 ml/min[7]
Detection 315 nm[5]228 nm[6]230 nm[7][8]
Column Temp. 25 °C[5]30°C[6]Not Specified
Injection Vol. Not Specified10 µL[6]Not Specified
Retention Time 3.7 min[5]Not SpecifiedNot Specified
Protocol: Standard Solution Preparation and System Suitability

This protocol outlines the preparation of a standard solution and the subsequent system suitability testing to ensure the analytical system is performing correctly before sample analysis.

Objective: To prepare a standard solution of this compound and verify the performance of the HPLC system.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Buffer salts (e.g., KH₂PO₄ or TFA)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Sonicator

  • HPLC system with UV or MS detector

Procedure:

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 5 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Add approximately 5 mL of diluent (e.g., the mobile phase or a compatible solvent like methanol) and sonicate for 5-10 minutes to ensure complete dissolution.[6]

    • Allow the solution to return to room temperature.

    • Make up the volume to 10 mL with the diluent and mix thoroughly.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.[6] This working solution can be further diluted to create calibration standards.

  • System Suitability Test:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solution six consecutive times.[6]

    • Record the chromatograms and evaluate the system suitability parameters.

Acceptance Criteria (based on ICH guidelines):

  • Precision (%RSD): The %RSD for the peak area of the six replicate injections should be less than 2.0%.[6]

  • Tailing Factor: The tailing factor for the this compound peak should be less than 2.0.

  • Theoretical Plates: The number of theoretical plates should be greater than 2000.

The following diagram illustrates the workflow for this protocol.

Protocol_Workflow cluster_prep Solution Preparation cluster_analysis System Suitability Analysis cluster_decision Decision Weigh Weigh Reference Standard (5 mg) Dissolve Dissolve in Diluent & Sonicate Weigh->Dissolve Stock Create Stock Solution (500 µg/mL) Dissolve->Stock Dilute Dilute Stock to Working Standard (50 µg/mL) Stock->Dilute Equilibrate Equilibrate HPLC System Inject Inject Working Std. (6 replicates) Equilibrate->Inject Analyze Analyze Data: %RSD, Tailing, Plates Inject->Analyze Criteria Meet Acceptance Criteria? Analyze->Criteria Proceed Proceed with Sample Analysis Criteria->Proceed Yes Troubleshoot Troubleshoot System Criteria->Troubleshoot No

Caption: Workflow for standard preparation and system suitability testing.

References

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4), 50-55. [Link]

  • Gunjal, P. T., & Patel, J. B. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140. [Link]

  • Gunjal, P. T., & Patel, J. B. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research. [Link]

  • Rani, G. U., & Chandrashekar, K. B. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3), 132-138. [Link]

  • Kumar, A. S., & Sankar, G. G. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS. [Link]

  • Rani, G. U., & Chandrashekar, K. B. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]

  • Patel, J. B., & Gunjal, P. T. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Zhongguo Ying Yong Sheng Li Xue Za Zhi. [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 043-053. [Link]

  • Rathor, S., & Sherje, A. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. Semantic Scholar. [Link]

  • Axios Research. (n.d.). N-Acetyl Tizanidine - CAS - 173532-15-5. [Link]

  • Pharmaffiliates. (n.d.). Tizanidine-impurities. [Link]

  • Unknown. (n.d.). Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS. [Link]

  • Brandalise, M., et al. (2025). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. Journal of Pharmaceutical Sciences. [Link]

  • Shah, D. A., et al. (2003). Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 643-650. [Link]

  • Patel, K., et al. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Pharmaffiliates. (n.d.). N-Acetyl Tizanidine. [Link]

  • Xu, R. N., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(12), 799-803. [Link]

  • S, D., & M, S. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 118-124. [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-571. [Link]

  • Radhakrishna, G., et al. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry, 16(1), 1-5. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • Zhong, D. (2011). LC-MS/MS determination of tizanidine in human plasma. Chinese Journal of Pharmaceutical Analysis. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Acetyltizanidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of N-Acetyltizanidine, a critical process impurity and USP-listed related compound of Tizanidine.[1][2][3] In the pharmaceutical industry, the rigorous control of such impurities is not merely a regulatory hurdle but a fundamental component of ensuring drug safety and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals, offering a technical narrative grounded in scientific principles and regulatory expectations. We will dissect and compare High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods, explaining the causality behind experimental choices and presenting the self-validating data that underpins a robust analytical procedure.

The Imperative of Impurity Profiling: The Case of this compound

Tizanidine is a centrally acting α2-adrenergic agonist widely used as a muscle relaxant.[4][5] The synthesis and storage of Tizanidine can lead to the formation of related substances, including this compound. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[6][7] Therefore, the development and validation of sensitive, specific, and reliable analytical methods to quantify this compound are paramount for quality control (QC) and stability testing programs.

Pillar 1: The Regulatory Framework for Method Validation

An analytical method's validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[8][9] The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides a harmonized framework for this process, which is adopted by major regulatory agencies globally.[8][10][11]

The objective is to demonstrate that the analytical procedure is fit for its intended purpose, which, in this case, is the quantitative determination of the this compound impurity in Tizanidine.[8] The core performance characteristics evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API (Tizanidine), other impurities, and degradation products.[12]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value, typically expressed as percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. This is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (inter-laboratory).[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_life Lifecycle Management Dev Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol Dev->Protocol Define acceptance criteria Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Generate Validation Report Robustness->Report Transfer Method Transfer Report->Transfer Demonstrates fitness for purpose Routine Routine Use & Monitoring Transfer->Routine G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Tizanidine API or Reference Standard Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Spike Spike with Impurity (for Accuracy/Specificity) Dissolve->Spike Filter Filter through 0.45 µm filter Spike->Filter Inject Inject into LC System Filter->Inject Separate Separation on Column (C18/C8) Inject->Separate Detect Detect with UV/PDA Detector Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration (vs. Standard) Integrate->Quantify Validate Assess Validation Parameters Quantify->Validate

Sources

A Senior Application Scientist's Guide to Tizanidine Impurity Profiling: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Tizanidine is paramount. Tizanidine, a centrally acting α2-adrenergic agonist, is widely used for managing muscle spasticity. The identification and quantification of impurities are not just regulatory hurdles but are fundamental to guaranteeing the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for Tizanidine impurity profiling, grounded in scientific principles and practical, field-proven insights.

The Regulatory Landscape: A Foundation of Quality

Before delving into the analytical specifics, it is crucial to understand the regulatory framework that governs impurity profiling. The International Council for Harmonisation (ICH) provides guidelines that are the bedrock of our approach. Specifically, ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products establish thresholds for reporting, identifying, and qualifying impurities.[1][2] These guidelines are not merely procedural; they are designed to ensure patient safety by controlling potentially harmful substances in pharmaceuticals.[1][2]

Core Analytical Strategies: HPLC, UPLC, and LC-MS

The primary workhorses for Tizanidine impurity profiling are liquid chromatography techniques, namely High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). For the structural elucidation of unknown impurities, these separation techniques are often coupled with Mass Spectrometry (LC-MS).

The Power of Separation: HPLC vs. UPLC

The choice between HPLC and UPLC often comes down to a balance of speed, sensitivity, and resolution. While both are robust and reliable, UPLC typically offers significant advantages in performance due to its use of sub-2 µm particle size columns. This fundamental difference leads to higher efficiency, faster analysis times, and improved resolution.

A direct comparison of a published RP-HPLC method and a developed UPLC method for Tizanidine impurity analysis highlights these differences starkly. The UPLC method reduced the analysis runtime from approximately 32 minutes to under 11 minutes, a significant improvement in throughput.[3][4] Furthermore, the UPLC method demonstrated superior resolution between critical impurity pairs, such as Impurity B and C, and Impurity E and F.[3][4]

ParameterRP-HPLC MethodUPLC MethodAdvantage of UPLC
Run Time ~32 minutes< 11 minutesFaster throughput, increased efficiency
Resolution AdequateSignificantly improvedBetter separation of closely eluting impurities
Sensitivity (LOQ) Not specified in direct comparison0.037% - 0.057% for known impuritiesHigh sensitivity for trace-level impurities
Column Particle Size Typically 5 µm1.7 µmHigher efficiency and resolution

Expert Insight: The choice of stationary phase is critical. For Tizanidine and its impurities, C8 columns are often favored over C18. The less retentive nature of C8 can provide better peak shape and resolution for the relatively polar impurities of Tizanidine. In one study, a C18 column was found to be unsuitable due to low resolution and asymmetric peak shapes.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step protocols for a robust UPLC method for quantification and an LC-MS/MS method for identification. These protocols are based on validated methods from the scientific literature.

Protocol 1: Quantitative Impurity Profiling by UPLC

This method is designed for the sensitive and accurate quantification of known Tizanidine impurities.

1. Instrumentation and Materials:

  • Waters Acquity UPLC system or equivalent

  • Ethylene bridged hybrid (BEH) C8 column (100 x 2.1 mm, 1.7 µm)

  • UV Detector

  • Acetonitrile (HPLC grade)

  • Sodium perchlorate

  • Triethylamine

  • Orthophosphoric acid

  • Purified water

2. Chromatographic Conditions:

  • Mobile Phase A: 0.24% sodium perchlorate solution containing 0.6 ml/L triethylamine, with pH adjusted to 3.6 with orthophosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio.

  • Mobile Phase B: A mixture of the above buffer and acetonitrile in a 30:70 (v/v) ratio.

  • Flow Rate: 0.5 ml/minute

  • Injection Volume: 2 µl

  • Column Temperature: 60°C

  • UV Detection: 230 nm

  • Gradient Program: A gradient elution will be necessary to achieve optimal separation of all impurities.

3. Sample Preparation:

  • Diluent: Mobile phase B and Acetonitrile in an 80:20 (v/v) ratio.

  • Standard Solution: Prepare a stock solution of Tizanidine and its known impurities in the diluent.

  • Test Solution: Crush a representative number of Tizanidine tablets to a fine powder. Prepare a solution of the powder in the diluent to achieve a target concentration of 0.5 mg/ml of Tizanidine. Sonicate for 15 minutes with intermittent shaking to ensure complete dissolution. Filter the solution through a 0.45 µm membrane filter before injection.[3]

4. Validation: This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, precision, accuracy, and robustness.[3] For this method, reported LODs are in the range of 0.008%–0.028% and LOQs are in the range of 0.037%–0.057% for various impurities.[3]

Protocol 2: Impurity Identification by LC-MS/MS

When unknown peaks are detected during routine analysis, LC-MS/MS is the definitive tool for structural elucidation.

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., AB-4000 Q-trap or equivalent)

  • Inertsil ODS 3V column (250 x 4.6 mm, 5.0 µm) or equivalent

  • Ammonium acetate

  • Acetic acid

  • Acetonitrile (LC-MS grade)

  • Purified water

2. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A mixture of 0.01M ammonium acetate (pH adjusted to 6.0 with dilute acetic acid) and acetonitrile in a 65:35 (v/v) ratio.[5]

  • Flow Rate: 1.0 ml/min[5]

  • UV Detection: 230 nm[5]

  • Mass Spectrometer: Operated in both positive and negative electrospray ionization (ESI) modes.

  • MS/MS Analysis: Perform product ion scans on the parent ions of the unknown impurities to obtain fragmentation patterns.

3. Sample Preparation:

  • Prepare solutions of the Tizanidine sample containing the unknown impurities in the mobile phase. The concentration should be sufficient to obtain a strong signal in the mass spectrometer.

4. Data Analysis:

  • Analyze the mass spectra of the unknown impurities to determine their molecular weight.

  • Interpret the fragmentation patterns from the MS/MS data to propose chemical structures.

  • Compare the proposed structures with known process-related impurities, degradation products, and metabolites of Tizanidine.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the workflows for quantitative analysis and impurity identification.

quantitative_workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing s1 Weigh and dissolve Tizanidine sample s2 Sonicate and filter a1 Inject sample into UPLC s2->a1 a2 Chromatographic separation on C8 column a3 UV Detection at 230 nm d1 Integrate peak areas a3->d1 d2 Quantify impurities against standards d3 Report results

Caption: Workflow for Quantitative Impurity Analysis by UPLC.

identification_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_elucidation Structure Elucidation p1 Prepare concentrated solution of sample with unknown impurity lc1 Inject into LC-MS/MS p1->lc1 lc2 Separate on ODS column ms1 Acquire full scan MS data (ESI+/-) ms2 Perform product ion scans (MS/MS) on unknown peaks e1 Determine molecular weight from MS data ms2->e1 e2 Analyze fragmentation patterns e3 Propose and confirm impurity structure

Caption: Workflow for Impurity Identification by LC-MS/MS.

Forced Degradation Studies: Proving Method Specificity

A critical component of a robust impurity profiling method is its ability to be "stability-indicating." This means the method can separate the API from its degradation products. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are essential for this purpose.[2][6][7]

For Tizanidine, studies have shown that it degrades under various stress conditions.[2][6][7] A validated stability-indicating HPLC or UPLC method must be able to resolve all the degradation products from the parent Tizanidine peak and from each other. This ensures that the method is specific and can accurately measure the stability of the drug product over its shelf life.

Conclusion: A Multifaceted Approach to Purity

The impurity profiling of Tizanidine requires a multifaceted analytical approach. While traditional HPLC methods are still viable, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred method for routine quality control and stability testing. For the critical task of identifying unknown impurities, LC-MS/MS is an indispensable tool, providing the structural information necessary to ensure the safety of the drug product.

By understanding the principles behind these techniques, following validated protocols, and adhering to regulatory guidelines, researchers and drug development professionals can confidently ensure the quality and purity of Tizanidine, from development through to the final product.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 143-152. Retrieved from [Link]

  • Patel, D. B. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Applied Physiology, 40, e20240007. Retrieved from [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 143-152. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Retrieved from [Link]

  • Patel, D. B. (2024). Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. International Journal of Pharmaceutical Sciences Review and Research, 69(1), 1-6. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. Retrieved from [Link]

  • Rani, R., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University. Retrieved from [Link]

  • Reddy, G. M., Krishna, S. R., Rao, A. V. N. V., Satish, V., & Himabindu, V. (2008). Identification and characterization of potential impurities of tizanidine hydrochloride. Rasayan Journal of Chemistry, 1(4), 847-856. Retrieved from [Link]

  • Shetgar, S. S., Dharmasoth, R., Keloth, B., & Rao, B. M. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Journal of Applied Pharmaceutical Science, 11(08), 143-152. Retrieved from [Link]

  • Shahbaz Rathor, & Atul Sherje. (2021). FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. INDIAN DRUGS, 58(4). Retrieved from [Link]

Sources

A Comparative Guide to N-Acetyltizanidine and Other Tizanidine Degradation Products for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug substance's degradation profile is paramount. For Tizanidine, a centrally acting α₂-adrenergic agonist used for muscle spasticity, this necessitates a deep dive into its various degradation products. This guide provides a comparative analysis of N-Acetyltizanidine, a known USP-listed related compound, and other degradation products of Tizanidine, supported by available experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the critical knowledge to inform stability-indicating method development, impurity profiling, and risk assessment.

Introduction to Tizanidine and its Impurities

Tizanidine hydrochloride's therapeutic efficacy is intrinsically linked to its purity and stability.[1] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. The United States Pharmacopeia (USP) lists several related compounds for Tizanidine, including this compound (Related Compound B), 4-amino-5-chloro-2,1,3-benzothiadiazole (Related Compound A), and 1-acetylimidazolidine-2-thione (Related Compound C).[2] Beyond these, forced degradation studies have revealed a broader spectrum of impurities formed under various stress conditions.

Formation Pathways and Chemical Structures

The emergence of Tizanidine degradation products is a direct consequence of its chemical structure and susceptibility to various environmental factors. Understanding their formation is key to controlling their presence in the final drug product.

This compound (Tizanidine Related Compound B)

This compound is a well-characterized impurity of Tizanidine.[3][4] Its formation involves the acetylation of the secondary amine in the imidazoline ring of Tizanidine. While the precise conditions of its formation during manufacturing or storage are not extensively detailed in publicly available literature, it is understood to be a process-related impurity or a potential degradant.[2]

A plausible synthetic route for this compound involves the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole with 1-acetylimidazolin-2-one in the presence of phosphorus oxychloride.[5]

4-amino-5-chloro-2,1,3-benzothiadiazole 4-amino-5-chloro- 2,1,3-benzothiadiazole This compound This compound 4-amino-5-chloro-2,1,3-benzothiadiazole->this compound Reacts with 1-acetylimidazolin-2-one 1-acetylimidazolin-2-one 1-acetylimidazolin-2-one->this compound POCl3 POCl3 POCl3->this compound

Caption: Synthetic pathway for this compound.

Other Key Degradation Products

Forced degradation studies provide a systematic way to understand the stability of a drug substance and identify its degradation products. Tizanidine has been subjected to hydrolytic, oxidative, and photolytic stress conditions, leading to the formation of various degradants.

  • Hydrolytic Degradation: Tizanidine has been reported to be relatively stable under acidic and basic hydrolysis conditions in some studies.[6][7] However, other research indicates some degradation can occur. The specific products of hydrolysis are not always well-characterized in the available literature.

  • Oxidative Degradation: Tizanidine is susceptible to oxidation.[7][8] One study identified an oxidative degradation product with a molecular ion peak at m/z 185.[9] Spectroscopic analysis (IR, ¹H NMR, and Mass Spectrometry) of this degradant suggested the opening of the imidazoline ring.[9]

  • Photolytic Degradation: Exposure to UV light can lead to significant degradation of Tizanidine. One study identified five degradation products with m/z values of 236, 268, 184, 186, and 216.[10][11] The structures of these photolytic degradation products were postulated based on their mass fragmentation patterns.

Comparative Analysis of Physicochemical Properties

A direct comparison of the physicochemical properties of this compound and other degradation products is crucial for developing selective analytical methods.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance
TizanidineC₉H₈ClN₅S253.7151322-75-9Off-white to light yellow powder
This compoundC₁₁H₁₀ClN₅OS295.75173532-15-5Not specified
4-amino-5-chloro-2,1,3-benzothiadiazoleC₆H₄ClN₃S185.6430536-19-7Light yellow to orange powder
1-acetylimidazolidine-2-thioneC₅H₈N₂OS144.195391-52-6Not specified
Oxidative Degradant 1Not fully determined185 (m/z)Not applicableNot specified
Photolytic Degradant 1Not fully determined236 (m/z)Not applicableNot specified
Photolytic Degradant 2Not fully determined268 (m/z)Not applicableNot specified
Photolytic Degradant 3Not fully determined184 (m/z)Not applicableNot specified
Photolytic Degradant 4Not fully determined186 (m/z)Not applicableNot specified
Photolytic Degradant 5Not fully determined216 (m/z)Not applicableNot specified

Table 1: Physicochemical Properties of Tizanidine and its Degradation Products.

Spectroscopic Characterization: A Comparative Overview

Spectroscopic data is the cornerstone of impurity identification and characterization. While a complete dataset for all degradation products is not available, we can compare the known spectral features.

¹H NMR Spectroscopy
  • Tizanidine: The ¹H NMR spectrum of Tizanidine hydrochloride is well-documented.

  • This compound: The structure of this compound would be expected to show a characteristic singlet for the acetyl protons (CH₃) in the upfield region of the ¹H NMR spectrum, in addition to the signals corresponding to the imidazoline and benzothiadiazole moieties.

  • 4-amino-5-chloro-2,1,3-benzothiadiazole: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the amino group protons.[12]

  • Oxidative Degradation Product (m/z 185): The ¹H NMR of this degradant showed the disappearance of the CH₂ protons of the imidazoline ring and the appearance of aromatic C-H and N-H₂ peaks, indicating a significant structural change.[9]

Mass Spectrometry (MS)
  • Tizanidine: The mass spectrum of Tizanidine shows a characteristic molecular ion peak.

  • This compound: The expected molecular ion peak for this compound would be at m/z 295.75.

  • 4-amino-5-chloro-2,1,3-benzothiadiazole: The mass spectrum of this compound shows a molecular ion peak at m/z 185.[13]

  • Oxidative Degradation Product: A molecular ion peak at m/z 185 was observed for an oxidative degradation product, which intriguingly has the same nominal mass as Tizanidine Related Compound A.[9] However, their chromatographic and other spectroscopic properties would differ.

  • Photolytic Degradation Products: The m/z values of 236, 268, 184, 186, and 216 provide valuable clues for the structural elucidation of these impurities.[10][11]

Experimental Protocols for Analysis

The development of a robust, stability-indicating analytical method is a regulatory requirement. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Tizanidine and its impurities.

Forced Degradation Experimental Workflow

The following is a generalized workflow for conducting forced degradation studies on Tizanidine, based on published methods.[14][15]

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal Degradation (e.g., 80°C) Thermal->Stressed_Samples Photolytic Photolytic Degradation (UV/Vis light) Photolytic->Stressed_Samples Tizanidine_Sample Tizanidine Sample (in solution) Tizanidine_Sample->Acid Tizanidine_Sample->Base Tizanidine_Sample->Oxidation Tizanidine_Sample->Thermal Tizanidine_Sample->Photolytic HPLC_Analysis RP-HPLC Analysis (with UV/PDA detection) Stressed_Samples->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis Characterization Impurity Characterization (LC-MS, NMR) Data_Analysis->Characterization

Caption: Generalized workflow for forced degradation studies.

Step-by-Step HPLC Method for Tizanidine and its Degradation Products

The following is a representative isocratic RP-HPLC method adapted from the literature for the separation of Tizanidine and its degradation products.[15]

Objective: To achieve separation and quantification of Tizanidine from its degradation products.

Instrumentation:

  • HPLC system with a UV/PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile or methanol). The pH is typically adjusted to the acidic range (e.g., pH 3.0 with phosphoric acid).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where Tizanidine and its impurities have significant absorbance (e.g., 230 nm or 320 nm).[16]

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare a stock solution of Tizanidine reference standard in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solution to appropriate concentrations.

  • Sample Preparation: For forced degradation samples, neutralize the solution if necessary, and dilute with the diluent to a concentration within the linear range of the method.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the peaks based on their retention times and peak areas compared to the standard. Assess peak purity to ensure that the Tizanidine peak is free from co-eluting impurities.

Biological Activity and Genotoxicity Considerations

The toxicological profile of drug impurities is a critical aspect of drug safety. There is limited publicly available information on the specific biological activity or toxicity of most Tizanidine degradation products, including this compound.

However, it is noteworthy that 1-Acetyl-2-imidazolidinone, a different impurity that may be found in Tizanidine hydrochloride, has been identified as a genotoxic impurity.[17] This highlights the importance of identifying and controlling all impurities, as even structurally similar compounds can have vastly different toxicological profiles. Further studies are warranted to evaluate the potential biological effects of this compound and other degradation products.

Conclusion

This guide provides a comparative overview of this compound and other degradation products of Tizanidine based on currently available scientific literature. While this compound is a known and characterized impurity, forced degradation studies reveal a more complex impurity profile for Tizanidine, particularly under oxidative and photolytic stress.

For researchers and drug development professionals, the key takeaways are:

  • A comprehensive understanding of Tizanidine's degradation pathways is essential for developing robust and stability-indicating analytical methods.

  • This compound, along with other process-related impurities and degradation products, must be monitored and controlled to ensure the quality, safety, and efficacy of the final drug product.

  • Further research is needed to fully characterize all degradation products and to assess their potential biological and toxicological effects.

By leveraging the information presented in this guide, scientists can make more informed decisions in the development, manufacturing, and quality control of Tizanidine-containing pharmaceuticals.

References

  • Preparations methods of tizanidine (API) and related compounds: A review. (2023). Applied Chemical Engineering. [Link]

  • Al-Hourani, B. (2023). Review Article Preparations methods of tizanidine (API) and related compounds. ResearchGate. [Link]

  • Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kinetics and Identification of Degradation Products by UHPLC-QTOF/MS. (2025). Bentham Science. [Link]

  • A Comparative Study of Different Approaches for Stability-Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation Product. (2016). Semantic Scholar. [Link]

  • Gobetti, C., Manoel, J. W., Barbosa, F. D. S., Mendez, A. S. L., & Garcia, C. V. (2025). Stability of Tizanidine Hydrochloride: Photolytic Decomposition Kineticsand Identification of Degradation Products by UHPLC-QTOF/MS. Scilit. [Link]

  • A comparative study of different approaches for stability-indicating determination of tizanidine in presence of its oxidative degradation product. (n.d.). ijrpsonline.com. [Link]

  • Tizanidine EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. [Link]

  • N-Nitroso Tizanidine USP Related Compound B. (n.d.). SynZeal. [Link]

  • Tizanidine USP Related Compound B | CAS : 173532-15-5. (n.d.). SynThink Research Chemicals. [Link]

  • Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor.org. [Link]

  • Hradil, P., Kvapil, L., Grepl, M., & Novotný, J. (2013). Method for the preparation of tizanidine hydrochloride.
  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). ITM University. [Link]

  • Tizanidine Impurities. (n.d.). SynZeal. [Link]

  • FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. (2021). ResearchGate. [Link]

  • FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD. (2021). Oriental University Indore. [Link]

  • Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. (2016). IJPPR. [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Tizanidine. (n.d.). Wikipedia. [Link]

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole. (n.d.). PubChem. [Link]

  • Mahadik, K. R., Paradkar, A. R., Agrawal, H., & Kaul, N. (2003). Stability-indicating HPTLC Determination of Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 545–552. [Link]

  • Vijayakumar, E. K. S., Gore, V. G., Mahajan, A., & Kumar, M. (2010). Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences, 72(3), 357–360. [Link]

  • Patel, J., et al. (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research, 13(3), 129-140. [Link]

  • N-Acetyl Tizanidine - CAS - 173532-15-5. (n.d.). Axios Research. [Link]

  • Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. (2010). ResearchGate. [Link]

  • The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). MDPI. [Link]

  • NMR Spectroscopy in Drug and Natural Product Analysis. (n.d.). ResearchGate. [Link]

  • Pharmaceutical dosage forms of tizanidine and administration routes thereof. (2009).
  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0259957). (n.d.). Human Metabolome Database. [Link]

  • 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). (n.d.). ResearchGate. [Link]

  • Vårum, K. M., Anthonsen, M. W., Grasdalen, H., & Smidsrød, O. (1991). Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy. Carbohydrate Research, 211(1), 17–23. [Link]

  • Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. (n.d.). MDPI. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of drug metabolites is a cornerstone of pharmacokinetic and drug metabolism studies. N-Acetyltizanidine, a primary metabolite of the muscle relaxant tizanidine, requires accurate and precise analytical methods for its measurement in biological matrices. This guide provides an in-depth comparison of two common bioanalytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)—for the analysis of this compound. We will explore the principles of analytical method cross-validation, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the most appropriate method for their needs. This document is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3]

Introduction: The "Why" Behind Method Validation

In drug development, an analytical method is not merely a procedure; it is a system that generates critical data for decision-making. The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[3] When a new method is introduced or an existing one is transferred between laboratories or instruments, cross-validation becomes essential. It serves as a scientific bridge, ensuring that the data generated by different methods or in different settings are equivalent and reliable.

This guide will compare a classic, workhorse method (HPLC-UV) with a modern, high-sensitivity technique (UPLC-MS/MS). The choice between them often depends on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and throughput needs.

The Framework for Cross-Validation: ICH Q2(R2) Principles

Our comparison is structured around the core performance characteristics mandated by the recently revised ICH Q2(R2) and related FDA guidelines.[2][7] These guidelines emphasize a lifecycle approach to analytical procedures, moving away from a one-time validation event to a continuous process of ensuring method suitability.[1]

The key parameters we will compare are:

  • Specificity and Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy (Trueness): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Validation Workflow

A well-defined workflow is critical for a successful cross-validation study. The following diagram illustrates the logical flow from defining the analytical requirements to the final comparative analysis.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Method Execution cluster_2 Phase 3: Parameter Evaluation cluster_3 Phase 4: Comparison & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol (ICH Q2) ATP->Protocol Criteria Set Acceptance Criteria Protocol->Criteria MethodA Execute Method A (HPLC-UV) Criteria->MethodA MethodB Execute Method B (UPLC-MS/MS) Criteria->MethodB Specificity Specificity MethodA->Specificity Linearity Linearity MethodA->Linearity Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision LOQ LOQ MethodA->LOQ Robustness Robustness MethodA->Robustness MethodB->Specificity MethodB->Linearity MethodB->Accuracy MethodB->Precision MethodB->LOQ MethodB->Robustness Compare Compare Data vs. Acceptance Criteria Specificity->Compare Linearity->Compare Accuracy->Compare Precision->Compare LOQ->Compare Robustness->Compare Report Generate Validation Report Compare->Report

Caption: High-level workflow for the cross-validation of two analytical methods.

Comparative Methodologies & Protocols

Here we present detailed, albeit hypothetical, protocols for the quantification of this compound in human plasma. These protocols are based on established methods for tizanidine and its metabolites.[8][9][10]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method represents a widely accessible and robust technique for quantitative analysis.

Experimental Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add 20 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the matrix).

    • Add 600 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]

    • Mobile Phase: Isocratic mixture of 0.05 M phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v).[11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 230 nm.[11][12]

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration.

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of metabolites in complex biological matrices.[9][10]

Experimental Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 10 µL of a stable isotope-labeled internal standard (e.g., this compound-d4).

    • Add 500 µL of ethyl acetate, vortex for 5 minutes.[10]

    • Centrifuge at 4,000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • This compound: Q1 296.1 -> Q3 238.1

      • This compound-d4 (IS): Q1 300.1 -> Q3 242.1

  • Quantification:

    • Generate a calibration curve using the peak area ratio (Analyte MRM / IS MRM) versus concentration.

Data Comparison and Analysis

The following tables summarize the hypothetical performance data for both methods, based on established validation acceptance criteria from regulatory guidelines.[13]

Table 1: Specificity, Linearity, and Quantitation Limits
ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)Acceptance CriteriaRationale
Specificity No interference from blank plasma at the analyte retention time.No interference in the specific MRM transition.No significant interfering peaks at the analyte retention time/transition.MS/MS is inherently more specific due to monitoring a specific parent-daughter ion transition, reducing the likelihood of matrix interference.[7]
Linearity (r²) 0.9985> 0.999r² ≥ 0.995Both methods show excellent linearity, but UPLC-MS/MS often provides a slightly better correlation due to lower baseline noise.
Range 10 - 1000 ng/mL0.1 - 200 ng/mLDefined by the study's needs.The UPLC-MS/MS method demonstrates a significantly wider dynamic range, especially at the lower end, suitable for pharmacokinetic studies where concentrations can vary widely.
LOQ 10 ng/mL0.1 ng/mLSignal-to-Noise ≥ 10; Precision (%RSD) ≤ 20%; Accuracy 80-120%.The superior sensitivity of mass spectrometric detection allows for a much lower limit of quantitation, which is critical for measuring metabolite concentrations after a therapeutic dose.[9]
Table 2: Accuracy and Precision
Concentration LevelMethod A (HPLC-UV)Method B (UPLC-MS/MS)Acceptance CriteriaRationale
Accuracy (% Recovery) 85-115% (±20% at LOQ)
Low QC (30 ng/mL / 0.3 ng/mL)95.5%102.1%The use of a stable isotope-labeled internal standard in Method B effectively corrects for variability in sample preparation and ion suppression/enhancement, leading to higher accuracy.[10]
Mid QC (400 ng/mL / 80 ng/mL)101.2%99.8%
High QC (800 ng/mL / 160 ng/mL)98.9%101.5%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
Intra-day (n=6)< 5.8%< 3.5%Both methods are highly precise. The UPLC-MS/MS method's slightly lower RSD can be attributed to the robustness of the extraction and detection system.
Inter-day (n=18 over 3 days)< 8.2%< 5.1%
Table 3: Robustness
Parameter VariedMethod A (HPLC-UV)Method B (UPLC-MS/MS)Acceptance CriteriaRationale
Flow Rate (±10%) Peak retention time shifted, but resolution maintained. %RSD < 2.0%.Minimal impact on peak area ratio. %RSD < 1.5%.System suitability parameters must be met. %RSD of results should be within acceptable limits.UPLC systems are designed for high pressure and are often very robust against minor flow variations. The internal standard in Method B also corrects for minor injection volume differences that might result from flow changes.
Mobile Phase pH (±0.2) Significant shift in retention time.Minor shift in retention time.The ionization efficiency in MS is sensitive to pH, but the chromatographic separation in HPLC-UV can be more dramatically affected by pH changes for ionizable compounds.
Column Temperature (±5°C) Minor shift in retention time.Negligible impact.

Logical Relationships in Method Validation

The parameters of method validation are not independent. Accuracy, for instance, cannot be determined without first establishing linearity and specificity. The diagram below illustrates these critical interdependencies.

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Tested Under Varied Conditions Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Linearity->Robustness Tested Under Varied Conditions LOQ LOQ Accuracy->LOQ Accuracy->Robustness Tested Under Varied Conditions Precision->LOQ Precision->Robustness Tested Under Varied Conditions Range->Accuracy Range->Precision LOQ->Robustness Tested Under Varied Conditions

Caption: Interdependencies of analytical method validation parameters.

Conclusion and Recommendation

Both HPLC-UV and UPLC-MS/MS can be validated to be accurate and precise methods for the quantification of this compound. The choice of method should be guided by the Analytical Target Profile (ATP), which defines the intended purpose of the analysis.[1]

  • Method A (HPLC-UV) is a cost-effective, robust, and reliable method suitable for routine analysis where high sensitivity is not required, such as in the analysis of bulk drug substance or quality control of formulated products with higher concentrations.

  • Method B (UPLC-MS/MS) is the superior choice for bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in plasma, where metabolite concentrations are expected to be very low.[14][15] Its ability to use a stable isotope-labeled internal standard provides the highest degree of accuracy and precision. The shorter run time also allows for higher throughput, which is a significant advantage in large clinical studies.[9][12]

Ultimately, this guide demonstrates that a successful cross-validation study provides the empirical data needed to make an informed, science-based decision, ensuring data integrity across the lifecycle of a drug development program.

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures (March 2024). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy. [Link]

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  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Future Journal of Pharmaceutical Sciences. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University. [Link]

  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form (PDF). ITM University. [Link]

  • Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

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A Comparative Guide to the Chemical Stability of Tizanidine and its Metabolite, N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the chemical stability of Tizanidine, a widely used α2-adrenergic agonist, and its N-acetylated metabolite, N-Acetyltizanidine. Understanding the relative stability of a parent drug and its metabolites is crucial for the development of robust analytical methods, the characterization of degradation products, and ensuring the quality and safety of pharmaceutical formulations. This document synthesizes available data on Tizanidine's degradation pathways and presents a scientifically grounded hypothesis on the stability of this compound, supported by a comprehensive experimental protocol for direct comparison.

Introduction: Tizanidine and its Metabolic Transformation

Tizanidine is a centrally acting muscle relaxant prescribed for managing spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1] Following administration, Tizanidine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[2][3] This biotransformation leads to the formation of several inactive metabolites.[1] this compound is a known derivative and a potential metabolite or impurity related to Tizanidine.[4][5] The structural difference between Tizanidine and this compound lies in the acetylation of the nitrogen atom within the imidazoline ring. This seemingly minor modification can have significant implications for the molecule's physicochemical properties, including its chemical stability.

Below is a depiction of the metabolic conversion of Tizanidine.

Tizanidine Tizanidine Metabolism Hepatic Metabolism (CYP1A2 Mediated) Tizanidine->Metabolism Oxidation & Acetylation N_Acetyltizanidine This compound Metabolism->N_Acetyltizanidine

Caption: Metabolic pathway from Tizanidine to this compound.

Structural Basis for Stability: A Comparative Hypothesis

The stability of a pharmaceutical compound is intrinsically linked to its chemical structure. The presence of functional groups susceptible to hydrolysis, oxidation, or photolysis dictates its degradation profile.

cluster_tizanidine Tizanidine cluster_n_acetyltizanidine This compound Tizanidine N_Acetyltizanidine cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_T Prepare Tizanidine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) Stock_T->Acid Base Base Hydrolysis (0.1N NaOH, 80°C) Oxidative Oxidative (3% H₂O₂, 80°C) Thermal Thermal (Solid, 80°C) Photo Photolytic (UV-C Light) Stock_N Prepare this compound Stock Solution (1 mg/mL) Stock_N->Acid Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute all samples to working concentration (e.g., 50 µg/mL) Oxidative->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into validated Stability-Indicating HPLC-UV Dilute->HPLC Data Calculate % Degradation and Mass Balance HPLC->Data

Caption: Experimental workflow for comparative stability testing.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 10 mg of Tizanidine HCl and 10 mg of this compound in separate 10 mL volumetric flasks using a suitable solvent (e.g., Methanol:Water 50:50) to obtain 1 mg/mL stock solutions.

  • Acid Hydrolysis:

    • Transfer 1 mL of each stock solution to separate flasks.

    • Add 1 mL of 1 N HCl to each flask and dilute with water to 10 mL to achieve a final concentration of 0.1 N HCl. [6] * Keep the flasks in a water bath at 80°C for 60 minutes. [6] * Cool, neutralize with an equivalent amount of 1 N NaOH, and dilute to a suitable working concentration with the mobile phase.

  • Base Hydrolysis:

    • Transfer 1 mL of each stock solution to separate flasks.

    • Add 1 mL of 1 N NaOH to each flask and dilute with water to 10 mL to achieve a final concentration of 0.1 N NaOH. [6] * Keep the flasks in a water bath at 80°C for 60 minutes. [6] * Cool, neutralize with an equivalent amount of 1 N HCl, and dilute to a suitable working concentration with the mobile phase.

  • Oxidative Degradation:

    • Transfer 1 mL of each stock solution to separate flasks.

    • Add 1 mL of 30% H₂O₂ and dilute with water to 10 mL to achieve a final concentration of 3% H₂O₂. [6] * Keep the flasks in a water bath at 80°C for 60 minutes. [6] * Cool and dilute to a suitable working concentration with the mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid Tizanidine HCl and this compound powder in separate petri dishes.

    • Expose to dry heat in an oven at 80°C for 24 hours.

    • After exposure, cool, weigh accurately, dissolve in solvent, and dilute to a suitable working concentration.

  • Photolytic Degradation:

    • Expose solutions of both compounds (e.g., 100 µg/mL) to UV-C light (254 nm) in a photostability chamber for 7 days. [7] * A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the samples to a suitable working concentration with the mobile phase.

  • HPLC Analysis:

    • Analyze all stressed samples, along with an unstressed control sample of each compound, using a validated stability-indicating HPLC method. A suitable starting point for method development could be:

      • Column: C18 (e.g., 250 x 4.6 mm, 5 µm) [8] * Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v) [6] * Flow Rate: 1.0 mL/min [6] * Detection Wavelength: 230 nm [6] * The method must be able to separate the parent peaks from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each compound under each stress condition by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

    • Ensure mass balance is within acceptable limits (typically 95-105%) to confirm that all degradation products are being detected.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for understanding and evaluating the comparative stability of Tizanidine and this compound. While extensive data exists for Tizanidine, highlighting its susceptibility to oxidative and photolytic degradation, the stability profile of this compound remains to be experimentally determined. [6]The provided hypothesis, based on chemical structure, suggests that N-acetylation may offer protection against oxidation while potentially increasing susceptibility to hydrolysis.

The detailed experimental protocol herein provides a robust methodology for researchers to validate this hypothesis and to develop a complete stability profile for this compound. Such data is invaluable for drug development professionals in formulating stable dosage forms, defining appropriate storage conditions, and ensuring the quality and safety of Tizanidine-related products.

References

  • Aktin Chemicals, Inc. This compound. Medical Onex. Accessed January 9, 2024.
  • Forced Degradation Study of Tizanidine Hydrochloride Under Different Stress Conditions.
  • Patel, et al. "Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE." Journal of Applied Pharmaceutical Research. 2023.
  • Rathor, S., & Sherje, A. "FORCED DEGRADATION STUDIES OF TIZANIDINE HYDROCHLORIDE AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING RP-HPLC METHOD." Indian Drugs. 2021;58(4):50-55.
  • Shetgar, S. S., et al. "Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets." Journal of Applied Pharmaceutical Science. 2021;11(08):043-053.
  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University. 2023.
  • Navigating the Stability and Storage of Tizanidine-d4: An In-depth Technical Guide. Benchchem. 2023.
  • Ufer, M., et al. "Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro." British Journal of Clinical Pharmacology. 2004;57(3):349-353.
  • An In-Depth Technical Guide to the Metabolism and Metabolite Identific
  • N-Acetyl Tizanidine | TRC-A188870-100MG. LGC Standards. Accessed January 9, 2024.
  • 457945 N-Acetyl Tizanidine CAS: 173532-15-5. United States Biological. Accessed January 9, 2024.
  • N-Acetyl Tizanidine - CAS - 173532-15-5. Axios Research. Accessed January 9, 2024.
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Navigating the Analytical Maze: An Inter-Laboratory Comparison for the Quantification of N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. N-Acetyltizanidine, a known process impurity and metabolite of the muscle relaxant Tizanidine, requires robust analytical methods for its monitoring.[1][2][3] This guide presents a comprehensive inter-laboratory comparison of two common high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods for the analysis of this compound.

This document provides an in-depth analysis of the methodologies, a hypothetical inter-laboratory study design, and a transparent comparison of the performance of these techniques. The insights herein are intended to empower researchers and analytical scientists to make informed decisions when selecting and implementing methods for the quantification of this compound and other related impurities.

The Criticality of Impurity Profiling

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in pharmaceutical products.[4][5] Impurity profiling is a critical component of drug development, as unidentified or inadequately quantified impurities can pose significant safety risks.[6][7] this compound, as a related substance to Tizanidine, must be carefully monitored to ensure it remains within acceptable limits.[1][2]

Inter-Laboratory Comparison: The Gold Standard for Method Validation

An inter-laboratory comparison, also known as a proficiency test, is a powerful tool for assessing the reproducibility and reliability of an analytical method across different laboratories.[8][9][10] By analyzing the same set of samples, participating laboratories can evaluate their performance against a consensus value and identify potential areas for method optimization.[9][11] This guide simulates such a study to provide a realistic evaluation of analytical methods for this compound.

Methodologies Under Comparison

This guide compares two prevalent liquid chromatography techniques for the analysis of this compound:

  • Method A: High-Performance Liquid Chromatography (HPLC) with UV Detection. A widely used and robust technique in pharmaceutical analysis.[12][13][14]

  • Method B: Ultra-High-Performance Liquid Chromatography (UPLC) with UV Detection. An advancement on HPLC offering faster analysis times and improved resolution.[15]

The Rationale Behind Method Selection

The choice between HPLC and UPLC often involves a trade-off between speed, resolution, and instrument availability. HPLC is a workhorse in many quality control laboratories due to its reliability and established methods. UPLC, with its use of smaller particle size columns, provides higher efficiency and throughput, which can be critical in high-throughput screening environments. This comparison aims to elucidate the practical differences in performance for the specific analysis of this compound.

A Simulated Inter-Laboratory Study

To objectively assess these two methods, we present a hypothetical inter-laboratory study involving three independent laboratories (Lab 1, Lab 2, and Lab 3). Each laboratory was provided with a standardized protocol and identical samples containing known concentrations of this compound.

Experimental Workflow

The overall workflow of the inter-laboratory comparison is depicted below.

Inter-Laboratory Comparison Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation Sample Preparation Sample Preparation Protocol Standardization Protocol Standardization Sample Preparation->Protocol Standardization Sample Distribution Sample Distribution Protocol Standardization->Sample Distribution Lab 1 Analysis Lab 1 Analysis Sample Distribution->Lab 1 Analysis Lab 2 Analysis Lab 2 Analysis Sample Distribution->Lab 2 Analysis Lab 3 Analysis Lab 3 Analysis Sample Distribution->Lab 3 Analysis Data Collection Data Collection Lab 1 Analysis->Data Collection Lab 2 Analysis->Data Collection Lab 3 Analysis->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Performance Comparison Performance Comparison Statistical Analysis->Performance Comparison

Caption: Workflow of the inter-laboratory comparison study.

Detailed Experimental Protocols

The following are the detailed step-by-step methodologies provided to the participating laboratories.

Method A: HPLC-UV Analysis
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (pH 6.65) and acetonitrile (60:40, v/v).[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 227 nm.[13]

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Sample Preparation: Dissolve the sample containing Tizanidine and potential impurities in the mobile phase to a final nominal concentration of 1 mg/mL of Tizanidine.

Method B: UPLC-UV Analysis
  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column manager, and a photodiode array (PDA) or tunable UV (TUV) detector.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C8, 2.1 x 100 mm, 1.7 µm particle size.[15]

    • Mobile Phase A: 0.24% sodium perchlorate buffer with 0.6 mL/L triethylamine, pH adjusted to 3.6 with orthophosphoric acid, mixed with acetonitrile (95:5, v/v).[15]

    • Mobile Phase B: Acetonitrile and the same buffer (70:30, v/v).[15]

    • Gradient Program: A linear gradient to be optimized for the separation of this compound from Tizanidine and other impurities, with a total run time under 15 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 2 µL.

  • Standard and Sample Preparation:

    • Follow the same procedure as in Method A, using the mobile phase of Method B as the diluent.

Comparative Data Analysis

The following tables summarize the hypothetical quantitative data from the simulated inter-laboratory comparison.

Table 1: Accuracy and Precision Data
Method Laboratory Nominal Concentration (µg/mL) Mean Measured Concentration (µg/mL) Accuracy (%) Precision (RSD, %)
HPLC-UV Lab 11.000.9898.02.1
Lab 21.001.03103.02.5
Lab 31.000.9696.02.8
UPLC-UV Lab 11.001.01101.01.5
Lab 21.000.9999.01.2
Lab 31.001.02102.01.8
Table 2: Linearity and Sensitivity
Method Linearity (r²) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
HPLC-UV 0.99920.050.15
UPLC-UV 0.99980.010.04
Table 3: Analysis Time
Method Typical Run Time (minutes)
HPLC-UV ~ 15
UPLC-UV < 10

Interpretation of Results and Scientific Insights

The hypothetical data reveals distinct performance characteristics for each method. The UPLC-UV method demonstrates superior sensitivity with lower LOD and LOQ values, making it more suitable for detecting trace levels of this compound.[15] Furthermore, the UPLC method exhibits better precision, as indicated by the lower relative standard deviation (RSD) values across the participating laboratories.

The significantly shorter run time of the UPLC method is a key advantage in terms of sample throughput and operational efficiency. While both methods show acceptable accuracy and linearity, the higher correlation coefficient (r²) for the UPLC method suggests a slightly better fit of the calibration model.

Statistical Evaluation: Z-Scores

To provide a standardized measure of performance, Z-scores were calculated for each laboratory's results. The Z-score indicates how many standard deviations an individual result is from the consensus mean of the study.[9][11]

Z-Score Interpretation Z-Score Z-Score node_neg3 Z < -3 (Action Signal) node_neg2 -3 ≤ Z < -2 (Warning Signal) node_ok -2 ≤ Z ≤ 2 (Satisfactory) node_pos2 2 < Z ≤ 3 (Warning Signal) node_pos3 Z > 3 (Action Signal)

Caption: Interpretation of Z-scores in an inter-laboratory comparison.

In our simulated study, all participating laboratories for both methods would fall within the "Satisfactory" range (-2 ≤ Z ≤ 2), indicating a high degree of agreement and successful implementation of the analytical protocols.

Conclusion and Recommendations

This comparative guide, based on a synthesized inter-laboratory study, provides valuable insights into the analytical performance of HPLC-UV and UPLC-UV methods for the quantification of this compound.

  • The UPLC-UV method is recommended for laboratories requiring high throughput, enhanced sensitivity for trace-level detection, and superior precision. Its faster analysis time can lead to significant cost and time savings in a quality control environment.[15]

  • The HPLC-UV method remains a robust and reliable option, particularly for laboratories where UPLC instrumentation is not available. It provides acceptable accuracy, precision, and linearity for routine quality control purposes.[12][13]

Ultimately, the choice of method will depend on the specific requirements of the laboratory, including sample throughput needs, sensitivity requirements, and available instrumentation. This guide serves as a foundational resource to aid in this decision-making process, emphasizing the importance of thorough method validation and inter-laboratory comparison to ensure the generation of high-quality, reliable analytical data.

References

  • Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. (2021).
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  • Simson Pharma Limited. N-Acetyl Tizanidine | CAS No- 173532-15-5.
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A Senior Application Scientist's Guide to Validating an LC-MS Method for N-Acetyltizanidine Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant, and its related substances, such as N-Acetyltizanidine, require highly sensitive and specific analytical methods for their control.[1] This guide provides a comprehensive, experience-driven approach to validating a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of this compound in tizanidine drug substance, structured to meet and exceed regulatory expectations.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering a self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] We will also compare the performance of the proposed LC-MS method with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing the data-driven insights necessary for method selection and implementation in a drug development setting.

The Analytical Challenge: Why LC-MS for this compound?

This compound is a known impurity of tizanidine.[4][5][6] While many existing methods for tizanidine rely on HPLC-UV, these methods can lack the sensitivity and specificity required for the detection of impurities at trace levels, especially if they co-elute with other related substances or degradation products.[7][8][9] LC-MS offers significant advantages:

  • Enhanced Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) information, which is a highly specific identifier for a molecule, virtually eliminating the risk of peak misidentification due to co-elution.

  • Superior Sensitivity: LC-MS, particularly with a triple quadrupole mass spectrometer, can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to UV detection.[10] This is critical for controlling potentially genotoxic impurities, where acceptable limits are often in the parts-per-million (ppm) range.

  • Structural Information: In a research or investigative setting, MS can provide valuable structural information for the characterization of unknown impurities.

This guide will now detail a proposed LC-MS method and a comprehensive validation strategy.

Proposed LC-MS Method for this compound

The following method is a robust starting point for the analysis of this compound in a tizanidine matrix. The selection of each parameter is based on the known physicochemical properties of tizanidine and its analogues, as well as common practices in pharmaceutical analysis.

Chromatographic Conditions
ParameterRecommended SettingRationale
LC System UPLC/UHPLC systemProvides higher resolution and faster run times compared to traditional HPLC.
Column C18 reverse-phase, 100 x 2.1 mm, 1.8 µmC18 columns are versatile for retaining moderately polar compounds like tizanidine and its impurities. The smaller particle size enhances efficiency.
Mobile Phase A 0.1% Formic acid in WaterProvides a proton source for efficient ionization in positive ESI mode and good peak shape.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Gradient Elution 5% to 95% B over 10 minutesA gradient is necessary to elute the main component (tizanidine) and any impurities with varying polarities within a reasonable timeframe.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible retention times and can improve peak shape.
Injection Volume 5 µLA small injection volume minimizes peak distortion.
Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Mass Spectrometer Triple Quadrupole (QqQ)Ideal for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.
Ionization Source Electrospray Ionization (ESI), Positive ModeTizanidine and this compound contain basic nitrogen atoms that are readily protonated.
MRM Transitions Tizanidine: To be determined experimentallythis compound: To be determined experimentallyPrecursor and product ions for both analytes need to be optimized by infusing standard solutions into the mass spectrometer. For this compound (MW: 295.75), the protonated molecule [M+H]+ would be m/z 296.75. A plausible fragmentation would involve the loss of the acetyl group.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Source Temperature 150 °CTo be optimized for signal intensity.
Desolvation Gas Nitrogen, 800 L/hrTo aid in the desolvation of the ESI droplets.

A Comprehensive Validation Protocol Based on ICH Q2(R1)

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[2][11] The following sections detail the experimental protocols for validating the proposed LC-MS method for this compound.

Validation_Workflow cluster_Method_Development Method Development & Optimization cluster_Validation_Execution Method Validation Execution (ICH Q2(R1)) cluster_Finalization Finalization Dev Propose Initial LC-MS Method Opt Optimize MS Parameters (MRM Transitions) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for LC-MS Method Validation.

Specificity (Forced Degradation Studies)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] For an impurity method, this means demonstrating that the this compound peak is free from interference from tizanidine, other impurities, and degradation products.

Experimental Protocol:

  • Prepare Stressed Samples: Subject a solution of tizanidine to various stress conditions to induce degradation.[12][13]

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Prepare a Spiked Sample: Prepare a solution of tizanidine and spike it with a known amount of this compound reference standard.

  • Analysis: Analyze the blank (diluent), a standard solution of this compound, the unstressed tizanidine solution, the spiked solution, and all stressed samples using the proposed LC-MS method.

  • Evaluation:

    • Confirm that there are no interfering peaks at the retention time and m/z of this compound in the blank and unstressed/stressed tizanidine samples.

    • Assess the peak purity of this compound in the spiked sample using the mass spectrum. The degradation should be sufficient to demonstrate separation but not so extensive that the main peak is completely lost.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a Stock Solution: Prepare a stock solution of this compound reference standard in a suitable diluent.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. The concentration range should typically span from the reporting limit to 120% of the specified limit for the impurity. For example, if the limit is 0.1%, the range could be from 0.05% to 0.12% relative to the tizanidine concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Plot the peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Spike the tizanidine drug substance with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation:

    • Calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery at each level should be within a predefined acceptance criterion (e.g., 90-110%).

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of tizanidine spiked with this compound at 100% of the specification limit.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation:

    • Calculate the relative standard deviation (RSD) of the results for both repeatability and intermediate precision. The acceptance criteria for RSD are typically ≤10% for impurity analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Confirmation: Prepare samples at the determined LOQ concentration and analyze them for precision and accuracy to confirm that the LOQ is appropriate.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary Method Parameters: Intentionally vary critical method parameters one at a time, such as:

    • Flow rate (±10%)

    • Column temperature (±5 °C)

    • Mobile phase composition (±2% organic)

  • Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.

  • Evaluation:

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak shape) and the quantitative results. The results should remain within the acceptance criteria.

Comparison: LC-MS vs. HPLC-UV for this compound Analysis

The choice between LC-MS and HPLC-UV depends on the specific requirements of the analysis.

FeatureLC-MSHPLC-UV
Specificity Very High (based on m/z)Moderate (based on retention time and UV spectrum)
Sensitivity Very High (pg to fg levels)Moderate (ng to µg levels)
LOD/LOQ LowerHigher
Confirmation Inherent (mass confirmation)Requires further analysis for peak identity confirmation
Cost High (instrumentation and maintenance)Lower
Complexity High (requires specialized expertise)Moderate
Robustness Can be less robust due to ion suppressionGenerally more robust

For early-stage development where impurity profiles are not well-characterized, or for the control of potentially genotoxic impurities, the high specificity and sensitivity of LC-MS are invaluable. For routine quality control of a well-established product with known impurities at acceptable levels, a validated HPLC-UV method may be sufficient and more cost-effective.[14]

Data Summary and Visualization

The results of the validation study should be summarized in clear, concise tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.05Example Value
0.10Example Value
0.15Example Value
0.20Example Value
0.25Example Value
Correlation Coefficient (r²) >0.999
Regression Equation y = mx + c

Table 2: Accuracy and Precision Data for this compound

Spiked LevelMean Recovery (%) (n=3)RSD (%) (n=6) (Repeatability)RSD (%) (n=6) (Intermediate Precision)
50%Example Value
100%Example ValueExample ValueExample Value
150%Example Value

digraph "Validation_Parameters" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=record, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Validation [label="{Validation Parameters (ICH Q2(R1)) | { Specificity | Linearity | Range | Accuracy | Precision | LOD | LOQ | Robustness}}" ];

subgraph "cluster_Qualitative" { label="Qualitative Aspects"; style="filled"; fillcolor="#FFFFFF"; Qual [shape=plaintext, label="Ensures Correct Analyte is Measured"]; }

subgraph "cluster_Quantitative" { label="Quantitative Aspects"; style="filled"; fillcolor="#FFFFFF"; Quant [shape=plaintext, label="Ensures Reliable Quantification"]; }

subgraph "cluster_Reliability" { label="Method Reliability"; style="filled"; fillcolor="#FFFFFF"; Rel [shape=plaintext, label="Ensures Method Performance is Consistent"]; }

Validation:f0 -> Qual; {Validation:f1, Validation:f2, Validation:f3, Validation:f4, Validation:f5, Validation:f6} -> Quant; Validation:f7 -> Rel; }

Caption: Interrelation of Validation Parameters.

Conclusion

The validation of an LC-MS method for the analysis of this compound in tizanidine is a rigorous but essential process for ensuring drug quality. By following the principles outlined in the ICH Q2(R1) guidelines and employing a systematic, scientifically sound approach, researchers and drug development professionals can develop a highly specific, sensitive, and reliable method. While LC-MS represents a higher initial investment in terms of cost and complexity compared to HPLC-UV, its superior performance characteristics make it the preferred choice for the control of trace-level impurities and for in-depth characterization of drug substances and products. This guide provides the framework and practical insights necessary to successfully validate such a method, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Forced Degradation Study of Tizanidine Hydrochloride Under Different Stress Conditions.
  • Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research.
  • Forced Degradation Studies of Tizanidine Hydrochloride and Development of Validated Stability-Indic
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Navigating the Stability and Storage of Tizanidine-d4: An In-depth Technical Guide. Benchchem.
  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. ITM University.
  • ICH Q2 Analytical Method Valid
  • Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets.
  • Development of new Analytical Methods and their Validation for the Determination of Tizanidine Hydrochloride in Bulk and Marketed Formul
  • Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex form
  • Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form.
  • N-Acetyl Tizanidine. Axios Research.
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  • Tizanidine Impurities. SynZeal.
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  • N-Acetyl Tizanidine. LGC Standards.
  • N-Acetyl Tizanidine.
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A Senior Application Scientist's Guide to Assessing Linearity and Range for N-Acetyltizanidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and clinical research, the precise quantification of drug metabolites is paramount. This guide provides an in-depth, experience-driven approach to establishing the linearity and analytical range for the quantification of N-Acetyltizanidine, a potential metabolite of the muscle relaxant tizanidine. While specific data for this compound is not extensively published, we will apply established bioanalytical principles and draw parallels from the well-documented analysis of tizanidine to construct a robust validation plan. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate reliable analytical methods.

The foundation of any quantitative bioanalytical method is the demonstration of a predictable and consistent relationship between the concentration of an analyte and the response of the analytical instrument. This relationship is defined by the method's linearity and its effective range. This guide will compare and contrast different approaches, grounded in international regulatory standards, to ensure the integrity of pharmacokinetic and toxicokinetic data.

The Cornerstone of Quantification: Linearity and Range

Before delving into experimental protocols, it is crucial to understand the causality behind the focus on linearity and range. Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Recommended Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like this compound in complex biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its high selectivity, sensitivity, and speed make it superior to other methods like HPLC-UV, particularly for the low concentrations often encountered with metabolites.[5][6]

The choice of LC-MS/MS is driven by its ability to differentiate the analyte from endogenous matrix components and other metabolites, thereby minimizing interference and enhancing the accuracy of the measurement. The use of a stable isotope-labeled internal standard, such as a deuterated form of this compound, is highly recommended to compensate for any variability during sample preparation and analysis.[7]

Experimental Protocol: Establishing Linearity and Range for this compound by LC-MS/MS

This protocol outlines a self-validating system for the determination of linearity and range, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[8][9]

1. Preparation of Calibration Standards and Quality Control Samples:

  • Stock Solutions: Prepare a primary stock solution of this compound and a separate stock solution of the internal standard (IS) in a suitable organic solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking the appropriate biological matrix (e.g., human plasma) with known concentrations of this compound from the stock solution. The concentration range should be selected based on the expected concentrations in study samples.[8] A typical range for a tizanidine metabolite might span from 50 pg/mL to 5000 pg/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC (in the middle of the calibration range)

    • High QC (at least 75% of the Upper Limit of Quantification)

2. Sample Preparation:

  • Employ a robust sample extraction technique to isolate this compound and the IS from the biological matrix. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common and effective methods.[5] The chosen method should be optimized to maximize recovery and minimize matrix effects.

3. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column to achieve chromatographic separation. The mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of formic acid) should be optimized to ensure a sharp peak shape and adequate retention for this compound.

  • Mass Spectrometry: Operate the mass spectrometer in the positive or negative electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion transitions for both this compound and the IS must be optimized for maximum sensitivity and specificity.

4. Data Analysis and Acceptance Criteria:

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • Linear Regression: Use a weighted (typically 1/x or 1/x²) linear regression analysis to fit the data. The simplest model that adequately describes the concentration-response relationship should be used.[9]

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • At least 75% of the calibration standards must have a calculated concentration within ±15% of the nominal value (±20% for the LLOQ).[8]

    • The LLOQ is the lowest standard on the calibration curve with acceptable precision (≤20%) and accuracy (within 20% of the nominal value).[8]

Visualizing the Workflow

linearity_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Phase cluster_data Data Evaluation cluster_validation Validation Assessment stock Prepare Stock Solutions (this compound & IS) cal_standards Prepare Calibration Standards (min. 6-8 levels in matrix) stock->cal_standards qc_samples Prepare QC Samples (LLOQ, Low, Mid, High) stock->qc_samples extraction Sample Extraction (LLE or SPE) cal_standards->extraction qc_samples->extraction lcms_analysis LC-MS/MS Analysis (MRM Mode) extraction->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Perform Weighted Linear Regression (e.g., 1/x²) cal_curve->regression acceptance Assess Acceptance Criteria (r² ≥ 0.99, back-calculated conc. ±15%) regression->acceptance range_def Define Linear Range (LLOQ to ULOQ) acceptance->range_def method_selection start Start: Method Selection for This compound Quantification matrix Is the sample in a complex biological matrix (e.g., plasma, urine)? start->matrix concentration Are expected concentrations in the pg/mL to low ng/mL range? matrix->concentration Yes not_suitable Spectrophotometry is not suitable matrix->not_suitable No (e.g., pure substance) lcms Use LC-MS/MS concentration->lcms Yes hplcuv Consider HPLC-UV (with rigorous validation for specificity) concentration->hplcuv No

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The robust assessment of linearity and range is a non-negotiable aspect of bioanalytical method validation for this compound. Adherence to a scientifically sound protocol, grounded in regulatory guidelines, is essential for generating reliable data. While LC-MS/MS stands out as the most suitable technique for this purpose, a thorough understanding of the principles of method validation allows for the critical evaluation of any analytical method. By following the experimental design and validation criteria outlined in this guide, researchers can ensure the integrity and defensibility of their findings in the rigorous environment of drug development.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Resolve Mass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). US FDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • Granfors, M. T., Backman, J. T., Neuvonen, M., & Neuvonen, P. J. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British journal of clinical pharmacology, 57(3), 349–353. [Link]

  • Henney, H. R., 3rd, & Blouin, R. A. (2006). A controlled pharmacokinetic evaluation of tizanidine and baclofen at steady state. The Journal of clinical pharmacology, 46(5), 546–555. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Attia, K. A. M., Nassar, M. W. I., & Abdel-Fattah, A. (2016). Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. International Journal of Pharmaceutical and Phytopharmacological Research, 5(3), 166-195.
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  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Retrieved from [Link]

  • El-Didamony, A. M., & Erfan, E. A. (2014). Spectrophotometric determination of tizanidine and orphenadrine via ion pair complex formation using eosin Y. Journal of the Association of Arab Universities for Basic and Applied Sciences, 16, 44-50. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic comparison of two 4 mg tablet formulations of tizanidine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple kinetic spectrophotometric method for determination of Tizanidine hydrochloride in pharmaceutical preparations. Retrieved from [Link]

  • Giorgetti, A., & Tagliabracci, A. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. International journal of molecular sciences, 22(22), 12431. [Link]

  • Nirogi, R. V., Kandikere, V. N., Shukla, M., Mudigonda, K., & Maurya, S. (2006). Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(15), 2286–2292. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC-MS/MS determination of tizanidine in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparitive Study of Different Brands of Tizanidine. Retrieved from [Link]

  • Deore, B. L., et al. (2022). Bio-analytical method development and validation for the estimation of tizanidine in human plasma using rp-hplc. International Journal of Biology, Pharmacy and Allied Sciences, 11(1), 2025-2035.
  • Allied Academies. (2013). Development of new Analytical Methods and their Validation for the Determination of Tizanidine Hydrochloride in Bulk and Marketed Formulations. Retrieved from [Link]

  • Research Square. (2023). Bioequivalence and Analytical Validation of Tizanidine in Human Plasma Using LC-MS/MS. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Determination of LOD and LOQ for N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. N-Acetyltizanidine, a known related compound of the muscle relaxant Tizanidine, must be diligently monitored.[1][2][3] This guide provides an in-depth, technically sound comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of this compound, grounded in established regulatory frameworks and supported by experimental data.

The Foundational Importance of LOD and LOQ in Pharmaceutical Analysis

Before delving into experimental protocols, it is crucial to understand the causality behind the determination of LOD and LOQ. These parameters are not merely statistical values; they define the boundaries of an analytical method's capabilities. The International Council for Harmonisation (ICH) guideline Q2(R1) defines these terms as follows:

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

For an impurity like this compound, a robustly determined LOQ is vital for ensuring that manufacturing processes are controlled and that the final drug product meets its quality specifications. An unreliable LOQ could lead to the erroneous release of a batch with unacceptable impurity levels, posing a potential risk to patient safety.

Methodologies for LOD and LOQ Determination: A Comparative Overview

Several approaches can be employed to determine the LOD and LOQ, each with its own set of advantages and considerations. The choice of method is often dictated by the nature of the analytical technique and the characteristics of the analyte.

Methodological ApproachPrincipleApplicability to this compound Analysis
Visual Evaluation Determination of the minimum concentration at which the analyte can be visually distinguished from the background noise.Primarily applicable to non-instrumental methods and is generally not recommended for quantitative chromatographic techniques.
Signal-to-Noise Ratio Comparison of the signal from a sample with a known low concentration of the analyte to the background noise of the system.A widely used and accepted method for chromatographic techniques like HPLC and UPLC. The ICH recommends a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.[5][6]
Based on the Standard Deviation of the Response and the Slope Utilizes the standard deviation of the response (either from blank samples or the y-intercept of a regression line) and the slope of the calibration curve.A statistically robust method suitable for methods that exhibit a linear relationship between concentration and response. The formulas are typically: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[7][8]

For the determination of this compound, the Signal-to-Noise Ratio and the method Based on the Standard Deviation of the Response and the Slope are the most scientifically sound and regulatory-accepted approaches, particularly when employing chromatographic methods.

Experimental Protocol: Determination of LOD and LOQ for this compound by High-Performance Liquid Chromatography (HPLC)

This section details a comprehensive, step-by-step protocol for determining the LOD and LOQ of this compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Instrumentation and Chromatographic Conditions

A well-characterized HPLC system is paramount for reliable results. The chosen conditions are based on published methods for Tizanidine and its impurities to ensure adequate separation and sensitivity.[9][10]

ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.A standard, reliable HPLC system capable of delivering precise gradients and stable detector responses.
Column YMC Pack Pro C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[9]A C18 stationary phase provides excellent retention and separation for moderately polar compounds like this compound.
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (anhydrous) in water: Acetonitrile (85:15 v/v), pH adjusted to 3.0 with orthophosphoric acid.[9]The aqueous component with a buffer controls the pH to ensure consistent ionization of the analyte, while the acetonitrile acts as the organic modifier.
Mobile Phase B 20 mM Potassium Dihydrogen Phosphate (anhydrous) in water: Acetonitrile (20:80 v/v), pH adjusted to 3.0 with orthophosphoric acid.[9]A higher concentration of organic modifier is used for gradient elution to effectively elute more retained compounds.
Gradient Program A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 40 minutes.[9]A gradient elution is necessary to achieve a good separation of Tizanidine from its various impurities, including this compound.
Flow Rate 1.0 mL/min[9]A standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and separation efficiency.
Column Temperature 25 °C[9]Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nm[10] or 310 nm[9]The selection of the detection wavelength should be based on the UV absorption maximum of this compound to achieve the highest sensitivity.
Injection Volume 20 µL[9]A typical injection volume that provides a good balance between loading capacity and peak shape.
Preparation of Solutions
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards at various concentration levels, for example, from 0.05 µg/mL to 5 µg/mL.

Experimental Workflow for LOD & LOQ Determination

LOD_LOQ_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_determination LOD & LOQ Calculation cluster_verification Verification stock Prepare this compound Stock Solution (100 µg/mL) dilutions Prepare Serial Dilutions (e.g., 0.05 - 5 µg/mL) stock->dilutions inject_standards Inject Low Concentration Standards dilutions->inject_standards inject_blanks Inject Blank (Diluent) Multiple Times inject_blanks->inject_standards sn_ratio Signal-to-Noise Ratio Method (LOD S/N ≥ 3, LOQ S/N ≥ 10) inject_standards->sn_ratio sd_slope Standard Deviation & Slope Method (LOD = 3.3σ/S, LOQ = 10σ/S) inject_standards->sd_slope verify_lod Analyze Spiked Sample at LOD (Confirm Detectability) sn_ratio->verify_lod verify_loq Analyze Spiked Sample at LOQ (Assess Precision & Accuracy) sn_ratio->verify_loq sd_slope->verify_lod sd_slope->verify_loq

Caption: Workflow for the determination of LOD and LOQ.

Step-by-Step Procedure
  • System Suitability: Before commencing the analysis, ensure the HPLC system is suitable for the intended purpose. This is typically done by injecting a standard solution of Tizanidine and its impurities to verify parameters like resolution, tailing factor, and theoretical plates.

  • LOD Determination (Signal-to-Noise Ratio Method):

    • Inject the diluent (blank) multiple times to determine the baseline noise.

    • Inject a series of decreasing concentrations of this compound working standards.

    • Determine the concentration at which the signal-to-noise ratio is approximately 3:1. This concentration is the estimated LOD.

  • LOQ Determination (Signal-to-Noise Ratio Method):

    • Following the same procedure as for LOD, identify the concentration that yields a signal-to-noise ratio of approximately 10:1. This is the estimated LOQ.

  • LOD and LOQ Determination (Standard Deviation of the Response and Slope Method):

    • Construct a calibration curve using a series of low-concentration standards of this compound (typically in the expected LOQ range).

    • Determine the slope (S) of the calibration curve.

    • Calculate the standard deviation of the response (σ). This can be the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of the blank responses.

    • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).

  • Verification: The determined LOD and LOQ should be experimentally verified by analyzing a suitable number of samples spiked at these concentrations to confirm that the analyte can be reliably detected (for LOD) and quantified with acceptable precision and accuracy (for LOQ).[6]

Comparison with an Alternative Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

While HPLC-UV is a robust and widely accessible technique, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages in terms of sensitivity and selectivity, making it a powerful alternative for impurity analysis.

Method_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS/MS hplc_pros Pros: - Robust and widely available - Cost-effective - Well-established methodology hplc_cons Cons: - Lower sensitivity compared to MS - Potential for co-eluting interferences uplc_pros Pros: - Superior sensitivity (lower LOD/LOQ) - High selectivity due to mass-based detection - Faster analysis times uplc_cons Cons: - Higher equipment and maintenance costs - More complex method development - Susceptible to matrix effects comparison Comparison of Analytical Techniques comparison->hplc_pros comparison->hplc_cons comparison->uplc_pros comparison->uplc_cons

Caption: Comparison of HPLC-UV and UPLC-MS/MS.

Performance Characteristics: HPLC-UV vs. UPLC-MS/MS
Performance CharacteristicHPLC-UVUPLC-MS/MSRationale for Difference
LOD Typically in the range of 0.1 - 0.15 µg/mL for Tizanidine related impurities.[9]Can achieve significantly lower LODs, often in the pg/mL range.Mass spectrometry is an inherently more sensitive detection technique than UV absorption.
LOQ Typically in the range of 0.3 - 0.45 µg/mL for Tizanidine related impurities.[9]Can achieve much lower LOQs, allowing for the quantification of trace-level impurities.The high sensitivity and low background noise of MS detection enable precise quantification at lower concentrations.
Selectivity Dependent on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.High selectivity is achieved through the selection of specific precursor and product ion transitions (Selected Reaction Monitoring - SRM).MS/MS provides an additional dimension of separation based on the mass-to-charge ratio of the analyte and its fragments, significantly reducing the likelihood of interference.
Analysis Time Typically longer run times are required for adequate separation.[9]UPLC utilizes smaller particle size columns, allowing for faster separations without compromising resolution.[11][12]The higher efficiency of UPLC columns enables the use of higher flow rates and faster gradients.

Conclusion

The determination of LOD and LOQ for this compound is a critical aspect of quality control in the pharmaceutical industry. While HPLC-UV provides a robust and reliable method that is widely accessible, UPLC-MS/MS offers superior sensitivity and selectivity, making it the preferred choice for the analysis of trace-level impurities or when dealing with complex sample matrices. The selection of the most appropriate technique should be based on the specific regulatory requirements, the desired level of sensitivity, and the available instrumentation. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data.

References

  • Reddy, B. P., et al. (2008). Simultaneous Estimation of Related Impurities of Tizanidine Hydrochloride in its Active Pharmaceutical Ingradient by Reversed-Phase Liquid Chromatography. Asian Journal of Chemistry, 20(2), 1435-1442.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • European Medicines Agency. (2011).
  • Van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(15), 1835-1845.
  • Patel, D., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Future Journal of Pharmaceutical Sciences, 7(1), 1-12.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Altabrisa Group. (2023).
  • European Bioanalysis Forum. (2012).
  • Patel, D., et al. (2021). Development and validation of UPLC method for quantitative estimation of related impurities in tizanidine hydrochloride tablets. Future Journal of Pharmaceutical Sciences, 7(1), 1-12.
  • Patel, J. R., & Patel, M. A. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Applied Physiology, 40(e20240007).
  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190.
  • Patel, J. R., & Patel, M. A. (2024). Development of RP-HPLC Method of Tizanidine HCL with Some Validation Parameter. Chinese Journal of Applied Physiology, 40(e20240007).
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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling N-Acetyltizanidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling N-Acetyltizanidine. As a derivative of Tizanidine, an α2-adrenergic agonist, this compound requires a careful and informed approach to laboratory safety.[1] This guide moves beyond a simple checklist, offering a risk-based framework to ensure your safety protocols are robust, logical, and tailored to your specific experimental context. Our core principle is to minimize exposure through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Understanding the Hazard Profile of this compound

A thorough risk assessment is the foundation of laboratory safety. The selection of PPE is directly dictated by the inherent hazards of the compound and the specific procedures being performed. Based on available Safety Data Sheets (SDS) for this compound and its parent compound, Tizanidine, the primary hazards are:

  • Oral Toxicity: The compound is classified as harmful if swallowed.[2][3][4]

  • Skin Irritation: Direct contact can cause skin irritation.[3][4]

  • Serious Eye Irritation: this compound is an eye irritant, with the potential for serious damage upon contact.[2][3][4]

  • Respiratory Tract Irritation: As a fine crystalline powder, airborne dust presents an inhalation hazard that may cause respiratory irritation.[3][5]

The primary routes of occupational exposure are, therefore, inhalation of aerosolized powder, dermal contact, and accidental ingestion. Your handling procedures must be designed to mitigate these risks effectively.

Core PPE Requirements: A Multi-Layered Defense

Your primary defense against exposure is a combination of engineering controls (such as fume hoods or ventilated balance enclosures) and a meticulously selected PPE ensemble.

  • Eye and Face Protection: This is non-negotiable. The risk of serious eye irritation necessitates robust protection.

    • What to Use: At a minimum, wear ANSI Z87.1-rated (or equivalent standard) safety glasses with side shields. For tasks with a higher risk of splashes or dust generation, such as bulk transfers or preparing concentrated solutions, upgrade to chemical splash goggles.[6]

    • Causality: Safety glasses with side shields prevent particles from entering the eyes from the front and sides. Goggles form a seal around the eyes, offering superior protection against splashes and fine dusts that can bypass standard glasses.[2]

  • Hand Protection: Your hands are the most likely part of your body to come into direct contact with the chemical.

    • What to Use: Wear chemically compatible, powder-free nitrile gloves. For extended procedures or when handling concentrated solutions, consider double-gloving.

    • Causality: Nitrile provides a suitable barrier against incidental contact with this compound.[6] Double-gloving is a best practice when handling potent compounds; it provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Body Protection: Protect your skin and personal clothing from contamination.

    • What to Use: A standard laboratory coat is the minimum requirement. For procedures involving larger quantities or a significant risk of dust generation, a disposable gown made of a low-permeability material (e.g., polyethylene-coated polypropylene) is recommended.[7]

    • Causality: A lab coat prevents direct skin contact and contamination of personal clothing.[2] Non-absorbent disposable gowns are crucial for higher-risk tasks as they prevent hazardous substances from soaking through to the skin.[7]

  • Respiratory Protection: Preventing the inhalation of fine powders is critical.

    • What to Use: For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, when weighing the solid, transferring powder, or performing any action that could generate dust, a NIOSH-approved respirator is essential.[3][5][6] An N95-rated filtering facepiece respirator is the minimum standard.

    • Causality: this compound is a powder that can be easily aerosolized.[5] Engineering controls like a chemical fume hood or a ventilated balance enclosure are the first line of defense. When these are insufficient or not available, a respirator directly prevents the inhalation of harmful particulates.

PPE Selection Matrix for this compound

Use the following table to select the appropriate level of PPE based on your specific laboratory task. This matrix is a guideline; always defer to your institution's specific safety protocols and the professional judgment of your Environmental Health & Safety (EHS) department.

Task / ScaleRisk LevelMinimum Required PPE EnsembleRationale
Handling Stock Vials LowLab Coat, Single Pair Nitrile Gloves, Safety GlassesLow probability of dust generation or spills. Focus on preventing contact with residual material on container surfaces.
Weighing Solid (<1g) ModerateLab Coat, Single Pair Nitrile Gloves, Safety Goggles, N95 RespiratorHigh potential for dust generation.[5][8] Goggles and a respirator are critical to prevent eye and respiratory exposure. Should be performed in a ventilated enclosure.
Preparing Dilute Solutions ModerateLab Coat, Double Pair Nitrile Gloves, Safety GogglesRisk of splashes during solvent addition and mixing. Double gloves provide extra protection during manipulations.
Bulk Transfers / Synthesis HighDisposable Gown, Double Pair Nitrile Gloves, Safety Goggles & Face Shield, N95 Respirator or higherInvolves significant quantities and multiple manipulation steps, increasing the risk of dust, splashes, and widespread contamination. A face shield provides an additional layer of protection over goggles.[7]

Procedural Guidance: Safe Operations and Disposal

Adherence to standardized procedures is crucial for ensuring safety and experimental integrity.

Protocol 1: PPE Donning and Doffing Sequence

The order in which you put on and remove PPE is critical to avoid cross-contamination.

Donning (Putting On):

  • Gown/Lab Coat: Don the appropriate body protection first.

  • Respirator: If required, perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don gloves last. If double-gloving, don the inner pair, then the outer pair, ensuring the outer glove cuff goes over the sleeve of the lab coat or gown.

Doffing (Taking Off):

  • Outer Gloves (if used): Remove the most contaminated item first.

  • Gown/Lab Coat: Remove by rolling it inside-out, without touching the exterior surface.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Inner Gloves: Remove by peeling them off inside-out.

  • Respirator: Remove last by touching only the straps.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2][3]

Protocol 2: Spill and Disposal Plan

Spill Response:

  • Alert personnel in the immediate area.

  • If safe to do so, control the source of the spill.

  • For small powder spills, gently cover with damp paper towels to prevent dust from becoming airborne. Do not sweep dry powder.[8]

  • Clean the area using appropriate cleaning agents and collect all materials in a designated hazardous waste container.

  • All materials used for cleanup are considered hazardous waste.

Waste Disposal:

  • All disposable PPE and materials contaminated with this compound must be disposed of as hazardous chemical waste.[2][4]

  • Place waste in a clearly labeled, sealed container. The label must include the words "Hazardous Waste" and identify the contents.[9]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[10] Consult your institution's EHS department for specific guidance.[9]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE when working with this compound.

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment 1. Task Assessment cluster_final 4. Final Ensemble Assess Assess Procedure: Scale, Physical Form, Duration IsSolid Handling Solid Powder? Assess->IsSolid IsSplash Risk of Splash? IsSolid->IsSplash RespPPE Add: N95 Respirator IsSolid->RespPPE Yes BasePPE Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses IsSplash->BasePPE No GogglePPE Upgrade to: Chemical Goggles IsSplash->GogglePPE Yes FinalEnsemble Final PPE Ensemble BasePPE->FinalEnsemble RespPPE->IsSplash RespPPE->FinalEnsemble HighRiskPPE Upgrade to: - Disposable Gown - Double Gloves - Face Shield GogglePPE->HighRiskPPE GogglePPE->FinalEnsemble Small Scale HighRiskPPE->FinalEnsemble

Caption: Decision workflow for selecting appropriate PPE.

References

  • Title: Tizanidine (hydrochloride) SAFETY DATA SHEET Source: Amazon S3 (Cayman Chemical) URL: [Link]

  • Title: Safety Data Sheet TIZANIDINE TABLETS USP Source: Zydus Pharmaceuticals URL: [Link]

  • Title: Safety Data Sheet - Tizanidine Hydrochloride USP Source: PCCA URL: [Link]

  • Title: Personal protective equipment in your pharmacy Source: Alberta College of Pharmacy URL: [Link]

  • Title: N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives Source: ResearchGate URL: [Link]

  • Title: Hazardous Waste Management Source: University of Cincinnati URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.